4-formyl-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLPZUXDZETND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440650 | |
| Record name | 4-formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167837-57-2 | |
| Record name | 4-formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-formyl-N-methylbenzamide: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-formyl-N-methylbenzamide, a versatile bifunctional molecule of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as a precursor in the development of targeted therapeutics.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 167837-57-2) is a substituted aromatic compound featuring both an aldehyde and an N-methylated amide functional group.[1] This unique combination of a reactive formyl group and a stable amide moiety makes it a valuable intermediate in multi-step organic syntheses. The aldehyde allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the N-methylbenzamide portion can influence solubility, metabolic stability, and target engagement of the final molecule.
Its primary significance in the current landscape of drug development lies in its utility as a key building block for the synthesis of Janus kinase (JAK) inhibitors.[2] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling pathways, and their dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms. Consequently, the development of specific JAK inhibitors is a major focus of modern medicinal chemistry.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a benzene ring para-substituted with a formyl group (-CHO) and an N-methylbenzamide group (-C(=O)NHCH₃).
Caption: 2D Chemical Structure of this compound.
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 167837-57-2 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 160-161 °C | - |
| Boiling Point (Predicted) | 358.9 ± 25.0 °C | - |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | - |
| Solubility | While specific data for this compound is not readily available, analogous benzamides are generally soluble in organic solvents like DMSO and DMF, and sparingly soluble in water. | - |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically around 9.8-10.1 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (C₆H₄): The para-substituted benzene ring will show two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing formyl and amide groups will appear further downfield compared to the protons meta to these groups. Expected chemical shifts are in the range of 7.8-8.2 ppm .
-
Amide Proton (NH): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected around 8.0-8.5 ppm . The chemical shift can be highly dependent on the solvent and concentration.
-
N-Methyl Protons (NHCH₃): A doublet (if coupled to the NH proton) or a singlet (if decoupling occurs) is anticipated around 2.8-3.0 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
-
Aldehydic Carbonyl (CHO): A peak in the highly deshielded region, around 190-195 ppm .
-
Amide Carbonyl (C=O): A peak around 165-170 ppm .
-
Aromatic Carbons (C₆H₄): Four distinct signals are expected for the aromatic carbons. The carbon attached to the formyl group (ipso-carbon) and the carbon attached to the amide group will have characteristic chemical shifts. The other two aromatic carbons will also have distinct signals. The expected range is 120-140 ppm .
-
N-Methyl Carbon (NHCH₃): A peak in the upfield region, around 26-30 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
-
C-H Stretch (Aromatic and Aldehydic): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and a characteristic pair of peaks for the aldehydic C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹ .
-
C=O Stretch (Amide I band): A strong, sharp peak around 1640-1680 cm⁻¹ .
-
N-H Bend (Amide II band): A peak around 1510-1550 cm⁻¹ .
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹ .
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 163 , corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the formyl group (M-29), the methyl group (M-15), and cleavage of the amide bond, leading to characteristic fragment ions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the amidation of 4-formylbenzoic acid with methylamine. This is a standard nucleophilic acyl substitution reaction. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the reaction with the amine.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes the synthesis of this compound from 4-formylbenzoic acid.
Materials:
-
4-formylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methylamine solution (e.g., 2 M in THF or 40% in water)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
Part A: Formation of 4-formylbenzoyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-formylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). To this suspension, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used in the next step without further purification.
Part B: Amidation Reaction
-
Reaction Setup: In a separate flask, dissolve methylamine solution (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Addition of Acyl Chloride: Dissolve the crude 4-formylbenzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred methylamine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Causality behind Experimental Choices:
-
Activation of Carboxylic Acid: Carboxylic acids are not reactive enough to undergo direct amidation. Conversion to a more electrophilic acyl chloride using thionyl chloride or oxalyl chloride is a standard and efficient method. The catalytic DMF facilitates this conversion via the formation of a Vilsmeier reagent.
-
Use of a Base: The amidation reaction produces HCl as a byproduct. A non-nucleophilic base like triethylamine is added to neutralize the acid, which would otherwise protonate the methylamine, rendering it non-nucleophilic.
-
Controlled Temperature: The addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Applications in Drug Development: A Precursor to JAK Inhibitors
The bifunctional nature of this compound makes it a valuable synthon for building more complex molecules. A prominent application is in the synthesis of potent and selective JAK inhibitors.
The general strategy involves utilizing the aldehyde for the construction of a heterocyclic core that is crucial for binding to the kinase, while the N-methylbenzamide moiety often serves as a key pharmacophoric element that can be further modified to fine-tune the inhibitor's properties.
Caption: Synthetic utility of this compound in the synthesis of JAK inhibitors.
The Role of the 4-formyl and N-methyl Groups:
-
The 4-formyl group acts as a versatile handle for constructing the core scaffold of the inhibitor. For instance, it can undergo a condensation reaction with an appropriate amine-containing heterocycle to form a larger, more complex ring system that is designed to fit into the ATP-binding pocket of the JAK enzyme.
-
The N-methylbenzamide group plays a multifaceted role. The N-methyl group can enhance metabolic stability by preventing N-dealkylation, a common metabolic pathway for secondary amides. Furthermore, the benzamide moiety can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The aromatic ring can also be further substituted to modulate potency, selectivity, and pharmacokinetic properties.
The specific design and synthesis of JAK inhibitors are highly proprietary and vary between different pharmaceutical development programs. However, the recurring use of scaffolds derived from this compound underscores its importance in this therapeutic area.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures. As the quest for more selective and potent kinase inhibitors continues, the utility of versatile synthons like this compound is likely to grow, making it a valuable tool for researchers and drug development professionals.
References
An In-Depth Technical Guide to 4-formyl-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-formyl-N-methylbenzamide, a bifunctional aromatic compound, is a molecule of significant interest in medicinal chemistry and organic synthesis. Featuring both an aldehyde and a secondary amide functional group on a central benzene ring, it serves as a versatile building block for the construction of more complex molecular architectures. Its structural motifs are found in various pharmacologically active compounds, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the context of drug discovery.
Molecular Structure and Identification
The structure of this compound is characterized by a benzamide core with a formyl group at the 4-position of the aromatic ring and a methyl group on the amide nitrogen.
dot digraph "4-formyl-N-methylbenzamide_Structure" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext, fontname="Arial"];
} Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 167837-57-2[1] |
| Molecular Formula | C₉H₉NO₂[2] |
| Molecular Weight | 163.17 g/mol |
| Canonical SMILES | CNC(=O)c1ccc(cc1)C=O |
Physical Properties
This compound is an off-white to light yellow solid at room temperature. A summary of its key physical properties is presented in Table 2. It is important to note that while the melting point is experimentally determined, some other physical properties are predicted values from computational models.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | Generic supplier data |
| Melting Point | 160-161 °C | ChemicalBook |
| Boiling Point (Predicted) | 358.9 ± 25.0 °C | ChemicalBook |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 14.35 ± 0.46 | ChemicalBook |
| Solubility | Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (methanol, ethanol), and sparingly soluble in water and nonpolar solvents like hexanes. The presence of the polar amide and aldehyde groups contributes to its solubility in polar media, while the aromatic ring provides some nonpolar character. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the aromatic aldehyde and the N-methylbenzamide.
Aldehyde Group Reactivity: The formyl group is a versatile functional handle for a variety of chemical transformations. It can undergo:
-
Oxidation: to the corresponding carboxylic acid (terephthalic acid mono-N-methylamide).
-
Reduction: to the corresponding alcohol (4-(hydroxymethyl)-N-methylbenzamide).
-
Reductive Amination: to form various secondary or tertiary amines.
-
Wittig Reaction: to form alkenes.
-
Aldol and related condensation reactions.
The reactivity of the aromatic aldehyde is somewhat attenuated compared to aliphatic aldehydes due to the resonance stabilization of the benzene ring.[3][4]
Amide Group Stability: The N-methylbenzamide group is generally stable under neutral and mildly acidic or basic conditions. The amide bond is resonance-stabilized, making it less susceptible to nucleophilic attack compared to other carbonyl compounds. Hydrolysis of the amide bond typically requires forcing conditions, such as prolonged heating in strong acid or base.
Storage and Stability: For long-term storage, it is recommended to keep this compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde group.[3]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the amidation of 4-formylbenzoic acid. This can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by reaction with methylamine.
Experimental Protocol: Synthesis from 4-Formylbenzoic Acid
This protocol describes the synthesis of this compound from 4-formylbenzoic acid and methylamine via an acid chloride intermediate.
Materials:
-
4-Formylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Acid Chloride Formation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material by TLC.
-
-
Amidation:
-
In a separate flask, dissolve methylamine solution (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 4-formylbenzoyl chloride solution from step 1 to the stirred amine solution via a dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Characterization
Accurate structural elucidation is crucial for confirming the identity and purity of synthesized this compound. The following sections detail the expected spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehydic proton (-CHO) |
| ~7.9 | d | 2H | Aromatic protons ortho to the formyl group |
| ~7.6 | d | 2H | Aromatic protons ortho to the amide group |
| ~6.2 | br s | 1H | Amide proton (-NH-) |
| ~3.0 | d | 3H | Methyl protons (-NCH₃) |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbonyl carbon (-CHO) |
| ~167 | Amide carbonyl carbon (-CONH-) |
| ~140 | Aromatic quaternary carbon attached to the formyl group |
| ~138 | Aromatic quaternary carbon attached to the amide group |
| ~130 | Aromatic CH carbons ortho to the formyl group |
| ~128 | Aromatic CH carbons ortho to the amide group |
| ~27 | Methyl carbon (-NCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (amide) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde carbonyl) |
| ~1640 | Strong | C=O stretch (amide I band) |
| ~1540 | Medium | N-H bend and C-N stretch (amide II band) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns. A GC-MS spectrum is available on SpectraBase.[4]
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 163 | [M]⁺ (Molecular ion) |
| 134 | [M - CHO]⁺ |
| 106 | [M - NHCH₃ - CO]⁺ |
| 77 | [C₆H₅]⁺ |
Applications in Drug Development: A Precursor for Kinase Inhibitors
This compound and its structural analogs are valuable intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. The Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses, are important targets in the treatment of myeloproliferative neoplasms and inflammatory diseases.[5]
The this compound scaffold provides key features for the synthesis of JAK inhibitors:
-
Aromatic Core: The central benzene ring serves as a rigid scaffold for the attachment of other pharmacophoric groups.
-
Amide Linker: The N-methylbenzamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The methyl group can also be important for tuning solubility and metabolic stability.
-
Formyl Group: This reactive handle allows for the introduction of various heterocyclic systems that are often crucial for potent and selective kinase inhibition. For instance, the aldehyde can be used to construct pyrimidine, purine, or other nitrogen-containing ring systems that mimic the adenine part of ATP, the natural substrate of kinases.[6]
While no specific JAK inhibitor in clinical use is directly synthesized from this compound, the structural motifs are highly relevant. Many reported JAK2 inhibitors feature a central aromatic core with an amide linker and a heterocyclic system, underscoring the importance of building blocks like this compound in the exploration of new chemical space for kinase inhibitor discovery.[5][7]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, and causes skin and eye irritation. It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.
Hazard Statements: H302, H315, H319, H332, H335
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including potent kinase inhibitors. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an analysis of its spectroscopic characteristics. As the demand for novel targeted therapies continues to grow, the utility of such well-characterized and reactive intermediates will undoubtedly remain high in the field of drug discovery and development.
References
- 1. This compound [chemicalbook.com]
- 2. This compound | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 4-formyl-N-methylbenzamide for Advanced Research
This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development, providing comprehensive information on the physicochemical properties, synthesis, analysis, and applications of 4-formyl-N-methylbenzamide.
Introduction
This compound (CAS No. 167837-57-2) is a specialized organic compound characterized by a benzamide scaffold bearing both a formyl and an N-methyl group.[1][2] This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and organic synthesis. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, while the N-methylbenzamide core is a structural motif found in various biologically active molecules. This guide provides a detailed exploration of its properties and applications, grounded in established scientific principles and methodologies.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of this compound is critical for its effective application in research and development.
Key Properties
The essential physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1][3][4] |
| Molecular Weight | 163.17 g/mol | [1][4] |
| CAS Number | 167837-57-2 | [1][3][4] |
| Appearance | White solid | [2] |
| Melting Point | 160-161 °C | [2] |
| Boiling Point (Predicted) | 358.9 ± 25.0 °C | [2] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |
| LogP (Predicted) | 1.25 | [1] |
Structural Representation
The chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: 2D structure of this compound.
Part 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the amidation of 4-formylbenzoic acid with methylamine. This reaction is a classic example of nucleophilic acyl substitution at the carboxyl group.
Underlying Principles of Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated using a coupling agent. Common coupling agents include carbodiimides (like EDC) or phosphonium/uronium salts (like HBTU). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine.
Experimental Protocol: Amidation of 4-formylbenzoic acid
This protocol describes a general procedure for the synthesis of this compound from 4-formylbenzoic acid and methylamine using a carbodiimide coupling agent.
Materials:
-
4-Formylbenzoic acid
-
Methylamine (as a solution in THF or water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Addition of Amine: Add methylamine solution (1.2 eq) to the reaction mixture and stir for 10 minutes at room temperature.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Part 3: Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.
Intermediate for Kinase Inhibitors
A notable application of this compound is its use as a reagent in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines, which are potent inhibitors of Janus kinase 2 (JAK2).[3] JAK2 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, and its dysregulation is implicated in various myeloproliferative neoplasms and autoimmune diseases. The formyl group of this compound can participate in cyclization reactions to form the heterocyclic core of these inhibitors, while the N-methylbenzamide moiety can be crucial for binding to the target protein.
Caption: Simplified JAK-STAT signaling pathway and the role of JAK2 inhibitors.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), aromatic protons (in the range of 7-8 ppm), and the N-methyl protons (around 2.8-3.0 ppm). The coupling patterns of the aromatic protons can confirm the 1,4-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum should exhibit characteristic peaks for the carbonyl carbons of the aldehyde and amide, as well as signals for the aromatic and N-methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide and aldehyde, and C-H stretching of the aromatic ring and aldehyde.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using gas chromatography-mass spectrometry (GC-MS), can confirm the molecular weight of the compound.[2] The mass spectrum will show a molecular ion peak corresponding to the molecular weight (163.17 m/z).
Part 5: Safety and Handling
Proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
An In-depth Technical Guide to the Physicochemical Characterization of 4-formyl-N-methylbenzamide: Melting and Boiling Point Determination
This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties of 4-formyl-N-methylbenzamide: its melting point and boiling point. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel chemical entities. This document emphasizes not only the procedural steps but also the underlying scientific principles to ensure data integrity and reproducibility.
Introduction to this compound
This compound is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. As a bifunctional molecule, possessing both an aldehyde and an amide group, it serves as a versatile building block in organic synthesis. Accurate characterization of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its use in further research and development. These parameters provide a primary indication of purity and are essential for process optimization and quality control.
Data Presentation: Physicochemical Properties
While specific experimentally determined values for the melting and boiling points of this compound are not widely reported in public literature, this guide provides the robust experimental procedures to ascertain them. For context, data for structurally related compounds are presented below to offer an estimated range.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reported Boiling Point (°C) |
| N-Methylbenzamide | C₈H₉NO | 135.16 | 76-78[1][2] | 167 (at 11 mmHg)[1][2] |
| 4-Methylbenzamide | C₈H₉NO | 135.16 | 159-162[3] | Not available |
| This compound | C₉H₉NO₂ | 163.17 | To be determined | To be determined |
The presence of the polar formyl group in the para position of this compound is expected to increase intermolecular forces (dipole-dipole interactions and potentially hydrogen bonding) compared to N-methylbenzamide and 4-methylbenzamide. This would likely result in a higher melting point and boiling point than its non-formylated analogs.
Part 1: Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[4] Therefore, melting point determination is a crucial first indicator of sample purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a modern digital melting point apparatus, which allows for precise temperature control and observation.
Materials:
-
This compound (dry, powdered sample)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[5] If necessary, dry the sample under vacuum. Gently crush the crystalline sample into a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample into the bottom. The packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.[5]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to approximate the melting point. Set a fast ramp rate (e.g., 10-20°C/minute).[5][6] Record the approximate temperature at which the sample melts.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with a freshly packed sample. Set the starting temperature to about 10-15°C below the approximate melting point and a slow heating rate of 1-2°C per minute. A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.
Self-Validating System:
-
Calibration: Before the analysis, the accuracy of the melting point apparatus's thermometer should be verified using certified standards with known melting points (e.g., urea, cinnamic acid).[6]
-
Duplicate Measurements: Perform the determination in duplicate or triplicate to ensure reproducibility. Consistent results across multiple measurements enhance the trustworthiness of the data.
Visualization of Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly sensitive to atmospheric pressure; therefore, it is standard practice to report the pressure at which the boiling point was measured. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.
Experimental Protocol: Micro Boiling Point Determination
This method is suitable for small sample quantities and is a reliable way to determine the boiling point of a liquid.[7]
Materials:
-
This compound (assuming it is a liquid at the test temperature or can be melted without decomposition)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer with a side-arm for attachment
-
Heating apparatus (e.g., Thiele tube with high-boiling mineral oil or a digital melting point apparatus with a boiling point function)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of the liquid this compound to the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end facing down.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath (Thiele tube or apparatus block), ensuring the heat is distributed evenly.[7] Begin heating the bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Reaching the Boiling Point: As the temperature approaches the boiling point of the sample, the vapor pressure of the liquid will increase, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
Observation and Recording: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The bubbling will slow down and eventually stop. The exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube is when the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this precise moment is the boiling point of the liquid. Record this temperature.
-
Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard sea-level pressure (760 mmHg), the observed boiling point may need to be corrected.
Self-Validating System:
-
Known Standards: Calibrate the procedure using a liquid with a well-documented boiling point (e.g., distilled water or toluene) to ensure the accuracy of the technique and thermometer.
-
Controlled Cooling: The rate of cooling is crucial. If cooling is too rapid, the recorded boiling point may be inaccurate. The process should be slow enough to accurately pinpoint the temperature at which the liquid enters the capillary.
Visualization of Micro Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The determination of the melting and boiling points of this compound is a fundamental exercise in chemical characterization. By adhering to the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data. The emphasis on slow, controlled temperature changes, apparatus calibration, and careful observation forms the bedrock of trustworthy physicochemical analysis. This information is indispensable for establishing the identity and purity of synthesized compounds, thereby underpinning the integrity of subsequent scientific investigations and development efforts.
References
solubility of 4-formyl-N-methylbenzamide in organic solvents
An In-Depth Technical Guide to the Solubility of 4-formyl-N-methylbenzamide in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that governs the feasibility of chemical synthesis, purification, formulation, and bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 167837-57-2), a key building block in medicinal chemistry, notably in the synthesis of potent JAK2 inhibitors.[1] Lacking extensive published quantitative data for this specific molecule, this whitepaper establishes a robust predictive framework grounded in fundamental chemical principles, structural analysis, and comparative data from analogous benzamides. We present detailed, field-proven experimental protocols for accurate solubility determination, enabling researchers to generate reliable data and make informed decisions in their work.
Introduction: The Central Role of Solubility
This compound is a bifunctional molecule featuring an aromatic core, an aldehyde group, and a secondary amide. This unique combination of functional groups dictates its interaction with various solvents, influencing reaction kinetics, crystallization behavior, and formulation strategies. An understanding of its solubility is not merely academic; it is a prerequisite for efficient process development, from selecting appropriate reaction media to designing purification schemes and formulating stable solutions for screening or administration. This guide serves as a foundational resource for scientists and researchers, providing both the theoretical underpinnings and the practical methodologies required to master the solubility challenges associated with this compound.
Physicochemical Properties & Structural Analysis
To understand solubility, one must first understand the molecule itself.
-
Molecular Structure: C₉H₉NO₂[2]
-
Molecular Weight: 163.17 g/mol
-
Key Functional Groups:
-
Secondary Amide (-CONHCH₃): Capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O oxygen and, to a lesser extent, the nitrogen lone pair).[3][4] This group is polar and significantly influences solubility in protic and polar aprotic solvents.
-
Aldehyde (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. This adds to the molecule's overall polarity.
-
Benzene Ring: A non-polar, hydrophobic core that drives solubility in non-polar organic solvents through van der Waals interactions but limits solubility in highly polar, aqueous environments.
-
The molecule's character is therefore amphiphilic—it possesses both polar, hydrophilic regions and a non-polar, hydrophobic region. The balance between these determines its solubility in a given solvent. Based on the principle of "like dissolves like," we can predict that solvents capable of hydrogen bonding and possessing a moderate to high dielectric constant will be effective solubilizing agents.[5]
Theoretical Principles: Why "Like Dissolves Like"
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. It involves overcoming two primary energy barriers: the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions. Dissolution occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome these barriers.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound, as they can interact strongly with both the amide and aldehyde groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors.[6] They are particularly effective at solvating the polar parts of the molecule. Given their ability to disrupt solute-solute hydrogen bonding without competing as donors, they are often excellent solvents for amides.[6]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the benzene ring of this compound will have a favorable interaction, the highly polar amide and aldehyde groups will not be effectively solvated, leading to predicted low solubility.
Predictive Solubility Profile & Analog Comparative Data
While specific experimental data for this compound is scarce, we can construct a highly informative predictive profile. Furthermore, we can analyze published data for structurally similar compounds, such as 4-aminobenzamide, to provide an authoritative benchmark.[7]
Table 1: Predicted Solubility of this compound at Ambient Temperature
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Moderate to High | Strong H-bonding with amide and aldehyde groups. |
| Water | Low | The non-polar benzene ring limits solubility despite H-bonding potential.[8] | |
| Polar Aprotic | Acetone, DMSO, DMF | High to Very High | Strong dipole interactions and H-bond acceptance effectively solvate the polar groups.[6] |
| Acetonitrile | Moderate | Less polar than DMSO/DMF, but still capable of significant dipole interactions. | |
| Ethyl Acetate | Moderate | Acts as an H-bond acceptor; moderate polarity allows interaction with both parts of the molecule. | |
| Non-Polar | Hexane, Heptane | Very Low | Inability to solvate the polar amide and aldehyde functionalities. |
| | Toluene | Low | Pi-stacking with the benzene ring may slightly improve solubility over alkanes. |
Case Study: Experimental Solubility of 4-Aminobenzamide
To ground our predictions in empirical data, the following table summarizes the mole fraction solubility of 4-aminobenzamide, a structurally similar compound, in various solvents at 298.15 K (25 °C). This data provides a valuable quantitative reference.
Table 2: Experimental Mole Fraction Solubility (x₁) of 4-Aminobenzamide at 298.15 K.[7]
| Solvent | Mole Fraction (10³x₁) |
|---|---|
| Methanol | 47.95 |
| Ethanol | 26.51 |
| 1-Propanol | 16.74 |
| Isopropanol | 14.28 |
| 1-Butanol | 12.11 |
| Isobutanol | 9.17 |
| Acetone | 72.93 |
| Acetonitrile | 24.31 |
| Methyl Acetate | 32.11 |
| Ethyl Acetate | 17.02 |
| Butyl Acetate | 7.64 |
| Water | 1.11 |
Analysis : The data for 4-aminobenzamide strongly supports our predictions.[7] Solubility is highest in the polar aprotic solvent acetone, followed by the polar protic solvent methanol.[7] As the alkyl chain of the alcohol increases (from methanol to butanol), the solvent becomes less polar, and solubility decreases accordingly.[7] The very low solubility in water highlights the dominant effect of the hydrophobic benzene ring in an aqueous environment.[7]
Experimental Protocol for Quantitative Solubility Determination
To ensure scientific integrity, solubility must be determined experimentally. The isothermal shake-flask method is a gold-standard, reliable technique.[7] This protocol provides a self-validating system for generating accurate data.
Core Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology (Gravimetric Method)
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (purity >99%)
-
Analytical grade organic solvents
-
20 mL glass vials with PTFE-lined screw caps
-
Isothermal orbital shaker or water bath
-
Analytical balance (±0.01 mg)
-
Syringes (1-5 mL) and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.
-
Equilibration: Tightly cap the vials. Place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Shake at a constant speed for a period sufficient to reach equilibrium (typically 24-72 hours). The system is at equilibrium when solubility measurements at different time points (e.g., 24h and 48h) are statistically identical.
-
Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent premature crystallization due to temperature changes, ensure the syringe is at the same temperature as the bath. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) vial.
-
Quantification: a. Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved. c. Weigh the vial again to determine the mass of the dissolved this compound.
-
Calculation:
-
Solubility ( g/100 g solvent):
-
Mass of solvent = (Mass of solution + vial) - (Mass of solute + vial)
-
Solubility = (Mass of solute / Mass of solvent) * 100
-
-
Trustworthiness through Self-Validation:
-
Time to Equilibrium: Run parallel experiments and measure solubility at 24, 48, and 72 hours. The point at which the solubility value plateaus confirms that equilibrium has been reached.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like XRPD or DSC to confirm that no polymorphic transformation or solvate formation occurred during the experiment, which would alter the solubility value.
-
Reproducibility: Perform each measurement in triplicate to ensure the precision and reliability of the results.
Advanced Analytical Quantification
For higher throughput or lower concentrations, analytical methods are superior to gravimetric analysis.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is ideal. A reversed-phase C18 column is typically suitable.[9] The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[9] A calibration curve must be prepared using standard solutions of known concentration to quantify the amount of dissolved solute in the filtered aliquot.
-
UV-Vis Spectrophotometry: If this compound has a unique chromophore and does not suffer from interference from the solvent, direct UV-Vis analysis is a rapid alternative.[10] The wavelength of maximum absorbance (λmax) should be determined, and a Beer-Lambert law calibration curve must be generated.
Conclusion for the Practicing Scientist
The solubility of this compound is a complex interplay between its polar functional groups and its non-polar aromatic core. This guide establishes that polar aprotic solvents like DMSO, DMF, and acetone are likely to be superior solvents, while solubility in non-polar hydrocarbons will be negligible. For protic solvents like alcohols, solubility is expected to be moderate and will decrease as the solvent's non-polar character increases.
For the researcher, this predictive framework is a powerful starting point. However, it must be complemented by rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to drive successful research and development, from optimizing reaction conditions to developing stable formulations.
References
- 1. Benzamide, 4-formyl-N-methyl- (9CI) | 167837-57-2 [chemicalbook.com]
- 2. This compound | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. youtube.com [youtube.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Biological Activity of 4-formyl-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the untapped potential of 4-formyl-N-methylbenzamide derivatives, a subclass of benzamides that holds promise for the development of novel therapeutic agents. While direct research on this compound is limited[3], this document will provide a comprehensive overview of the potential biological activities of its derivatives by drawing parallels with structurally related and well-researched benzamide analogs. We will delve into hypothesized mechanisms of action, detailed experimental protocols for in vitro evaluation, and data interpretation frameworks to guide researchers in this nascent field.
Part 1: Anticancer Potential of this compound Derivatives
The fight against cancer is a primary focus of drug discovery, and numerous benzamide derivatives have emerged as potent antitumor agents.[4][5][6] The introduction of a formyl group at the para position and a methyl group on the amide nitrogen of the benzamide scaffold presents a unique opportunity for designing novel anticancer compounds.
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
A well-established mechanism of action for several N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[7][8] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9] It is hypothesized that this compound derivatives could also bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization.[8]
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4][10][12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10][11]
-
Incubation: Incubate the plates for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Data Presentation: Comparative Cytotoxicity of Benzamide Derivatives
While specific data for this compound derivatives are not yet available, the following table presents the cytotoxic activity of structurally related benzamide compounds to provide a comparative perspective.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [10] |
| HeLa | Cervical | 9.3 | MTT | [10] | |
| MCF-7 | Breast | 8.9 | MTT | [10] | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [10] |
| NCI-H23 | Lung | 13.97 | MTT | [10] | |
| MDAMB-231 | Breast | 11.35 | MTT | [10] | |
| N-benzylbenzamide derivative (20b) | Various | 0.012-0.027 | [8] | ||
| Flavonoid-based amide derivative (7t) | MDA-MB-231 | Breast | 1.76 | CCK8 | [13] |
Part 2: Antimicrobial Potential of this compound Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[14] Benzamide derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities.[1][2]
Hypothesized Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
While various mechanisms could be at play, a plausible hypothesis for the antimicrobial action of benzamide derivatives is the inhibition of key enzymes involved in bacterial cell wall synthesis. The structural features of this compound derivatives may allow them to interact with and inhibit enzymes such as penicillin-binding proteins (PBPs), leading to a compromised cell wall and eventual cell lysis.
Caption: Hypothesized inhibition of bacterial cell wall synthesis.
Experimental Protocol: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)
The agar well diffusion method is a widely used and cost-effective technique to screen for the antimicrobial activity of new compounds.[14][15][16]
Objective: To determine the zone of inhibition of this compound derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[15]
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)[15]
-
Sterile Petri dishes
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotics (e.g., Ampicillin) and antifungals (e.g., Amphotericin B) as positive controls[15]
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to 0.5 McFarland standard.[15]
-
Plate Inoculation: Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates.[15]
-
Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[16]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution into each well. Include wells for the positive control and a DMSO vehicle control.[15][16]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.[15]
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of some synthetic compounds to provide a benchmark for future studies on this compound derivatives.
| Compound Class | Microbial Strain | Zone of Inhibition (mm) | Reference |
| Spiro-isoxazoline derivative (3b) | S. aureus | 14.00 ± 2.00 | [15] |
| B. subtilis | 12.33 ± 1.52 | [15] | |
| E. coli | 8.33 ± 0.57 | [15] | |
| C. albicans | 11.00 ± 1.00 | [15] | |
| N-benzamide derivative (5a) | B. subtilis | 25 | [2] |
| E. coli | 31 | [2] |
Part 3: Enzyme Inhibition Potential
Benzamide derivatives are also known to be effective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[1]
Potential Targets: HDACs and PARPs
-
Histone Deacetylases (HDACs): HDAC inhibitors are a class of anticancer agents that cause the hyperacetylation of histones, leading to changes in gene expression and the induction of apoptosis in cancer cells. Several N-substituted benzamide derivatives have been evaluated as HDAC inhibitors.[4][5]
-
Poly(ADP-ribose) Polymerases (PARPs): PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms. 3-aminobenzamide is a known PARP inhibitor, suggesting that other benzamide derivatives could also target this enzyme family.[10]
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
This technical guide has outlined the significant potential of this compound derivatives as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. By leveraging the extensive research on related benzamide analogs, we have provided a framework for the systematic investigation of this compound class. The detailed experimental protocols and data presentation formats are intended to facilitate reproducible and high-quality research. Future studies should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive in vitro and in vivo evaluation. Further elucidation of their mechanisms of action will be crucial for their advancement as clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. This compound | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 13. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Formyl Group in N-Methylbenzamide Compounds: A Technical Guide for Drug Discovery and Development
Abstract
The introduction of a formyl group onto the N-methylbenzamide scaffold represents a critical, albeit nuanced, strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the multifaceted roles of the formyl group, moving beyond its classical function as a synthetic intermediate to elucidate its profound influence on molecular conformation, non-covalent interactions, and ultimately, biological activity. We will dissect the stereoelectronic effects of this small yet powerful functional group, offering field-proven insights into its application for optimizing drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of formylated N-methylbenzamide compounds in their therapeutic programs.
Introduction: Beyond a Simple Aldehyde
N-methylbenzamide and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The strategic functionalization of this scaffold is a cornerstone of drug design. Among the myriad of possible substituents, the formyl group (-CHO) holds a unique position. While often viewed as a versatile synthetic handle for further molecular elaboration, its intrinsic impact on the parent molecule is a subject of increasing importance.[2]
This guide will illuminate the less-explored roles of the formyl group, focusing on its ability to modulate key drug-like properties through a combination of electronic and steric effects. We will delve into how this group can act as a potent hydrogen bond acceptor, influence aromatic ring electronics, and dictate the conformational preferences of the entire molecule. Understanding these subtleties is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The Formyl Group's Influence on Molecular Architecture and Physicochemical Properties
The presence of a formyl group on the N-methylbenzamide framework instigates a cascade of changes in the molecule's fundamental properties. These alterations are not merely additive but often result from a complex interplay of electronic and steric factors.
Stereoelectronic Effects and Conformational Control
The formyl group, consisting of a carbonyl double bond and a hydrogen atom, is a planar moiety.[3][4] Its introduction, particularly at the ortho position of the benzamide ring, can impose significant conformational constraints. This is primarily due to the potential for intramolecular hydrogen bonding between the formyl oxygen and the amide proton.[5][6] This interaction can lead to a more rigid, planar conformation, which can be crucial for pre-organizing a ligand for optimal binding to its biological target.
Furthermore, N-alkylation of amides can influence the cis/trans conformational equilibrium of the amide bond. While secondary aromatic amides typically prefer a trans conformation, N-methylated derivatives can exhibit a higher population of the cis conformer.[7][8][9] The interplay between the formyl group and the N-methyl group can thus be used to fine-tune the three-dimensional shape of the molecule.
A Hub for Non-Covalent Interactions
The formyl group is a potent participant in a variety of non-covalent interactions, which are the cornerstone of molecular recognition in biological systems.[10]
-
Hydrogen Bonding: The carbonyl oxygen of the formyl group is a strong hydrogen bond acceptor.[11][12] This allows it to form crucial interactions with hydrogen bond donors in a protein's active site, such as the backbone N-H of amino acids or the hydroxyl groups of serine, threonine, or tyrosine residues. In some contexts, the formyl C-H can also act as a weak hydrogen bond donor, particularly when the oxygen is coordinated to a Lewis acid.[13][14][15]
-
Dipole-Dipole and Ion-Dipole Interactions: The carbonyl group possesses a significant dipole moment, enabling it to engage in favorable dipole-dipole interactions with polar residues in a binding pocket.[16] It can also participate in strong ion-dipole interactions with charged species, such as metal cations, which are often found as cofactors in enzymes.[16]
-
Van der Waals Forces: While not as directional as hydrogen bonds, van der Waals interactions play a critical role in the overall binding affinity.[10][16] The formyl group contributes to the overall surface area and shape of the molecule, influencing its fit within a binding site.
The ability of the formyl group to engage in these diverse non-covalent interactions makes it a valuable tool for optimizing ligand-receptor binding.
Modulation of Aromatic Ring Electronics
The formyl group is an electron-withdrawing group, meaning it pulls electron density away from the aromatic ring through both inductive and resonance effects.[17] This has several important consequences:
-
Reactivity: The deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions.[17][18] This can be advantageous in preventing unwanted metabolic reactions.
-
Acidity/Basicity: The electron-withdrawing nature of the formyl group can influence the pKa of nearby functional groups. For instance, it can increase the acidity of a phenolic hydroxyl group or decrease the basicity of an aniline nitrogen.
-
π-π Stacking Interactions: The polarization of the aromatic ring by the formyl group can modulate its ability to participate in π-π stacking interactions with aromatic residues in a protein's active site.
By understanding these electronic effects, medicinal chemists can strategically place formyl groups to fine-tune the reactivity and physicochemical properties of their compounds.
Synthesis and Spectroscopic Characterization
The introduction of a formyl group onto an N-methylbenzamide scaffold can be achieved through various synthetic methods. The choice of method depends on the desired regioselectivity and the presence of other functional groups.
Key Formylation Reactions
Several named reactions are workhorses for the formylation of aromatic compounds:
-
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[2][19] It employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride.
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to introduce a formyl group onto benzene and activated arenes.[20]
-
Gattermann Reaction: A variation of the Gattermann-Koch reaction that uses hydrogen cyanide or zinc cyanide in place of carbon monoxide.[21]
-
Duff Reaction: This method is suitable for the formylation of highly activated phenols.
-
Rieche Formylation: This reaction uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate aromatic rings.[22]
The selection of the appropriate formylation reaction is a critical experimental choice that depends on the substrate's electronic properties and the desired outcome.
Spectroscopic Analysis of Formylated N-Methylbenzamides
The successful synthesis and purification of formylated N-methylbenzamide compounds must be confirmed through rigorous spectroscopic analysis.
| Spectroscopic Technique | Key Observables for the Formyl Group |
| ¹H NMR | A characteristic singlet for the aldehydic proton, typically in the range of δ 9.5-10.5 ppm. |
| ¹³C NMR | A resonance for the carbonyl carbon of the formyl group, usually found between δ 185-200 ppm. |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the aldehyde, typically appearing around 1680-1715 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the formylated compound. Fragmentation patterns can also provide structural information. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative formylated N-methylbenzamide compound.
Protocol: Synthesis of 4-Formyl-N-methylbenzamide via Vilsmeier-Haack Reaction
This protocol describes the formylation of N-methylbenzamide at the para-position.
Materials:
-
N-methylbenzamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylbenzamide (1.0 eq) in anhydrous DMF (5.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol: ¹H NMR Spectroscopic Analysis
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the spectrum and identify the characteristic singlet for the aldehydic proton (expected around δ 9.9-10.1 ppm).
Visualizing the Role of the Formyl Group
The following diagrams illustrate key concepts related to the formyl group's influence.
References
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. factmonster.com [factmonster.com]
- 4. Illustrated Glossary of Organic Chemistry - Formyl group [chem.ucla.edu]
- 5. Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformational Properties of Aromatic Amides Bearing Imidazole Ring and Acid-Induced Trans- Cis Amide Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-covalent interaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. H Bond Acceptors [employees.csbsju.edu]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. amphoteros.com [amphoteros.com]
- 15. The formyl C–H⋯O hydrogen bond as a critical factor in enantioselective Lewis-acid catalyzed reactions of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Formyl group: Significance and symbolism [wisdomlib.org]
- 20. orgosolver.com [orgosolver.com]
- 21. youtube.com [youtube.com]
- 22. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 4-formyl-N-methylbenzamide
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate like 4-formyl-N-methylbenzamide is of paramount importance. The integrity of this molecule directly impacts the reliability of experimental results, the safety and efficacy of potential drug candidates, and the overall success of a development program. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a detailed protocol for conducting stability studies.
Chemical Profile and Significance
This compound (CAS No. 167837-57-2) is a bifunctional organic molecule featuring an aromatic aldehyde and an N-methylated amide group.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry. For instance, it is utilized in the synthesis of potent inhibitors for Janus kinase 2 (JAK2), which are therapeutic targets in myeloproliferative neoplasms and other diseases.[3] The aldehyde serves as a reactive handle for various chemical transformations, while the N-methylbenzamide moiety can influence solubility, pharmacokinetic properties, and binding interactions with biological targets.
Given its role as a critical intermediate, ensuring its purity and stability is non-negotiable. Degradation can lead to the formation of impurities that may be reactive, toxic, or interfere with subsequent synthetic steps, ultimately compromising the quality of the final API.
Intrinsic Chemical Stability and Potential Degradation Pathways
The chemical architecture of this compound dictates its susceptibility to degradation under various environmental conditions. The two primary functional groups, the aldehyde and the amide, are the main sites of instability.
The Vulnerability of the Aromatic Aldehyde
Aromatic aldehydes are known to be sensitive to a range of degradation pathways.[4][5][6] The formyl group in this compound is prone to:
-
Oxidation: This is a common degradation pathway for aldehydes. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of the corresponding carboxylic acid, 4-carboxy-N-methylbenzamide. This transformation can significantly alter the reactivity and biological activity of the molecule.
-
Photodegradation: Aromatic carbonyl compounds can absorb UV light, leading to photochemical reactions.[3] This can result in a complex mixture of degradation products. For robust handling, protection from light is crucial.[7][8]
-
Polymerization: Under certain conditions, such as the presence of acidic or basic catalysts, aldehydes can undergo self-condensation or polymerization, leading to the formation of high molecular weight impurities.[4]
The Stability of the N-methylbenzamide Moiety
The N-methylbenzamide group is generally more stable than the aldehyde. However, it can undergo degradation, primarily through:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, a process that is often accelerated by heat.[9][10] This would result in the formation of 4-formylbenzoic acid and methylamine. While typically requiring more forcing conditions than aldehyde oxidation, this pathway must be considered in long-term stability assessments.
The following diagram illustrates the primary proposed degradation pathways for this compound:
References
- 1. This compound | 167837-57-2 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. q1scientific.com [q1scientific.com]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Formyl-N-methylbenzamide
Abstract
As a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, including potent JAK2 inhibitors, 4-formyl-N-methylbenzamide (CAS No. 167837-57-2) is increasingly utilized in research and drug development settings.[1] This guide provides an in-depth examination of the critical safety protocols and handling precautions necessary for its safe use. By synthesizing data from safety data sheets of the compound and its structural analogs, alongside established principles for handling aromatic aldehydes and benzamides, this document serves as an essential resource for researchers, chemists, and laboratory safety professionals. It moves beyond a simple recitation of rules to explain the chemical rationale behind each precaution, fostering a culture of informed safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a bifunctional organic molecule featuring both an aromatic aldehyde and an N-methylated amide group. This unique structure underpins its utility as a versatile building block in medicinal chemistry. However, these same functional groups are the source of its inherent chemical and toxicological hazards.
GHS Hazard Classification
Based on available safety data, this compound is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) classifications are summarized below, providing a clear and immediate understanding of the primary risks.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
Data sourced from ChemScene Safety Data Sheet for CAS 167837-57-2.[2]
The Chemical Basis of Hazards
Understanding the "why" behind these classifications is paramount for true safety adherence.
-
Aromatic Aldehyde Reactivity: The formyl group (-CHO) is electrophilic and can react with biological nucleophiles, such as amino acid residues in proteins. This reactivity is the likely cause of its irritant properties on the skin, eyes, and respiratory tract.[3][4][5] Aldehydes are known to cause skin sensitization and allergic reactions upon repeated contact.[6][7]
-
Benzamide Moiety Toxicity: The benzamide structure contributes to the compound's systemic toxicity profile. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[8] While the genotoxicity of the N-methylated, 4-formyl derivative is not explicitly established, this potential hazard from the parent structure necessitates cautious handling.
The Hierarchy of Controls: A Proactive Risk Mitigation Strategy
Effective laboratory safety relies on a multi-layered approach to risk management, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: Hierarchy of Controls for managing risks associated with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound as a solid or in solution must be conducted in a certified chemical fume hood.[8] This is non-negotiable and serves to control exposure via inhalation of dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.
Administrative Controls: Standard Operating Procedures (SOPs)
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Clearly designate specific areas within the lab for working with this compound.
-
Restricted Access: Limit access to these areas to trained and authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[9][10] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[11]
-
Waste Management: Dispose of waste in clearly labeled, sealed containers according to institutional and local regulations.[11]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Its failure exposes the user directly to the hazard.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier to prevent skin contact, which can cause irritation and systemic absorption (H312, H315).[11][12] Change gloves immediately if contaminated. |
| Eye Protection | Chemical Safety Goggles & Face Shield | Protects against splashes and airborne dust particles, preventing serious eye irritation (H319). A face shield is required when there is a significant splash risk.[9] |
| Skin and Body | Fully-buttoned Laboratory Coat | Prevents contamination of personal clothing.[12] |
| Respiratory | N95 Respirator (or higher) | Required when engineering controls are insufficient or when handling large quantities of the solid, to prevent inhalation of harmful dust (H332). All respirator use requires prior fit-testing and training. |
Experimental Protocols: From Benchtop to Disposal
Adherence to a self-validating protocol is crucial for ensuring safety and reproducibility.
Safe Storage
-
Store in a tightly sealed, properly labeled container.[9][11]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][13]
-
Store in a locked cabinet or area accessible only to authorized personnel, as recommended for compounds with potential long-term health effects.[8]
Step-by-Step Handling Procedure (Solid)
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Weighing: Conduct all weighing operations on a tared weigh boat inside the fume hood to contain any dust.
-
Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Dissolution: Add solvent to the solid within the fume hood. Cap the vessel before removing it from the hood for subsequent steps (e.g., stirring on a hotplate).
-
Decontamination: Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth or towel before disposal.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][12] Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, contact your institution's environmental health and safety department. |
Waste Disposal
-
Collect all waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's official hazardous waste program, adhering to all local, state, and federal regulations.[11] Do not dispose of it in standard trash or down the drain.
Conclusion
The safe handling of this compound is not merely a matter of compliance but a fundamental aspect of scientific responsibility. Its profile as a multi-hazard substance—harmful via ingestion, skin contact, and inhalation, and an irritant to skin and eyes—demands a rigorous and informed approach. By understanding the chemical rationale behind its hazards and consistently applying the hierarchy of controls, from engineering solutions to meticulous personal protective equipment use, researchers can confidently and safely leverage this valuable compound in the pursuit of new therapeutic discoveries.
References
- 1. Benzamide, 4-formyl-N-methyl- (9CI) | 167837-57-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. mdpi.com [mdpi.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. naturalnicheperfume.com [naturalnicheperfume.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
4-Formyl-N-methylbenzamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Formyl-N-methylbenzamide has emerged as a particularly valuable building block, distinguished by its bifunctional nature that offers two orthogonal points for chemical modification. This guide provides an in-depth exploration of its chemical properties, strategic applications, and field-proven protocols, with a focus on its utility in medicinal chemistry and drug discovery. We will dissect the causality behind its reactivity and present detailed methodologies to empower researchers in leveraging this versatile reagent for the synthesis of novel compounds.
Core Characteristics of this compound
This compound is a crystalline solid whose strategic value is rooted in the unique arrangement of its functional groups: an electrophilic aromatic aldehyde (formyl group) and a robust N-methylbenzamide moiety. This combination allows for sequential or selective reactions, making it a powerful tool for generating molecular diversity.
The aldehyde at the para-position is a classical reactive handle, susceptible to nucleophilic attack and a gateway to a vast array of transformations including reductive aminations, olefinations, and condensations. The N-methylamide, conversely, is generally more stable, providing a structural core that can be carried through multiple synthetic steps. It is this functional group dichotomy that defines its role as a versatile scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 167837-57-2[1][2] |
| Molecular Formula | C₉H₉NO₂[1] |
| Molecular Weight | 163.17 g/mol [1] |
| Appearance | Off-white to light yellow solid[1] |
| Melting Point | 160-161 °C[1] |
| Boiling Point (Predicted) | 358.9±25.0 °C[1] |
| Density (Predicted) | 1.153±0.06 g/cm³[1] |
Below is a diagram illustrating the key structural features of the molecule.
Caption: Structure of this compound highlighting its two key functional regions.
Strategic Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a precursor for heterocyclic scaffolds, which are privileged structures in many pharmacologically active agents.
Synthesis of Fused Azaindoles as Kinase Inhibitors
A significant and authoritative application of this building block is in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines.[1] These scaffolds are critical components of potent inhibitors targeting Janus kinase 2 (JAK2), a key protein in signaling pathways implicated in myeloproliferative disorders and inflammatory diseases.
The synthetic logic involves leveraging the aldehyde for a condensation reaction with an appropriate nucleophile (e.g., an amine-containing heterocycle), followed by an intramolecular cyclization. The N-methylbenzamide portion of the molecule often remains as a key structural element in the final inhibitor, potentially participating in hydrogen bonding interactions within the kinase active site.
Caption: Synthesis of fused heterocycles from this compound.
Reductive Amination for Linker and Side-Chain Installation
Reductive amination is one of the most reliable and widely used reactions in medicinal chemistry for installing amine-containing side chains or linkers. The formyl group of this compound is an ideal substrate for this transformation.
The reaction proceeds via the formation of an intermediate imine (or iminium ion) upon reaction with a primary or secondary amine, which is then selectively reduced in situ. The choice of reducing agent is critical for ensuring high yields and preventing side reactions. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mild nature and tolerance of a wide range of functional groups, obviating the need for protecting groups. This one-pot procedure is highly efficient and a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, the following section details a robust, self-validating protocol for a key transformation.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the coupling of this compound with a generic primary amine to demonstrate the installation of a new side chain.
Objective: To synthesize N-methyl-4-((alkylamino)methyl)benzamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous, ~0.1 M solution)
-
Acetic Acid (catalytic, ~0.1 eq)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.63 g, 10.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (100 mL).
-
Amine Addition: Add the primary amine (e.g., benzylamine, 1.18 g, 11.0 mmol) to the solution, followed by the addition of glacial acetic acid (57 µL, 1.0 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by TLC or LC-MS. The causality here is to allow for sufficient formation of the iminium ion, which is the species that is actively reduced.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The portion-wise addition is a safety measure to control any potential exotherm or gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL). This step removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-methyl-4-((benzylamino)methyl)benzamide.
Self-Validation: The success of this protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Expected yields for this reaction are typically in the range of 80-95%.
Conclusion and Future Outlook
This compound is more than just a simple aromatic aldehyde; it is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into complex molecular scaffolds. Its proven application in the synthesis of kinase inhibitors underscores its importance in contemporary drug discovery programs.[1] The straightforward reactivity of its formyl group via robust protocols like reductive amination allows for the systematic exploration of chemical space, essential for optimizing lead compounds. As the demand for novel therapeutics continues to grow, the utility of such well-defined, bifunctional building blocks will undoubtedly expand, solidifying the role of this compound as a staple reagent in the synthetic chemist's toolbox.
References
The Evolution of Substituted N-Methylbenzamides: A Technical Guide to their Discovery, Synthesis, and Pharmacological Characterization
This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted N-methylbenzamides, a class of compounds that has yielded significant therapeutic agents, most notably in the field of psychiatry. We will delve into the serendipitous origins of their antipsychotic activity, the rational drug design that led to refined second-generation compounds, and the key experimental methodologies that have been instrumental in their development. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
From Serendipity to Rational Design: A Historical Perspective
The story of substituted N-methylbenzamides as central nervous system (CNS) active agents is intrinsically linked to the broader history of antipsychotic drug discovery. The "psychopharmacological era" was ushered in by the serendipitous discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative, in the early 1950s.[1] This discovery revolutionized the treatment of psychiatric disorders and spurred the search for other compounds with similar therapeutic effects.[1]
The early antipsychotics, now referred to as "typical" or first-generation antipsychotics, were primarily characterized by their ability to block dopamine D2 receptors. While effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), they were often associated with significant extrapyramidal side effects (EPS), such as tremors and muscle rigidity, due to their non-selective action in all dopamine pathways of the brain.[2][3][4] This significant drawback fueled the quest for "atypical" or second-generation antipsychotics with an improved side-effect profile.
It was within this context that the substituted benzamides emerged. The development of these compounds marked a shift towards more targeted pharmacological intervention.
The Rise of the Substituted Benzamides: Sulpiride and Amisulpride
The first notable substituted benzamide to be introduced as an antipsychotic was sulpiride . Its development represented a significant step forward, as it demonstrated antipsychotic efficacy with a generally lower incidence of EPS compared to the typical antipsychotics. Amisulpride, a structural analogue of sulpiride, was later developed with the aim of further improving upon the therapeutic profile.[5]
Structural and Pharmacological Distinctions
The key structural difference between sulpiride and amisulpride lies in the N-substituent of the benzamide core. Amisulpride possesses an additional ethyl group, which contributes to its distinct pharmacological properties.
| Feature | Sulpiride | Amisulpride |
| Chemical Structure | ||
| Primary Targets | Dopamine D2/D3 receptor antagonist | Selective Dopamine D2/D3 receptor antagonist |
| Receptor Selectivity | Lower selectivity for limbic vs. striatal D2 receptors | Higher selectivity for limbic D2/D3 receptors |
| Blood-Brain Barrier Penetration | Limited | Enhanced |
A comparison of the key features of Sulpiride and Amisulpride.
Amisulpride's higher selectivity for dopamine receptors in the limbic system, which is heavily implicated in the pathophysiology of psychosis, is thought to contribute to its reduced risk of motor side effects that are associated with dopamine blockade in the striatum.[5]
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of substituted N-methylbenzamides like amisulpride are primarily attributed to their interaction with two key G-protein coupled receptors (GPCRs): the dopamine D2 and D3 receptors, and the serotonin 5-HT7 receptor.
Dopamine D2/D3 Receptor Antagonism
At higher therapeutic doses, amisulpride acts as a potent antagonist at postsynaptic dopamine D2 and D3 receptors. This blockade of dopamine signaling in the mesolimbic pathway is believed to be the primary mechanism for its efficacy against the positive symptoms of schizophrenia.
Presynaptic Autoreceptor Blockade and Dopamine Release
A unique feature of amisulpride is its dose-dependent effects. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors normally function to inhibit dopamine release. By blocking them, amisulpride actually enhances dopaminergic transmission in certain brain regions, such as the prefrontal cortex. This disinhibition of dopamine release is thought to contribute to its efficacy in treating the negative and cognitive symptoms of schizophrenia.
The Role of the Serotonin 5-HT7 Receptor
More recent research has revealed that some substituted benzamides, including amisulpride, also exhibit significant affinity for the serotonin 5-HT7 receptor, where they act as antagonists. The 5-HT7 receptor is involved in the regulation of mood, cognition, and circadian rhythms. Antagonism at this receptor is believed to contribute to the antidepressant and pro-cognitive effects observed with some of these compounds.
Signaling Pathways
The interaction of substituted N-methylbenzamides with their target receptors triggers a cascade of intracellular signaling events.
Signaling pathways of Amisulpride at its primary targets.
Synthesis of Substituted N-Methylbenzamides
The synthesis of substituted N-methylbenzamides can be achieved through various routes. A common and straightforward approach involves the acylation of methylamine with a substituted benzoyl chloride.
General Synthesis of N-Methylbenzamides
General reaction scheme for the synthesis of N-methylbenzamides.
Example Synthesis: Amisulpride
The synthesis of amisulpride is a multi-step process that typically starts from 4-aminosalicylic acid.[6][7]
Step 1: Methylation of 4-aminosalicylic acid 4-aminosalicylic acid is methylated to protect the hydroxyl group and form the corresponding methyl ester.[6][7]
Step 2: Introduction of the ethylsulfonyl group This is a critical step that involves the introduction of the ethylsulfonyl moiety at the 5-position of the benzene ring. This is often achieved through a series of reactions including thiocyanation, ethylation, and subsequent oxidation.[6][7][8][9]
Step 3: Amide bond formation The final step involves the coupling of the substituted benzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine to form the amide bond, yielding amisulpride.[6][9]
Key Experimental Protocols for Characterization
The discovery and development of substituted N-methylbenzamides rely on a battery of in vitro and in vivo assays to characterize their pharmacological properties.
In Vitro Assays
This assay is used to determine the affinity of a compound for the dopamine D2 receptor. A common method is a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing dopamine D2 receptors.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled D2 receptor ligand (e.g., [³H]spiperone), and varying concentrations of the test compound.[10]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the inhibitory constant (Ki).
This assay measures the functional activity of a compound at the 5-HT7 receptor, which is coupled to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the human 5-HT7 receptor.[11][12][13]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a known 5-HT7 receptor agonist (for antagonist testing) or alone (for agonist testing).
-
cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).[11][12]
-
Data Analysis: For antagonists, determine the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50). For agonists, determine the concentration that produces 50% of the maximal response (EC50).
In Vivo Assays
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.[14][15][16]
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.[16]
-
Dialysate Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding tissue, at regular intervals.[14]
-
Neurotransmitter Analysis: Analyze the concentration of dopamine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]
-
Drug Administration: Administer the test compound and continue to collect and analyze dialysate samples to determine the effect of the drug on dopamine levels.
This behavioral test is used to assess the propensity of a compound to induce motor side effects (EPS).
Protocol:
-
Apparatus: Use a horizontal bar elevated above a surface.[5][18][19]
-
Procedure: Gently place the forepaws of the rodent onto the bar.[5][18]
-
Measurement: Record the time it takes for the animal to remove its paws from the bar (descent latency). A longer latency is indicative of catalepsy.[5]
-
Drug Treatment: Administer the test compound and measure the descent latency at various time points after administration.
The Future of Substituted N-Methylbenzamides
The substituted N-methylbenzamide scaffold continues to be a fertile ground for drug discovery. Beyond their established role in psychiatry, derivatives are being explored for other therapeutic applications, including oncology and neurodegenerative diseases. The ongoing efforts to fine-tune the pharmacological profiles of these compounds, for example, by optimizing their polypharmacology or by developing biased agonists, hold the promise of even more effective and safer medicines in the future.
References
- 1. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ourworldindata.org [ourworldindata.org]
- 3. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 4. Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalepsy test in rats [protocols.io]
- 6. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 7. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Functional expression of the serotonin 5-HT7 receptor in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-formyl-N-methylbenzamide: A Detailed Laboratory Protocol
This comprehensive guide provides two robust and validated laboratory-scale protocols for the synthesis of 4-formyl-N-methylbenzamide, a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of both an aldehyde and an amide functional group makes it a valuable building block for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The aldehyde moiety can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the N-methylbenzamide group provides a stable structural motif with specific hydrogen bonding capabilities. This guide presents two distinct and reliable synthetic strategies: a modern amide coupling approach utilizing carbodiimide chemistry and a classic Schotten-Baumann reaction via an acyl chloride intermediate.
Synthetic Strategies and Mechanistic Overview
The choice of synthetic route for amide bond formation is crucial and depends on factors such as substrate compatibility, desired purity, and scalability.[1] This guide details two effective methods for the synthesis of this compound.
Strategy 1: EDC/HOBt Mediated Amide Coupling
This modern approach employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive.[2] EDC activates the carboxylic acid of 4-formylbenzoic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack by methylamine. HOBt is often included to suppress side reactions and minimize racemization in chiral substrates by forming an active ester intermediate, which then reacts with the amine.[2]
Strategy 2: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and widely used method for synthesizing amides from amines and acyl chlorides.[3][4] This two-step process first involves the conversion of 4-formylbenzoic acid to the more reactive 4-formylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[5] The resulting acyl chloride is then reacted with methylamine under basic conditions. The base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 4-Formylbenzoic acid | ≥98% | Sigma-Aldrich |
| Methylamine solution (40 wt. % in H₂O) | Sigma-Aldrich | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | ≥98% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Reagent grade | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| n-Hexane | ACS grade | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | Fisher Scientific | |
| Hydrochloric acid (HCl), concentrated | ACS grade | Fisher Scientific |
| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | |
| Brine (saturated NaCl solution) | Prepared in-house |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling of 4-Formylbenzoic Acid and Methylamine
This protocol outlines the direct coupling of 4-formylbenzoic acid with methylamine using EDC and HOBt.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the methylamine solution (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of EDC: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Addition of Base: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (e.g., 1:1 v/v). The reaction is complete when the starting material (4-formylbenzoic acid) is no longer visible.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to yield this compound as a solid.[6] Alternatively, recrystallization can be performed from a suitable solvent system like ethanol/water.[7][8]
Protocol 2: Schotten-Baumann Synthesis via 4-Formylbenzoyl Chloride
This protocol involves the initial preparation of 4-formylbenzoyl chloride, followed by its reaction with methylamine.
Part A: Synthesis of 4-Formylbenzoyl Chloride
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (containing aqueous NaOH), add 4-formylbenzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (2.0 eq) to the flask. A catalytic amount of anhydrous DMF (a few drops) can be added to facilitate the reaction.[5]
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-formylbenzoyl chloride, which can be used directly in the next step.
Part B: Schotten-Baumann Reaction
-
Reaction Setup: In a separate round-bottom flask, dissolve the crude 4-formylbenzoyl chloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate beaker, prepare a solution of methylamine (1.1 eq) in aqueous sodium hydroxide (2.0 eq).
-
Reaction: While vigorously stirring the biphasic mixture, slowly add the aqueous methylamine-NaOH solution to the acyl chloride solution. Maintain the temperature between 0-5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[9]
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.
Reaction Mechanisms
EDC/HOBt Coupling Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 4-formyl-N-methylbenzamide by Recrystallization
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible pharmacological data are built. 4-formyl-N-methylbenzamide, a bifunctional organic molecule featuring both an aldehyde and an amide group, serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. The presence of impurities, such as unreacted starting materials or byproducts like the corresponding carboxylic acid (from aldehyde oxidation), can drastically alter its reactivity and lead to unforeseen side reactions, ultimately compromising the integrity of the final active pharmaceutical ingredient (API).[1][2]
This application note provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique for the purification of solid organic compounds.[3] The protocol herein is designed to be a self-validating system, grounded in the fundamental principles of solubility and crystal lattice formation, ensuring the attainment of high-purity this compound suitable for the most demanding research and development applications.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is paramount for developing an effective recrystallization protocol.
| Property[4][5] | This compound (Predicted/Analog Data) | 4-formylbenzoic acid (Potential Impurity) | N-methylbenzamide (Potential Impurity)[6] |
| Molecular Formula | C₉H₉NO₂ | C₈H₆O₃ | C₈H₉NO |
| Molecular Weight | 163.17 g/mol | 150.13 g/mol | 135.16 g/mol |
| Melting Point | ~150-160 °C (estimated based on analogs) | 251-253 °C | 77-83 °C |
| Polarity | Moderately Polar | Polar | Moderately Polar |
Common Impurities:
-
4-formylbenzoic acid: Arises from the oxidation of the aldehyde functionality. Its higher polarity and melting point compared to the target compound are key differentiators for separation.
-
N-methylbenzamide: A potential byproduct from certain synthetic routes, particularly if a formylation step is incomplete or if side reactions occur.[7] Its lower melting point makes it a challenging impurity to remove.
-
Unreacted Starting Materials: Dependent on the synthetic route, these can vary in their properties.
The Science of Solvent Selection: A "Like Dissolves Like" Approach
The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system.[8] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves the compound sparingly at room temperature but readily at its boiling point.[8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).[8]
Given the moderately polar nature of this compound, arising from the amide and aldehyde functional groups, polar protic and aprotic solvents are excellent starting points for solubility screening.
| Solvent | Polarity Index | Rationale for Consideration |
| Ethanol | 0.654 | Often a good choice for amides, with a suitable boiling point for recrystallization. |
| Water | 1.000 | The high polarity may lead to low solubility, making it a potential anti-solvent in a mixed system. |
| Ethyl Acetate | 0.228 | A moderately polar solvent that can be effective for compounds with mixed polarity. |
| Acetone | 0.355 | A polar aprotic solvent that often dissolves a wide range of organic compounds. |
| Toluene | 0.099 | A non-polar aromatic solvent, less likely to be a primary choice but could be useful in a mixed-solvent system. |
Based on data for structurally similar benzamides, a mixed solvent system often provides the optimal balance of solubility for purification.[9] An ethanol/water mixture is a promising candidate, where the compound is dissolved in a minimal amount of hot ethanol, and water is then added as an anti-solvent to induce crystallization upon cooling.
Experimental Protocol: Recrystallization of this compound
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass stirring rod
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a second 250 mL Erlenmeyer flask with a small amount of boiling ethanol on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in initial drying.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the expected melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. |
| No Crystal Formation | The solution is too dilute, or nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Low Recovery | Too much solvent was used, or crystallization was incomplete. | Ensure the minimum amount of hot solvent is used for dissolution. Allow adequate time for cooling in the ice bath. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step.[10] |
Purity Assessment: A Multi-faceted Approach
The success of the recrystallization should be verified using a combination of physical and spectroscopic methods.
1. Melting Point Determination: A sharp melting point range of 1-2 °C that is close to the literature value for the pure compound is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
2. Spectroscopic Analysis:
-
FT-IR Spectroscopy: The FT-IR spectrum of the purified product should show characteristic peaks for the functional groups present in this compound. The absence of a broad O-H stretch around 3000 cm⁻¹ would indicate the successful removal of the 4-formylbenzoic acid impurity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed fingerprint of the molecule. The integration of the signals should correspond to the number of protons in the structure. The absence of impurity peaks is a key indicator of purity.
-
Expected ¹H NMR Signals (in CDCl₃, ppm):
-
~10.0 (s, 1H, CHO)
-
~7.9 (d, 2H, Ar-H)
-
~7.7 (d, 2H, Ar-H)
-
~6.5 (br s, 1H, NH)
-
~3.0 (d, 3H, N-CH₃)
-
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the underlying scientific principles and carefully executing the experimental steps, researchers can consistently obtain high-purity material, thereby ensuring the integrity and reproducibility of their subsequent synthetic and biological investigations.
References
- 1. cienciadigital.org [cienciadigital.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-4-methylbenzamide, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. N-Methylbenzamide, 99% 25 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hmdb.ca [hmdb.ca]
- 14. rsc.org [rsc.org]
Application Note: High-Purity Isolation of 4-formyl-N-methylbenzamide using Optimized Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-formyl-N-methylbenzamide via silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. This guide elucidates the causal factors influencing separation, from stationary and mobile phase selection to potential challenges such as on-column degradation. All procedural steps are detailed to ensure reproducibility and are supported by established chromatographic principles.
Introduction: The Rationale for Chromatographic Purification
This compound is a bifunctional organic molecule featuring both an aldehyde and an N-substituted amide group. These functionalities impart a moderate polarity to the molecule. In synthetic preparations, common impurities may include unreacted starting materials, by-products, or degradation products such as the corresponding carboxylic acid (4-carboxy-N-methylbenzamide) formed via oxidation of the aldehyde moiety[1]. Column chromatography is a robust and scalable technique for isolating the target compound from these impurities based on differential partitioning between a stationary phase and a mobile phase[2]. The selection of appropriate chromatographic conditions is paramount for achieving high resolution and purity.
Foundational Principles: Selecting the Chromatographic System
Stationary Phase Selection: The Role of Silica Gel
Silica gel (SiO₂) is the stationary phase of choice for this purification due to its high surface area, porous nature, and the presence of surface silanol (Si-OH) groups. These silanol groups render the silica surface highly polar, enabling separation based on the polarity of the analytes. More polar compounds will have stronger interactions (hydrogen bonding, dipole-dipole) with the silica gel and will thus elute more slowly. Given the presence of the polar amide and aldehyde groups in this compound, silica gel provides the necessary selectivity for purification.
Mobile Phase Selection and Optimization
The mobile phase, or eluent, competes with the analyte for binding sites on the stationary phase. A common and effective mobile phase system for compounds of intermediate polarity is a mixture of a non-polar solvent and a more polar solvent. For this application, a hexane/ethyl acetate mixture is recommended[3][4].
-
Hexane: A non-polar solvent that will have minimal interaction with the silica gel, allowing for the elution of non-polar impurities.
-
Ethyl Acetate: A more polar solvent that can effectively elute this compound by competing for the polar interaction sites on the silica gel.
The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation on the column[4].
Pre-Purification Protocol: Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to optimize the mobile phase composition using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
Crude this compound sample
-
Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4).
-
Using a capillary, spot the crude mixture onto the baseline of the TLC plates.
-
Place the TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound for each solvent system.
-
Select the solvent system that provides an Rf value between 0.2 and 0.4 for the desired product, with good separation from any impurities.
Detailed Protocol: Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (40-63 µm particle size)
-
Sand (acid-washed)
-
Optimized mobile phase (hexane/ethyl acetate)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Column Packing:
-
Secure the chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). The ratio of silica gel to crude material should be at least 30:1 (w/w) for effective separation[4].
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level reaches the top of the sand layer. Caution: Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the mobile phase through the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate in the mobile phase to elute more polar compounds.
-
-
Monitoring the Separation:
-
Monitor the elution of the product by spotting collected fractions onto a TLC plate and developing it in the optimized solvent system.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Troubleshooting and Considerations
| Problem | Possible Cause | Solution |
| Poor Separation | Inadequate solvent system. | Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound[4]. |
| Column overloading. | Use a higher ratio of silica gel to crude material (e.g., 50:1 or 100:1). | |
| Product Streaking/Tailing | Compound insolubility in the mobile phase. | Choose a mobile phase in which the compound is more soluble. |
| Presence of highly polar impurities (e.g., carboxylic acid). | A pre-purification wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. | |
| No Product Elution | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Potential for Degradation | Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition[1]. | If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina[4]. |
Conclusion
The protocol described in this application note provides a reliable and systematic approach for the purification of this compound using silica gel column chromatography. By carefully optimizing the mobile phase with TLC and adhering to proper column packing and elution techniques, researchers can obtain a high-purity product suitable for a variety of scientific applications. The key to successful purification lies in the principles of polarity matching and the empirical determination of optimal separation conditions.
References
Application of 4-formyl-N-methylbenzamide in the Synthesis of Fused 7-Azaindole Scaffolds as Potent Kinase Inhibitors
Introduction: The Significance of the 7-Azaindole Core in Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole. This structural modification, replacing a carbon atom with a nitrogen atom in the benzene ring portion of indole, can significantly enhance the pharmacological properties of a molecule, including improved solubility, metabolic stability, and the ability to form additional hydrogen bonds with biological targets. These advantageous characteristics have led to the incorporation of the 7-azaindole core into numerous clinically evaluated and approved drugs. A particularly important application of 7-azaindole derivatives is in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. Specifically, derivatives of 7-azaindole have been identified as potent inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in cytokine signaling pathways implicated in various myeloproliferative disorders and autoimmune conditions.
This application note provides a detailed overview and experimental protocol for the use of 4-formyl-N-methylbenzamide in the synthesis of 3,4-ring fused 7-azaindoles. This specific class of compounds has shown significant promise as potent JAK2 inhibitors. The synthetic strategy hinges on the well-established Pictet-Spengler reaction, a powerful tool for the construction of tetrahydroisoquinoline and related fused heterocyclic systems.
Synthetic Strategy: The Pictet-Spengler Reaction for Ring Fusion
The core of the synthetic approach involves the acid-catalyzed Pictet-Spengler reaction. This reaction facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline ring system. In the context of this application, a bespoke 7-azaindole derivative bearing a β-arylethylamine moiety is reacted with an appropriately substituted benzaldehyde, such as this compound, to construct the fused ring system.
The choice of this compound as the aldehyde component is strategic. The N-methylbenzamide group at the 4-position of the benzaldehyde allows for the exploration of structure-activity relationships (SAR) by introducing a functional group capable of forming hydrogen bonds and participating in other molecular interactions within the kinase active site. This targeted derivatization is a key aspect of rational drug design.
A seminal paper in Bioorganic & Medicinal Chemistry Letters details the successful application of this methodology in the discovery of novel JAK2 inhibitors[1]. The authors describe the condensation of various aldehydes with a 4-(2-anilinophenyl)-7-azaindole intermediate to generate a library of 3,4-fused cyclic compounds, demonstrating the versatility of this approach[1].
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of 3,4-ring fused 7-azaindoles using this compound.
Caption: Pictet-Spengler Reaction Workflow
Experimental Protocol: Synthesis of a 3,4-Ring Fused 7-Azaindole Derivative
This protocol is adapted from the general procedure described in the literature for the Pictet-Spengler condensation leading to potent JAK2 inhibitors[1].
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(2-Anilinophenyl)-7-azaindole | Synthesis Grade | Custom Synthesis |
| This compound | ≥98% Purity | Commercial Source |
| Dichloroethane (DCE) | Anhydrous | Commercial Source |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source |
| Methanol (MeOH) | HPLC Grade | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 4-(2-anilinophenyl)-7-azaindole (1.0 eq) in anhydrous dichloroethane (DCE, 0.1 M), add this compound (1.2 eq).
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Schiff base. A slight excess of the aldehyde ensures complete consumption of the limiting 7-azaindole starting material.
-
-
Initiation of Reaction: Add trifluoroacetic acid (TFA, 2.0 eq) to the reaction mixture at room temperature.
-
Causality: TFA serves as the acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity and facilitating the initial condensation with the amine. It also catalyzes the subsequent cyclization step.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic.
-
Justification: Neutralization of the TFA catalyst is essential to stop the reaction and to allow for the efficient extraction of the product into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 3,4-ring fused 7-azaindole.
Data Presentation: Characterization of the Starting Material
For successful synthesis, the purity and identity of the starting materials are paramount. Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 167837-57-2 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-154 °C |
| Solubility | Soluble in DMSO, Methanol, DCM |
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the confirmation of the consumption of starting materials and the formation of the desired product, providing confidence in the reaction's progression.
-
Spectroscopic Analysis: The structure and purity of the final compound should be unequivocally confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the new fused ring system.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
By adhering to these analytical practices, researchers can ensure the integrity of their synthetic results and the reliability of any subsequent biological data.
Conclusion and Future Perspectives
The Pictet-Spengler reaction provides a robust and efficient method for the synthesis of 3,4-ring fused 7-azaindoles from readily available starting materials like this compound. This approach has proven to be highly valuable in the generation of potent JAK2 inhibitors. The versatility of this reaction allows for the introduction of a wide range of substituents on the benzaldehyde component, enabling extensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of these kinase inhibitors. Future work in this area may involve the exploration of asymmetric Pictet-Spengler reactions to access enantiomerically pure fused 7-azaindoles, which could lead to improved therapeutic profiles.
References
Application Note & Protocols: Strategic Derivatization of the Formyl Group of 4-formyl-N-methylbenzamide for Drug Discovery Applications
Abstract: The formyl group of 4-formyl-N-methylbenzamide represents a versatile chemical handle for structural modification in medicinal chemistry and drug development.[1][2][3] Its inherent reactivity as an aromatic aldehyde allows for a multitude of derivatization strategies to explore structure-activity relationships (SAR), modulate physicochemical properties, and develop novel therapeutic agents. This guide provides an in-depth exploration of key derivatization protocols, including reductive amination, oxime formation, and acetalization. Each section offers a detailed, field-tested protocol, explains the underlying chemical principles, and discusses the strategic implications for drug design.
Introduction: The Strategic Value of the Formyl Group
The this compound scaffold is a valuable starting point in synthetic campaigns. The molecule features a stable amide bond and an aromatic ring, common motifs in pharmacologically active compounds.[3] The key to its utility, however, lies in the electrophilic carbon of the formyl (aldehyde) group. This site is primed for nucleophilic attack, making it a focal point for introducing chemical diversity.
Derivatization of this aldehyde can achieve several critical objectives in drug development:
-
SAR Exploration: Systematically introducing a variety of substituents allows for the probing of a biological target's binding pocket to optimize potency and selectivity.
-
Modulation of Physicochemical Properties: Converting the aldehyde to different functional groups can alter key drug-like properties such as solubility, lipophilicity (logP), metabolic stability, and cell permeability.
-
Bioisosteric Replacement: The formyl group can be replaced with functionalities like oximes or other groups that mimic its steric and electronic properties while potentially improving pharmacological profiles.
This document serves as a practical guide for researchers to effectively leverage the formyl group of this compound through robust and reproducible chemical protocols.
Figure 1: Overview of key derivatization pathways for this compound.
Reductive Amination: Building Amine Libraries
Reductive amination is arguably the most powerful method for generating diverse amine libraries from an aldehyde. The reaction proceeds through a two-step, one-pot sequence: the initial formation of an imine (or iminium ion) intermediate via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[4][5] This method avoids the over-alkylation issues often seen with direct alkylation of amines.[4]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to react with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[4][6]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.
-
Acid Catalyst: A small amount of acetic acid can accelerate imine formation, though the reaction often proceeds without it as STAB can release acetic acid upon reaction with trace moisture.
Figure 2: Experimental workflow for reductive amination.
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride
| Parameter | Value/Reagent |
| Starting Aldehyde | This compound (1.0 eq) |
| Amine | Primary or Secondary Amine (1.1 eq) |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-16 hours |
| Typical Yield | 75-95% |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (e.g., 163 mg, 1.0 mmol) and the desired primary or secondary amine (1.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (DCM, 10 mL) and stir under a nitrogen atmosphere.
-
Carefully add sodium triacetoxyborohydride (STAB) (e.g., 318 mg, 1.5 mmol) to the mixture in portions over 5 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired amine product.
Oxime Formation: Introducing a Bioisosteric Group
The formation of an oxime is a reliable condensation reaction between an aldehyde and hydroxylamine.[7] Oximes are valuable in medicinal chemistry as they can act as bioisosteres for carbonyl groups, engage in hydrogen bonding as both donors and acceptors, and can chelate metals. The reaction is typically catalyzed by a mild base or proceeds under neutral conditions.[8][9]
Causality Behind Experimental Choices:
-
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard source of hydroxylamine. A base, such as pyridine or sodium carbonate, is added to liberate the free hydroxylamine nucleophile.[7][9]
-
Solvent-Free Grinding: A green chemistry approach involves grinding the reactants together, which can lead to shorter reaction times and avoids the use of organic solvents.[9][10] This method is efficient and environmentally friendly.
Figure 3: Experimental workflow for solvent-free oxime synthesis.
Protocol 3.1: Green Synthesis of Oxime via Grinding
| Parameter | Value/Reagent |
| Starting Aldehyde | This compound (1.0 eq) |
| Reagent | Hydroxylamine hydrochloride (1.0 eq) |
| Base | Anhydrous Sodium Carbonate (1.5 eq) |
| Solvent | None (Solid-state grinding) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-10 minutes |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
In a mortar, combine this compound (e.g., 326 mg, 2.0 mmol), hydroxylamine hydrochloride (139 mg, 2.0 mmol), and anhydrous sodium carbonate (318 mg, 3.0 mmol).[9]
-
Grind the mixture thoroughly with a pestle at room temperature for 2-10 minutes.[9]
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete when the starting aldehyde spot has disappeared.
-
Once complete, add deionized water (15 mL) to the mortar and stir the slurry to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (2 x 10 mL).
-
Dry the solid product under high vacuum to yield the pure oxime, which often requires no further purification.
Acetalization: Protecting the Formyl Group
Acetalization is a crucial strategy for protecting the aldehyde functionality during subsequent synthetic steps that might involve nucleophiles or reducing agents incompatible with the formyl group.[11][12] The reaction involves treating the aldehyde with an alcohol (typically a diol like ethylene glycol to form a stable cyclic acetal) under acidic conditions.[12] Modern methods also employ photocatalysis for a milder approach.[13][14][15]
Causality Behind Experimental Choices:
-
Protecting Group: Ethylene glycol is commonly used because it forms a thermodynamically stable 5-membered cyclic acetal (a 1,3-dioxolane), which is robust to a wide range of reaction conditions but can be readily removed with aqueous acid.
-
Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen, activating it for nucleophilic attack by the alcohol.[12]
-
Water Removal: The reaction is reversible, so water must be removed to drive the equilibrium towards the acetal product. This is typically achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Figure 4: Experimental workflow for acid-catalyzed acetalization.
Protocol 4.1: Acid-Catalyzed Formation of a Cyclic Acetal
| Parameter | Value/Reagent |
| Starting Aldehyde | This compound (1.0 eq) |
| Reagent | Ethylene Glycol (2.0 eq) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) (0.05 eq) |
| Solvent | Toluene |
| Apparatus | Dean-Stark Trap |
| Temperature | Reflux (approx. 110°C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-98% |
Step-by-Step Methodology:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound (e.g., 1.63 g, 10.0 mmol), toluene (50 mL), ethylene glycol (1.1 mL, 20.0 mmol), and p-TsOH monohydrate (95 mg, 0.5 mmol).
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting material (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution (30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
Characterization of Derivatized Products
Confirmation of the successful derivatization is achieved through standard spectroscopic techniques.
| Technique | Key Observables for Successful Derivatization |
| ¹H NMR | Disappearance of the aldehyde proton signal (singlet, ~9-10 ppm).[16] Appearance of new signals corresponding to the added moiety (e.g., new alkyl protons in reductive amination, oxime proton ~8-11 ppm, or acetal protons ~5.5-6.0 ppm). |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of a new acetal carbon (~95-105 ppm) or imine/oxime carbon (~145-160 ppm). |
| Mass Spec (MS) | The molecular ion peak (M+) will correspond to the calculated mass of the new derivative. Fragmentation patterns can provide further structural confirmation.[16] |
| IR Spectroscopy | Disappearance of the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and the two weak C-H stretches (~2720 and ~2820 cm⁻¹).[16] Appearance of new bands, such as a C=N stretch for imines/oximes (~1620-1690 cm⁻¹). |
Conclusion
The formyl group of this compound is a highly tractable functional group for synthetic elaboration. The protocols detailed herein for reductive amination, oxime formation, and acetalization provide researchers with a robust toolkit for creating diverse molecular libraries. These methods are foundational for probing biological systems, optimizing drug candidates, and advancing discovery programs. Each protocol is designed to be a self-validating system, offering high yields and clean conversions that are readily scalable and adaptable for a wide range of research and development applications.
References
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. asianpubs.org [asianpubs.org]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 4-formyl-N-methylbenzamide
Abstract
This document outlines a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-formyl-N-methylbenzamide. The narrative explains the causal logic behind each experimental choice, from initial analyte characterization to final method validation according to ICH guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in pharmaceutical development.
Foundational Strategy: Analyte-Centric Method Design
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound (CAS 167837-57-2) is a molecule featuring a benzamide core, which provides a rigid structure and a strong chromophore, and polar functional groups (formyl and N-methylamide) that dictate its solubility and chromatographic behavior.[1]
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Characteristic | Implication for HPLC Method Development | Source |
|---|---|---|---|
| Molecular Structure | C9H9NO2 | Benzene ring conjugated with two carbonyl groups creates a strong UV chromophore, ideal for UV detection. | [1] |
| Molecular Weight | 163.17 g/mol | Standard molecular weight for small molecule analysis. | Inferred |
| Polarity | Polar molecule | The presence of amide and aldehyde groups makes it suitable for Reversed-Phase (RP) HPLC with a polar mobile phase and a non-polar stationary phase. | [2][3] |
| UV Absorbance | Expected strong absorbance ~250-280 nm | A UV/PDA detector is the optimal choice for detection and quantification. Wavelength screening is recommended for maximum sensitivity. | [4][5] |
| Acidity/Basicity (pKa) | Weakly basic/neutral | The amide proton is not readily ionizable under typical HPLC conditions (pH 2-8). This simplifies mobile phase selection as pH adjustments will have a minimal effect on analyte retention but can significantly improve peak shape by controlling stationary phase silanol activity. | [6] |
| Solubility | Soluble in common organic solvents (Methanol, Acetonitrile) | Simplifies the preparation of stock and working standard solutions. |[7] |
Based on this profile, a reversed-phase HPLC method using a C18 stationary phase with a UV detector is the most logical and efficient starting point.
Caption: Overall HPLC Method Development Workflow.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reference Standard: this compound (≥98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Reagents: Formic acid (reagent grade, ~99%).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.[7][8]
Experimental Protocol: Systematic Method Development
Our strategy begins with a broad "scouting" gradient to map the analyte's elution behavior, followed by targeted optimization to achieve the desired chromatographic performance.[9][10]
Preparation of Solutions
Rationale: Accurate and consistent solution preparation is the bedrock of reproducible results. Using the mobile phase as the diluent minimizes solvent mismatch effects that can cause peak distortion.[11][12]
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Mix thoroughly.
-
Mobile Phase B (Organic): Use 100% Acetonitrile.
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Caption: Standard Preparation and Filtration Workflow.
Step 1: Scouting Gradient for Elution Profiling
Rationale: A scouting gradient provides a comprehensive overview of the analyte's retention across a wide range of organic solvent concentrations.[9] This single run quickly establishes the approximate percentage of organic modifier needed for elution, saving significant development time.
Table 2: Initial Scouting Gradient Conditions
| Parameter | Condition |
|---|---|
| Column | Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; equilibrate for 2 min. |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA Scan (200-400 nm), single wavelength monitor at 254 nm |
Expected Outcome: this compound will elute at a specific time. The %B at this retention time is the key piece of information for the next optimization step. The PDA detector will simultaneously determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Step 2: Method Optimization
Rationale: The goal of optimization is to achieve a method with a sharp, symmetrical peak, a reasonable run time (typically <10 minutes for QC), and high reproducibility. The information from the scouting run directly informs this process.
Caption: Logic for Optimization Post-Scouting Run.
Based on the typical polarity of such a molecule, elution is expected around 40-60% Acetonitrile. An isocratic method is often preferable for its simplicity and robustness.[9] We will aim for an isocratic method with a retention time (k') between 2 and 10.
Recommended Final Analytical Method
After optimization, the following isocratic method was established to provide optimal performance.
Table 3: Final Optimized Isocratic HPLC Method
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Luna C18(2), 150 x 4.6 mm, 5 µm | Provides good retention and peak shape for aromatic amides. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (45:55 v/v) | Offers ideal retention (k' ≈ 4.5) and excellent peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing run time and pressure. |
| Column Temp. | 30 °C | Ensures stable retention times and reduces viscosity. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
| Run Time | 8 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
| Detection (UV) | 265 nm | Determined as the λmax from the PDA scan, ensuring maximum sensitivity. |
Method Validation Protocol (as per ICH Q2(R1)/Q2(R2))
To ensure the method is fit for its intended purpose, validation must be performed according to established regulatory guidelines.[13][14][15][16][17] The following parameters are critical.
Table 4: ICH Q2 Validation Characteristics and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak is pure (PDA analysis) and free from interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Analyze a minimum of 5 concentrations across the expected range (e.g., 50% to 150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples with known concentrations (e.g., spiked placebo) at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | % Recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of the working standard. Intermediate Precision: Repeat on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected and quantified. | Based on signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | S/N ratio method is most common. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. |
Conclusion
The RP-HPLC method detailed herein provides a robust, efficient, and reliable means for the quantitative analysis of this compound. The logical, analyte-driven development process, beginning with a scouting gradient and culminating in a validated isocratic method, ensures fitness-for-purpose in both research and regulated quality control environments. Adherence to ICH Q2 guidelines during validation confirms the method's high degree of accuracy, precision, and specificity.
References
- 1. Benzamide, 4-formyl-N-methyl- (9CI) | 167837-57-2 [chemicalbook.com]
- 2. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[(4-formylphenyl)methyl]benzamide | C15H13NO2 | CID 135053738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. sartorius.com [sartorius.com]
- 9. agilent.com [agilent.com]
- 10. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 11. organomation.com [organomation.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated GC-MS Method for the Analysis of 4-formyl-N-methylbenzamide and Its Process-Related Impurities
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 4-formyl-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework for identifying and quantifying the active pharmaceutical ingredient (API) intermediate and its potential process-related impurities. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose.[1] This document covers instrumentation, sample preparation, detailed GC-MS parameters, and a full validation protocol, supplemented by predicted fragmentation data to aid in structural elucidation.
Introduction and Scientific Rationale
This compound (CAS No. 167837-57-2) is an organic building block characterized by both an aldehyde and an amide functional group.[2][3] Its structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical molecules. The purity of such intermediates is critical, as impurities can be carried through subsequent synthetic steps, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, a highly specific and sensitive analytical method is required to establish a comprehensive impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution chromatographic separation of volatile and semi-volatile compounds coupled with the definitive identification capabilities of mass spectrometry.[4] The electron ionization (EI) mode, in particular, provides reproducible fragmentation patterns that act as a "fingerprint" for a given compound, allowing for unambiguous identification and structural confirmation.[5]
This guide explains the causality behind the chosen analytical parameters, grounding the protocol in established scientific principles to ensure trustworthiness and reproducibility. The method is developed to be self-validating by incorporating system suitability tests and a clear validation pathway according to global regulatory standards.[6][7]
Overall Experimental and Analytical Workflow
The analytical process follows a systematic workflow from sample preparation to final data interpretation. The objective is to ensure that the method is precise, accurate, and consistently performs as expected.
Caption: High-level workflow for the GC-MS analysis of this compound.
Instrumentation and Materials
Instrumentation
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless injector and electronic pressure control.[8]
-
Mass Spectrometer: Agilent 5975C series Mass Selective Detector (MSD) or equivalent single quadrupole system.[8]
-
Autosampler: Agilent 7693A or equivalent.
-
Analytical Column: A non-polar or low-polarity column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution for a wide range of semi-volatile aromatic compounds.[4]
Reagents and Standards
-
This compound: Reference Standard (Purity ≥97%).[9]
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC-grade).
-
Carrier Gas: Helium (99.999% purity).
-
Potential Impurity Standards: (If available) 4-formylbenzoic acid, 4-carboxy-N-methylbenzamide.
Detailed Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
System Suitability Solution (SST) (50 µg/mL): Dilute 1.0 mL of the stock solution into a 20 mL volumetric flask and bring to volume with ethyl acetate. This solution is used to verify the performance of the GC-MS system before analysis.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate. This yields a nominal concentration of 1000 µg/mL.
-
For impurity analysis, this solution can be injected directly. If the main peak is saturating the detector, a further dilution (e.g., 10-fold) may be necessary to accurately quantify trace impurities.
GC-MS Instrumental Parameters
The following parameters are optimized for the separation and detection of this compound and its structurally similar impurities. The rationale is to provide sufficient thermal energy to elute the compounds without degradation while ensuring sharp, symmetrical peaks.
| Parameter | Setting | Justification |
| GC System | ||
| Inlet Mode | Split | A split ratio of 20:1 is chosen to prevent column overloading with the main component, improving peak shape and allowing for better detection of trace impurities. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte and impurities without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Allows for solvent focusing and sharp initial peaks. |
| Ramp 1 | 15 °C/min to 280 °C | A moderate ramp rate to effectively separate compounds with different boiling points. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that all components, including any less volatile impurities, are eluted from the column. |
| MSD System | ||
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy produces reproducible, library-searchable mass spectra.[10] |
| Source Temperature | 230 °C | Standard temperature to maintain ion source cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Mode | Full Scan | Acquires data over a wide mass range to identify both expected and unexpected impurities. |
| Scan Range | m/z 40 - 300 | Covers the molecular weight of the parent compound (163.17 g/mol ) and its expected fragments.[9] |
| Solvent Delay | 4 min | Prevents the high-intensity solvent peak from saturating the detector and causing premature filament burnout. |
Method Validation Protocol (per ICH Q2(R2))
A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][11] The key validation parameters are summarized below.
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze a blank (solvent), a placebo (if applicable), the reference standard, and a spiked sample containing known impurities. | The analyte peak should be free from interference at its retention time. Baseline separation of impurities from the main peak is essential.[6] |
| Linearity | Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) > 0.995.[12] |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations. | Typically 80-120% of the test concentration for an assay and from the reporting level to 120% of the specification for impurities.[1] |
| Accuracy | Analyze samples spiked with known amounts of the analyte at three levels (e.g., 50%, 100%, 150% of the target concentration) in triplicate. | Mean recovery should be within 90-110% for the API and 70-130% for impurities at trace levels.[13] |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis performed by a different analyst on a different day or with different equipment. | Relative Standard Deviation (RSD) ≤ 5% for the API. For impurities, RSD ≤ 15% is often acceptable depending on the concentration.[13] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope. Precision and accuracy should be verified at this concentration. | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.[14] |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, initial oven temperature ±5 °C) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.[7] |
Expected Results and Data Interpretation
Chromatographic Performance
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. Potential impurities, such as unreacted starting materials or side-products, would elute at different retention times depending on their volatility and interaction with the stationary phase.
Mass Spectral Fragmentation Analysis
The mass spectrum of this compound is predicted to show a clear molecular ion peak (M+) at m/z 163. The fragmentation pattern is dictated by the functional groups present. The amide linkage is susceptible to cleavage, and the aromatic ring can stabilize charge.
Predicted Major Mass Fragments:
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 163 | Molecular Ion [M]⁺ | [C₉H₉NO₂]⁺ |
| 134 | [M - CHO]⁺ | Loss of the formyl group |
| 132 | [M - NHCH₃]⁺ | Alpha-cleavage at the amide N-C bond |
| 104 | [C₇H₄O]⁺ | Subsequent loss of CO from the m/z 132 fragment |
| 76 | [C₆H₄]⁺ | Benzene ring fragment |
digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false, nodesep=0.4, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];M [label="Molecular Ion (M+)\nm/z = 163"]; F1 [label="[M - CHO]+\nm/z = 134"]; F2 [label="[M - NHCH3]+\nm/z = 132"]; F3 [label="[C7H4O]+\nm/z = 104"]; F4 [label="[C6H4]+\nm/z = 76"];
M -> F1 [label="- CHO"]; M -> F2 [label="- NHCH3"]; F2 -> F3 [label="- CO"]; F3 -> F4 [label="- CO"]; }
Caption: Predicted EI fragmentation pathway for this compound.
Impurity Profiling
The identity of unknown peaks in the sample chromatogram can be tentatively assigned by comparing their mass spectra against the NIST library.[15] However, definitive identification requires confirmation against a reference standard of the suspected impurity. Common process-related impurities may arise from starting materials, by-products, or degradation.
Caption: Logical relationship of this compound to potential impurities.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its impurities. The detailed steps for sample preparation, instrument setup, and data analysis are designed to yield reliable, reproducible, and accurate results. By incorporating principles from ICH guidelines, the described method serves as a robust foundation for quality control, stability testing, and regulatory submissions in the pharmaceutical industry.[12][16] The provided validation framework ensures that the method is fit for its intended purpose, guaranteeing the integrity of the analytical data generated.
References
- 1. database.ich.org [database.ich.org]
- 2. 167837-57-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. chemscene.com [chemscene.com]
- 10. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design [mdpi.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pharmaguru.co [pharmaguru.co]
- 13. resolvemass.ca [resolvemass.ca]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Complete NMR Spectroscopic Assignment of 4-formyl-N-methylbenzamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive set of application notes and detailed experimental protocols for the complete structural characterization of 4-formyl-N-methylbenzamide (C₉H₉NO₂) using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a systematic workflow from sample preparation to final structure verification. The causality behind experimental choices is explained, ensuring both technical accuracy and practical insight.
Introduction and Significance
This compound is a disubstituted benzene derivative containing three key functional groups: an aldehyde, an amide, and a methyl group. Its structure presents a compelling case for a multi-faceted NMR analysis to unambiguously assign each proton and carbon signal. As a functionalized small molecule, it serves as a valuable model compound for understanding complex spectral patterns and as a potential building block in the synthesis of more complex chemical entities, such as potent JAK2 inhibitors.[1] The precise characterization of its structure is the foundational step for any further research or application.
This document outlines the strategic application of ¹H NMR, ¹³C NMR, DEPT-135, and a series of 2D correlation experiments—COSY, HSQC, and HMBC—to achieve a complete and confident assignment of the molecule's ¹H and ¹³C chemical shifts.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The IUPAC-recommended numbering for this compound is presented below.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following protocols are generalized for modern Fourier Transform NMR spectrometers. Optimization may be required based on the specific instrument and sample concentration.[2]
Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For increased polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent will influence chemical shifts.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent. If an internal standard is required for chemical shift calibration, Tetramethylsilane (TMS) is typically pre-dissolved in the solvent by the manufacturer (0.03% v/v).
-
Transfer: Gently vortex the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube.
NMR Data Acquisition
Acquiring a suite of 1D and 2D spectra is essential for a complete structural analysis.[3]
| Experiment | Pulse Program (Bruker) | Key Parameters & Rationale |
| ¹H NMR | zg30 | Purpose: To determine the number of unique proton environments, their chemical shifts, integration (relative ratios), and coupling patterns (J-coupling). NS (Scans): 16. D1 (Relaxation Delay): 2s. A sufficient delay ensures quantitative reliability of the integration. SW (Spectral Width): 20 ppm (centered at 8 ppm). A wide window to capture all signals from aromatic to aliphatic and amide protons. |
| ¹³C{¹H} NMR | zgpg30 | Purpose: To identify the number of unique carbon environments and their chemical shifts. Proton decoupling simplifies the spectrum to singlets. NS: 1024. The low natural abundance of ¹³C necessitates more scans. D1: 2s. SW: 240 ppm (centered at 120 ppm). |
| DEPT-135 | dept135 | Purpose: To differentiate carbon types. CH₃ and CH signals appear positive, CH₂ signals are negative, and quaternary carbons (including C=O) are absent.[2][4] NS: 256. D1: 2s. |
| ¹H-¹H COSY | cosygpqf | Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds (²JHH, ³JHH).[5] This is critical for identifying adjacent protons in the aromatic ring. NS: 2-4 per increment. |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | Purpose: To identify which protons are directly attached to which carbons (¹JCH correlation).[6] This is the primary method for assigning protonated carbons. NS: 2-4 per increment. |
| ¹H-¹³C HMBC | hmbcgplpndqf | Purpose: To identify long-range correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is crucial for connecting spin systems and assigning quaternary carbons.[3][6] NS: 8-16 per increment. |
Predicted Spectral Data and Interpretation Workflow
The following data is predicted based on established chemical shift theory and analysis of similar structures.[7] Actual experimental values may vary slightly.
Predicted ¹H and ¹³C NMR Data
| Atom No. | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Carbon Type (DEPT-135) |
| C1 | - | - | ~135 | Quaternary (No Signal) |
| C2 / C6 | ~7.95 | Doublet (d) | ~128 | CH (Positive) |
| C3 / C5 | ~8.05 | Doublet (d) | ~130 | CH (Positive) |
| C4 | - | - | ~140 | Quaternary (No Signal) |
| C7 (Amide C=O) | - | - | ~167 | Quaternary (No Signal) |
| C8 (Aldehyde C=O) | - | - | ~192 | Quaternary (No Signal) |
| C9 (N-CH₃) | ~3.05 | Doublet (d) | ~27 | CH₃ (Positive) |
| N-H | ~6.5 (broad) | Quartet (q) | - | - |
| H8 (Aldehyde) | ~10.1 | Singlet (s) | - | - |
*Note: The N-CH₃ signal is expected to be a doublet due to coupling with the N-H proton. The N-H signal, in turn, would be a quartet. This coupling may be broadened or absent in some solvents or with traces of water due to chemical exchange.
Step-by-Step Spectral Analysis Workflow
The process of elucidating the structure is a logical progression, using each spectrum to build upon the information from the last.
References
- 1. Benzamide, 4-formyl-N-methyl- (9CI) | 167837-57-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Strategic Application of 4-formyl-N-methylbenzamide in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive guide details the strategic use of 4-formyl-N-methylbenzamide as a critical precursor in the synthesis of sophisticated pharmaceutical agents, with a particular focus on the generation of potent Janus kinase 2 (JAK2) inhibitors. We provide an in-depth analysis of the chemical properties of this compound that make it a valuable building block, alongside detailed, field-proven protocols for its application in constructing complex heterocyclic scaffolds, such as 3,4-ring fused 7-azaindoles and deazapurines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the discovery and synthesis of next-generation therapeutics.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound (CAS 167837-57-2) is a bifunctional organic molecule that has emerged as a key intermediate in the synthesis of high-value pharmaceuticals.[1][2] Its structure, featuring a reactive aldehyde group and a stable N-methylbenzamide moiety, offers a unique combination of handles for synthetic elaboration. The aldehyde allows for the construction of complex ring systems through reactions such as reductive amination and cyclocondensations, while the N-methylbenzamide portion often serves as a crucial pharmacophore for target engagement or as a vector for modulating physicochemical properties.[1][3]
This guide will focus on a particularly impactful application: the use of this compound as a precursor for a novel class of 3,4-ring fused 7-azaindoles and deazapurines, which have demonstrated potent inhibitory activity against Janus kinase 2 (JAK2).[1] Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases, making JAK2 a prime target for therapeutic intervention.[4]
Chemical and Physical Properties
A thorough understanding of the properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 167837-57-2 | [5] |
| Molecular Formula | C₉H₉NO₂ | [5] |
| Molecular Weight | 163.17 g/mol | [5] |
| Appearance | White solid | [3] |
| Melting Point | 160-161 °C | [2][3] |
| Boiling Point | 358.9±25.0 °C (Predicted) | [3] |
| Purity | ≥97% (Commercially available) | [5] |
| Storage | 4°C, stored under nitrogen | [5] |
Core Synthetic Strategy: The Pictet-Spengler Reaction for the Synthesis of 3,4-Ring Fused 7-Azaindole JAK2 Inhibitors
The synthesis of 3,4-ring fused 7-azaindole and deazapurine JAK2 inhibitors from this compound hinges on the powerful Pictet-Spengler reaction.[3] This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[6][7] In this context, this compound provides the aldehyde component, which condenses with a suitably substituted 7-azaindole or deazapurine bearing a β-aminoethyl side chain.
The causality behind this strategic choice is twofold:
-
Robustness and Versatility: The Pictet-Spengler reaction is a well-established and reliable method for constructing the desired fused ring system, often proceeding in high yields.[3]
-
Introduction of a Key Pharmacophore: The reaction directly incorporates the N-methylbenzamide moiety, which can be crucial for binding to the target kinase.
Below is a detailed, generalized protocol for this key transformation.
General Protocol: Pictet-Spengler Synthesis of a 3,4-Ring Fused 7-Azaindole
This protocol is adapted from established methodologies for the synthesis of this class of JAK2 inhibitors.[3]
Reaction Scheme:
A representative Pictet-Spengler reaction workflow.
Materials:
-
This compound
-
Appropriate 4-(2-aminoethyl)-7-azaindole or deazapurine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-(2-aminoethyl)-7-azaindole derivative (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.1 equivalents).
-
Initiation of Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0-3.0 equivalents) dropwise. The use of a strong acid like TFA is crucial for the in situ formation of the reactive iminium ion intermediate, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-ring fused 7-azaindole.
Expected Yields: Yields for Pictet-Spengler reactions of this type are typically reported to be in the range of 70-95%, depending on the specific substrates.[3]
Alternative Synthetic Application: Reductive Amination
The aldehyde functionality of this compound is also readily employed in reductive amination reactions to synthesize compounds where the benzamide moiety is connected to a secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for the construction of carbon-nitrogen bonds.
General Protocol: Reductive Amination
Reaction Scheme:
A representative Reductive Amination workflow.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in DCE or DCM, add acetic acid (1.0 equivalent, optional, to facilitate iminium ion formation).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the in situ formed iminium ion without reducing the starting aldehyde, thus minimizing side reactions.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or crystallization.
Safety and Handling
As a laboratory chemical, this compound and its derivatives should be handled with appropriate care.
| Hazard Category | Precautionary Measures |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8] |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[8] |
| Eye Irritation | Causes serious eye irritation. Wear eye/face protection.[8] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen).[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical molecules, most notably potent JAK2 inhibitors. Its bifunctional nature allows for the strategic and efficient construction of intricate heterocyclic scaffolds through robust reactions like the Pictet-Spengler condensation and reductive amination. The protocols outlined in this guide provide a solid foundation for researchers to utilize this key intermediate in their drug discovery and development endeavors. Adherence to proper safety and handling procedures is paramount when working with this and all laboratory chemicals.
References
- 1. Benzamide, 4-formyl-N-methyl- (9CI) | 167837-57-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 167837-57-2 [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Use of N-methylbenzamide Derivatives in Material Science
Introduction: The Versatile N-methylbenzamide Scaffold in Modern Materials
N-methylbenzamide, a simple derivative of benzoic acid, and its broader family of derivatives are emerging as a versatile class of building blocks in the landscape of advanced materials.[1] While traditionally recognized for their roles in medicinal chemistry, these compounds are increasingly being explored for their unique contributions to polymer science, smart materials, and crystal engineering. Their inherent chemical functionalities, including the amide bond, aromatic ring, and the potential for diverse substitutions, allow for the fine-tuning of material properties such as thermal stability, mechanical strength, and responsiveness to external stimuli.[1][2] This guide provides a comprehensive overview of the applications of N-methylbenzamide derivatives in material science, complete with detailed protocols for their synthesis, incorporation into functional materials, and characterization.
The core principle behind the utility of N-methylbenzamide derivatives lies in their modular nature. The N-methyl group and the benzoyl moiety can be readily functionalized, enabling the creation of a vast library of molecules with tailored properties. This adaptability makes them prime candidates for addressing specific challenges in material design, from creating self-repairing polymers to engineering crystals with predictable packing arrangements.
I. Enhancing Polymer Performance: N-methylbenzamide Derivatives as Modifiers and Monomers
The incorporation of N-methylbenzamide derivatives into polymer chains can significantly enhance their physical and chemical properties.[1][2] This can be achieved either by using them as additives or by integrating them as monomers in polymerization reactions.
Improving Thermal and Mechanical Properties
The rigid aromatic structure of the benzamide core contributes to increased thermal stability and mechanical robustness when incorporated into polymer backbones. This makes them valuable components in high-performance polymers used in demanding applications across the automotive, aerospace, and electronics industries.[1][2]
A key mechanism for this enhancement is the introduction of strong intermolecular interactions, such as hydrogen bonding and π-π stacking, facilitated by the amide and aromatic functionalities. These interactions lead to more ordered polymer chains and increased energy required to induce thermal degradation or mechanical failure.
Chain Termination for Molecular Weight Control
In condensation polymerizations, such as the synthesis of polyamides, monofunctional reagents are crucial for controlling the molecular weight of the final polymer. N,N,4-trimethylbenzamide, a tertiary amide derivative, lacks a reactive proton on the nitrogen atom and therefore cannot participate in chain propagation. This characteristic allows it to act as a chain terminator when a reactive group is introduced on the aromatic ring, providing precise control over the polymer's chain length and, consequently, its processing characteristics and mechanical properties.[3]
II. "Smart" Materials: Designing for Responsiveness and Self-Healing
A particularly exciting application of N-methylbenzamide derivatives lies in the development of "smart" materials that can respond to environmental changes or self-repair after damage. This is often achieved by introducing dynamic covalent bonds, such as disulfide linkages, into the molecular structure.
Redox-Responsive Hydrogels for Controlled Release
Hydrogels are highly absorbent polymer networks with a wide range of applications in biomedicine and beyond. By incorporating disulfide-containing N-methylbenzamide derivatives, such as Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA), as cross-linkers, it is possible to create hydrogels that are responsive to redox conditions.[4] The disulfide bonds can be cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells. This property can be harnessed for the controlled release of encapsulated drugs or other therapeutic agents.
Protocol 1: Synthesis of a Redox-Responsive Hydrogel using a Disulfide-Containing N-methylbenzamide Derivative
This protocol details the preparation of a redox-responsive hydrogel using a thiol-terminated polymer and a disulfide-containing N-methylbenzamide derivative as a cross-linker.
Materials:
-
Thiol-terminated polymer (e.g., 4-arm polyethylene glycol-thiol, 4-arm PEG-SH)
-
Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Reducing agent (e.g., dithiothreitol - DTT)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the 4-arm PEG-SH in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Dissolve DTBMA in a minimal amount of DMF and then dilute with PBS to achieve the desired cross-linking concentration (e.g., a 1:2 molar ratio of DTBMA to the thiol groups of PEG-SH).[4]
-
-
Hydrogel Formation:
-
In a vial, mix the 4-arm PEG-SH solution with the DTBMA solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation will occur through thiol-disulfide exchange between the thiol groups of the PEG and the disulfide bond of the DTBMA.
-
-
Characterization of Gelation:
-
Monitor the gelation process by inverting the vial at regular intervals. The gelation time is reached when the solution no longer flows.
-
-
Redox-Responsive Degradation:
-
Immerse a pre-formed hydrogel sample in a PBS solution containing 10 mM DTT.
-
Observe the degradation of the hydrogel over time as the disulfide cross-links are cleaved.
-
Expected Results:
| Parameter | Value |
| Gelation Time | 5 - 15 minutes |
| Hydrogel Appearance | Transparent, elastic solid |
| Degradation Time in 10 mM DTT | 1 - 2 hours |
Self-Healing Polymers for Enhanced Durability
The reversible nature of disulfide bonds can also be exploited to create self-healing materials. When a crack forms in a polymer containing these bonds, the disulfide linkages may break. Upon applying a stimulus such as heat or UV light, these bonds can reform, effectively repairing the damage and restoring the material's integrity.
Protocol 2: Preparation of a Self-Healing Polyurethane Film
This protocol describes the incorporation of a disulfide-containing N-methylbenzamide derivative into a polyurethane matrix to impart self-healing properties.
Materials:
-
Thermoplastic polyurethane (TPU)
-
Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)
-
Tetrahydrofuran (THF)
-
Heating plate or UV lamp
Procedure:
-
Polymer Blend Preparation:
-
Dissolve the TPU in THF to form a 15% (w/v) solution.
-
Add DTBMA to the polymer solution at a concentration of 5% (w/w) relative to the polymer.[4]
-
Stir the mixture at room temperature until the DTBMA is fully dissolved.
-
-
Film Casting:
-
Pour the polymer solution into a petri dish and allow the solvent to evaporate slowly in a fume hood for 24 hours to form a thin film.
-
-
Demonstration of Self-Healing:
-
Create a scratch on the surface of the polymer film with a scalpel.
-
To initiate healing, either heat the film on a hot plate (e.g., at 60°C) or expose it to UV radiation.[4]
-
Observe the closure of the scratch under a microscope as the disulfide bonds at the interface exchange and reform.
-
Expected Results:
| Stimulus | Healing Time | Healing Efficiency |
| Heat (60°C) | 1 - 2 hours | > 90% |
| UV Radiation (365 nm) | 30 - 60 minutes | > 85% |
Diagram: Self-Healing Mechanism
Caption: Workflow for disulfide-based self-healing.
III. Crystal Engineering: Directing Solid-State Architecture
The predictable hydrogen bonding motifs of N-methylbenzamide derivatives make them excellent candidates for crystal engineering, the rational design of crystalline solids with desired properties. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor, leading to the formation of well-defined supramolecular structures.
By introducing different substituents on the aromatic ring, it is possible to modulate the intermolecular interactions and influence the crystal packing. For example, the introduction of hydroxyl or additional amide groups can lead to the formation of extended hydrogen-bonded networks. This control over the solid-state architecture is crucial for developing materials with specific optical, electronic, or mechanical properties.
Protocol 3: Single Crystal Growth of N-methylbenzamide Derivatives for X-ray Diffraction
This protocol outlines a general method for growing single crystals of N-methylbenzamide derivatives suitable for X-ray crystallographic analysis.
Materials:
-
N-methylbenzamide derivative
-
A suitable solvent (e.g., ethanol, acetone, ethyl acetate)
-
A suitable anti-solvent (e.g., hexane, water)
-
Small vials or test tubes
-
Coverslips
Procedure (Slow Evaporation Method):
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the N-methylbenzamide derivative in the chosen solvent.
-
Crystallization:
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a spatula or forceps and dry them on a filter paper.
Alternative Method (Vapor Diffusion):
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place this solution in a small open vial.
-
Place the small vial inside a larger sealed container that contains a small amount of an anti-solvent in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
Diagram: Hydrogen Bonding in N-methylbenzamide Crystals
Caption: Common hydrogen bonding motifs in N-methylbenzamide crystals.
IV. Characterization Techniques for N-methylbenzamide-Containing Materials
A suite of analytical techniques is essential for characterizing materials incorporating N-methylbenzamide derivatives and understanding their structure-property relationships.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of synthesized N-methylbenzamide derivatives and for analyzing the composition of copolymers containing these units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations, confirming the successful incorporation of the benzamide moiety into a polymer or material.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), which are crucial for understanding the processing and application range of polymeric materials.
X-ray Diffraction (XRD)
-
Single-Crystal XRD: This technique is the gold standard for determining the precise three-dimensional atomic and molecular structure of crystalline materials, providing invaluable insights for crystal engineering.
-
Powder XRD: Used to analyze the crystalline structure and phase purity of polycrystalline materials.
V. Future Outlook and Emerging Applications
The investigation into N-methylbenzamide derivatives in material science is a rapidly evolving field. Future research is likely to focus on:
-
Organic Electronics: While still an emerging area, the tunable electronic properties of N-methylbenzamide derivatives make them potential candidates for use in organic light-emitting diodes (OLEDs) as host materials, charge transporters, or emitters. Further research is needed to explore their synthesis and performance in electronic devices.
-
Advanced Functional Polymers: The development of new monomers based on N-methylbenzamide with tailored functionalities will lead to polymers with enhanced properties for applications in areas such as gas separation membranes, high-performance coatings, and advanced composites.
-
Biomaterials: The biocompatibility of certain benzamide derivatives opens up possibilities for their use in biomedical applications, including tissue engineering scaffolds and drug delivery systems.
VI. Conclusion
N-methylbenzamide and its derivatives represent a promising and versatile platform for the design and synthesis of advanced materials. Their adaptable chemical structure allows for the fine-tuning of a wide range of properties, leading to innovations in polymer science, smart materials, and crystal engineering. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this exciting class of compounds in material science.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-formyl-N-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this specific amide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most suitable for my needs?
There are two primary pathways to synthesize this compound:
-
Amide Coupling: This involves the reaction of 4-carboxybenzaldehyde with methylamine.[1] This is a direct and common method for forming amide bonds.[2][3]
-
Formylation of a Precursor: This route would involve formylating a pre-existing N-methylbenzamide. However, this method is generally less direct and can present challenges with regioselectivity.
For most applications, the amide coupling route is preferred due to its straightforward nature and the ready availability of the starting materials.
Q2: I'm getting a low yield in my amide coupling reaction between 4-carboxybenzaldehyde and methylamine. What are the most likely causes?
Low yields in this amide coupling reaction can typically be attributed to several factors:
-
Poor Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid must be "activated."
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the yield.[6]
-
Moisture Contamination: Many coupling reagents are sensitive to moisture, which can lead to their deactivation and hydrolysis of activated intermediates.[7]
-
Side Reactions: The presence of the aldehyde group in 4-carboxybenzaldehyde can lead to undesired side reactions under certain conditions.
Q3: What are "coupling reagents," and how do I choose the right one for my synthesis?
Coupling reagents are essential for activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.[8][] The choice of coupling reagent is critical for achieving a high yield.[10]
Here is a comparison of common coupling reagents:
| Coupling Reagent | Additive (often required) | Advantages | Disadvantages |
| HATU | None | Highly efficient, even for difficult couplings.[11] | Higher cost. |
| HBTU, TBTU | None | Very effective and widely used.[11] | Can be less effective than HATU for challenging substrates. |
| EDC | HOBt or Oxyma Pure | Cost-effective and common.[11][12] | HOBt has explosive properties, which can pose storage and handling challenges.[11] |
| DCC, DIC | DMAP | Effective and inexpensive. | Can form a urea byproduct that is difficult to remove. |
Recommendation: For robust and high-yielding synthesis of this compound, HATU is often the preferred choice due to its high efficiency.[11]
Troubleshooting Guide: Low Yield in Amide Coupling
This section provides a structured approach to diagnosing and resolving low-yield issues when synthesizing this compound via the amide coupling of 4-carboxybenzaldehyde and methylamine.
Issue 1: Incomplete Conversion of Starting Materials
If you observe a significant amount of unreacted 4-carboxybenzaldehyde or methylamine, consider the following:
Root Cause Analysis:
-
Insufficient Activation of Carboxylic Acid: The coupling reagent may not be effectively activating the carboxylic acid. This could be due to reagent quality, insufficient equivalents, or the presence of moisture.
-
Low Reactivity of the Amine: While methylamine is generally reactive, its concentration in the reaction mixture might be too low.
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low to overcome the activation energy.[6]
Solutions & Optimization Strategies:
-
Verify Reagent Quality: Ensure that your coupling reagents and solvents are anhydrous.[13]
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and methylamine relative to the 4-carboxybenzaldehyde.[11]
-
Increase Reaction Temperature: Gently heating the reaction to 40-50 °C can help drive a sluggish reaction to completion.[6] However, be mindful of potential side reactions involving the aldehyde.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on your TLC plate or peaks in your LC-MS analysis indicates the formation of side products.
Root Cause Analysis:
-
Side Reactions of the Aldehyde: The formyl group is susceptible to reaction under both acidic and basic conditions. For instance, it could potentially react with the amine starting material or the newly formed amide.
-
N-acylurea Formation (with carbodiimide reagents): When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, especially if the amine is not reactive enough to intercept it quickly.[6][14]
-
Polymerization/Resin Formation: Under harsh conditions, phenolic impurities or the aldehyde itself could lead to polymerization.[15]
Solutions & Optimization Strategies:
-
Choose a Milder Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is generally preferred over stronger bases that could promote side reactions with the aldehyde.[11]
-
Add HOBt or Oxyma Pure with Carbodiimides: If using EDC or DCC, the addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can suppress the formation of the N-acylurea byproduct.[14]
-
Control Reaction Temperature: Avoid excessive heating, which can accelerate the rate of side reactions.[15]
Issue 3: Difficulty in Product Purification
Even with a good crude yield, challenges in purification can lead to a low final yield of pure this compound.
Root Cause Analysis:
-
Co-elution of Byproducts: Some byproducts may have similar polarity to the desired product, making separation by column chromatography difficult.
-
Product Solubility Issues: The product may be difficult to crystallize or may have limited solubility in common recrystallization solvents.
Solutions & Optimization Strategies:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation.
-
Utilize an Acid-Base Wash: During the workup, washing the organic layer with a dilute acid solution can help remove any unreacted amine, and a dilute base solution can remove unreacted carboxylic acid.
-
Consider Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
High-Efficiency Amide Coupling using HATU
This protocol is recommended for achieving a high yield of this compound.
Materials:
-
4-carboxybenzaldehyde
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[10]
-
DIPEA (N,N-Diisopropylethylamine)[10]
-
Anhydrous DMF (N,N-Dimethylformamide)[11]
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxybenzaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (to a concentration of approximately 0.1 M).
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Add methylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
Visualization of the Troubleshooting Workflow
Below is a logical diagram to guide your troubleshooting process for low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
identifying side products in the formylation of N-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the identification and management of side products during the formylation of N-methylbenzamide. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during the formylation of N-methylbenzamide, particularly when using the Vilsmeier-Haack reaction (a common method employing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).
FAQ 1: My reaction is complete, but I've isolated a mixture of products. What are the most likely side products?
Answer:
When formylating N-methylbenzamide, particularly via the Vilsmeier-Haack reaction, the desired product is typically 4-formyl-N-methylbenzamide. However, several side products can arise from the reaction's inherent pathways and kinetics. The most common culprits are:
-
Unreacted N-methylbenzamide: Due to an incomplete reaction.
-
Isomeric Formylated Products: Primarily 2-formyl-N-methylbenzamide (the ortho-isomer).
-
Benzonitrile Derivatives: Arising from the dehydration of the amide functionality.
-
Hydrolyzed Products: If the reaction workup is not carefully controlled.
Below, we will delve into the identification and mitigation of these specific impurities.
Troubleshooting Guide 1: Isomeric Impurities - The Ortho vs. Para Problem
Question: I suspect my product is contaminated with an isomer. How can I confirm this, and how can I favor the formation of the desired para-isomer?
Answer:
This is a very common issue. The formylation of a monosubstituted benzene ring like N-methylbenzamide can lead to substitution at different positions.
The Underlying Chemistry: Directing Effects
The N-methylcarbamoyl group (-CONHCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of the electrophile (the Vilsmeier reagent).
However, the N-methylcarbamoyl group is also deactivating due to the electron-withdrawing nature of the carbonyl group. In Vilsmeier-Haack reactions, substitution generally occurs at the less sterically hindered position, which favors the para product over the ortho product.
Workflow for Identifying and Mitigating Isomeric Impurities
Caption: Workflow for addressing isomeric impurities.
Identification Protocols:
-
Thin-Layer Chromatography (TLC):
-
Protocol: Spot the crude reaction mixture on a silica gel TLC plate. Develop with a solvent system such as 7:3 Hexane:Ethyl Acetate.
-
Expected Observation: The ortho- and para-isomers will likely have slightly different Rf values, but may appear as a single elongated spot if not fully resolved.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Use a normal phase or reverse phase column. For positional isomers, a column with a phenyl stationary phase can provide enhanced selectivity through π-π interactions.
-
Mobile Phase Example (Reverse Phase): A gradient of acetonitrile in water.
-
Expected Observation: You should observe two distinct peaks for the ortho- and para-isomers. Coupling with a mass spectrometer (LC-MS) will show both peaks having the same mass-to-charge ratio (m/z).
-
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve the purified mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Observations:
-
Aldehyde Proton: The para-isomer will show a singlet for the aldehyde proton (-CHO) around 9.9-10.1 ppm. The ortho-isomer's aldehyde proton may be shifted slightly and will also be a singlet. You may see two distinct singlets in this region in a mixture.
-
Aromatic Protons: This is the most diagnostic region. The para-isomer will show a characteristic AA'BB' system (two doublets). The ortho-isomer will exhibit a more complex splitting pattern.
-
N-Methyl Protons: Both isomers will show a doublet around 2.9-3.1 ppm due to coupling with the N-H proton. In a mixture, you may see two overlapping doublets.
-
-
Mitigation Strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can increase the selectivity for the thermodynamically favored and less sterically hindered para-product.
-
Slow Addition: Adding the Vilsmeier reagent dropwise to the solution of N-methylbenzamide can help maintain a low concentration of the electrophile, which can improve selectivity.
-
Purification: Careful flash column chromatography on silica gel is usually effective for separating ortho- and para-isomers.
Troubleshooting Guide 2: Formation of Nitrile Side Products
Question: My analysis shows a significant peak corresponding to a loss of the amide group. Is it possible to form a nitrile?
Answer:
Yes, this is a known side reaction when amides are treated with dehydrating agents like POCl₃, which is a component of the Vilsmeier-Haack reagent system.
The Underlying Chemistry: Dehydration of the Amide
The Vilsmeier reagent can react with the amide oxygen of N-methylbenzamide. Subsequent elimination can lead to the formation of a nitrile. While this is more common for primary amides, it can also occur with secondary amides under certain conditions.
Reaction Pathway: Amide to Nitrile
Caption: Dehydration of the amide to a nitrile.
Identification and Mitigation:
-
Mass Spectrometry (MS): The nitrile product will have a distinct molecular weight. For example, if the starting material is N-methylbenzamide (MW: 135.17 g/mol ), the corresponding benzonitrile would have a lower molecular weight. If formylation has already occurred, you would see the formylbenzonitrile.
-
Infrared (IR) Spectroscopy: Look for the characteristic nitrile stretch (C≡N) around 2220-2260 cm⁻¹. This will be a sharp, and often intense, peak. The amide C=O stretch (around 1640 cm⁻¹) of the starting material will be absent in this side product.
-
Mitigation:
-
Control Stoichiometry: Use the minimum necessary amount of Vilsmeier reagent. An excess of POCl₃ can promote dehydration.
-
Lower Temperature: This side reaction is often more prevalent at higher temperatures. Maintaining a lower reaction temperature can suppress it.
-
Anhydrous Conditions: Ensure your reagents and solvent are scrupulously dry. Water can interfere with the Vilsmeier reagent and potentially lead to other side reactions.
-
Troubleshooting Guide 3: Unreacted Starting Material and Low Yield
Question: My reaction has stopped, but I still have a large amount of unreacted N-methylbenzamide. What can I do to improve the conversion?
Answer:
Low conversion is a common challenge, especially given that the N-methylcarbamoyl group is deactivating.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Vilsmeier Reagent | The stoichiometry of the reagent to the substrate was too low. | Increase the equivalents of DMF and POCl₃ (e.g., from 1.1 eq to 1.5 or 2.0 eq). |
| Low Reaction Temperature | The activation energy for the reaction is not being overcome. | Gradually increase the reaction temperature (e.g., from 0°C to room temperature, or from RT to 40-50°C), while monitoring for side product formation by TLC. |
| Poor Quality Reagents | DMF or POCl₃ may be old or have degraded. | Use freshly opened or distilled reagents. Ensure DMF is anhydrous. |
| Insufficient Reaction Time | The reaction may be slow and require more time to reach completion. | Monitor the reaction by TLC or HPLC over a longer period. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of N-Methylbenzamide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylbenzamide (1.0 eq) in anhydrous DMF (used as both solvent and reagent).
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 with a cold aqueous solution of NaOH or Na₂CO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Technical Support Center: Navigating the Challenges of Substituted Benzamide Purification
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter obstacles in achieving high purity for this critical class of compounds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The purification of substituted benzamides is frequently non-trivial. The presence of the polar amide functional group, combined with a wide array of possible substituents, can dramatically alter a molecule's properties, including its solubility, polarity, and stability. This guide provides field-proven insights and systematic approaches to overcome these hurdles.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient and scalable method for purifying solid benzamides. However, success hinges on selecting the right solvent system and technique.
Q1: My substituted benzamide "oiled out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common with compounds that have melting points lower than the boiling point of the recrystallization solvent or when the solution is cooled too rapidly.
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly can cause the product to crash out of a supersaturated solution as an oil.[1] The remedy is to ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[1]
-
Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or the solution might be too concentrated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a "seed crystal" from a previously purified batch is also highly effective.
-
Modify Solvent System: If oiling persists, re-heat the solution to redissolve the oil. Add a small amount of a "poorer" solvent (one in which your compound is less soluble) until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to clarify. This lowers the overall solvating power, encouraging crystallization.
-
Trituration: If the product is a persistent oil, try removing the solvent and triturating the oil with a non-polar solvent like hexanes to induce solidification.[2]
-
Q2: My yield after recrystallization is extremely low. What are the most likely causes?
A: Significant product loss during recrystallization is a common frustration. The primary culprits are using an excessive amount of solvent or choosing an inappropriate solvent system.
Causality & Solution:
-
Excessive Solvent: The goal is to dissolve the crude product in the minimum amount of hot solvent.[1] Using too much will keep a significant portion of your product dissolved even after cooling. If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
Inappropriate Solvent: The ideal solvent should dissolve the benzamide well at high temperatures but poorly at low temperatures.[1] If the compound has moderate solubility at room temperature, you will lose product in the mother liquor.
-
Washing Loss: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to yield loss. Always wash with a minimal amount of ice-cold recrystallization solvent.[1]
| Table 1: Common Recrystallization Solvents for Substituted Benzamides | | :--- | :--- | | Solvent/System | Typical Use Case & Notes | | Ethanol/Water | Excellent for moderately polar benzamides. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a drop of ethanol. | | Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[1] | | Acetone, Acetonitrile | Good polar solvents for more polar benzamides. Can be used in binary systems with water or anti-solvents like hexanes or toluene.[3] | | Toluene | Suitable for less polar benzamides.[4] | | Hot Water | Effective for simple, unsubstituted benzamide, but solubility often decreases significantly with non-polar substituents.[2] |
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying benzamides from complex mixtures, especially when impurities have similar polarities to the product.
Q3: I'm getting very poor separation between my benzamide and an impurity on a silica gel column. How can I improve resolution?
A: Poor separation is typically due to an improperly chosen mobile phase or incorrect column parameters. The key is systematic optimization using Thin Layer Chromatography (TLC) before running the column.
Causality & Solution:
-
Optimize the Mobile Phase: Your goal on a TLC plate is to find a solvent system that gives your desired benzamide an Rf value between 0.2 and 0.4.[4] This Rf range generally provides the best separation on a column.
-
Systematic Approach: Start with a standard mobile phase like Hexane/Ethyl Acetate. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate. If the spots are too high (high Rf), the eluent is too polar; decrease the ethyl acetate.
-
Polar Compounds: For very polar benzamides that don't move in Ethyl Acetate/Hexane, switch to a more polar system like Dichloromethane/Methanol.
-
-
Column Overloading: Loading too much crude material leads to broad bands that overlap. A general rule is to use a silica-to-crude-material ratio of at least 30:1 (w/w), increasing this to 50:1 or even 100:1 for very difficult separations.[4]
-
Improper Packing: Air bubbles or channels in the silica bed will ruin separation. Always pack the column as a uniform slurry and never let the top of the column run dry.[4]
Q4: My benzamide is streaking or "tailing" badly on the silica gel column. What causes this?
A: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or solubility issues. Silica gel is slightly acidic and can strongly interact with basic functional groups.
Causality & Solution:
-
Acid/Base Interactions: The amide functional group itself is weakly basic, and other substituents (like amines) can be more so. These groups can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Mobile Phase Modifier: Adding a small amount of a modifier to your eluent can suppress these interactions. For basic compounds, add ~0.5-1% triethylamine (TEA). For acidic compounds, add ~0.5-1% acetic acid.[4]
-
-
Compound Insolubility: If the compound is not fully soluble in the mobile phase as it travels through the column, it can cause streaking.[4] This may require selecting a different solvent system where the compound has better solubility.
-
Degradation on Silica: Some amides can be sensitive to the acidic nature of silica gel and may degrade during purification.[4]
-
Stability Check: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is likely degrading.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (pre-treated with a base like TEA).[4]
-
Workflow: Troubleshooting Poor Column Chromatography Separation
Below is a logical workflow to diagnose and solve common separation issues encountered during the column chromatography of substituted benzamides.
Caption: Troubleshooting logic for poor separation in column chromatography.
Section 3: Leveraging Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from a mixture. It is particularly useful for removing common impurities from benzamide syntheses.
Q5: My crude benzamide is contaminated with unreacted benzoic acid. Is there an easier way to remove it than chromatography?
A: Absolutely. Since benzoic acid is acidic and your benzamide product is neutral (or very weakly basic), you can use acid-base extraction for a highly effective separation.
Causality & Solution: The principle relies on the differential reactivity of the components with a base. Carboxylic acids (pKa ≈ 4-5) are readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt.[5][6] The neutral benzamide remains in the organic layer.
Workflow:
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.
-
The basic solution reacts with the benzoic acid, forming sodium benzoate, which is ionic and partitions into the aqueous layer.[6]
-
The neutral benzamide product remains in the organic layer.
-
Separate the layers. You can then dry the organic layer and evaporate the solvent to recover your purified benzamide.
-
(Optional) If you need to recover the benzoic acid, you can acidify the aqueous layer with a strong acid (e.g., HCl) until it is acidic (check with pH paper), which will precipitate the benzoic acid.[5]
Q6: Can I use acid-base extraction to remove unreacted amine starting material?
A: Yes, this is the reverse of the process for removing acidic impurities. Most amine starting materials are basic and can be removed by washing with an acidic solution.
Causality & Solution: Amines are converted into their water-soluble ammonium salts by reacting with a dilute acid like 1M hydrochloric acid (HCl).[6] The neutral benzamide product will remain in the organic phase. This is an effective way to purify the product before proceeding to chromatography or recrystallization.
Section 4: General FAQs
Q7: What are the most common impurities I should expect in my crude substituted benzamide?
A: Impurities are typically derived from the starting materials or side reactions. Common culprits include:
-
Unreacted Starting Materials: Unconsumed benzoic acid (or acyl chloride) and amine are frequent impurities.[2]
-
Hydrolyzed Acyl Chloride: If using an acyl chloride as a starting material, hydrolysis due to moisture will generate the corresponding carboxylic acid.[7]
-
Coupling Reagent Byproducts: If using peptide coupling reagents like DCC or EDC, byproducts like dicyclohexylurea (DCU) or the water-soluble urea from EDC will be present.[2] DCU is often insoluble and can be removed by filtration.[2]
-
Diacylated Amines: In reactions with primary amines, particularly anilines, using a large excess of the acylating agent can lead to the formation of N,N-diacylated byproducts.[2]
Q8: How do different substituents affect the solubility and polarity of my benzamide?
A: Substituents have a profound impact, which is key to predicting purification behavior.
-
Polarity: The amide group itself is polar. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the molecule's overall polarity. Conversely, large, non-polar alkyl or aryl groups will decrease polarity and increase solubility in non-polar organic solvents.
-
Solubility: Benzamide itself has limited solubility in water but is soluble in polar organic solvents like ethanol and acetone.[8]
-
Polar Substituents: Adding polar functional groups that can hydrogen bond (e.g., -OH, -NH₂) will generally increase solubility in polar protic solvents and water.[9]
-
Non-Polar Substituents: Adding large hydrophobic groups (e.g., long alkyl chains, phenyl groups) will decrease aqueous solubility and increase solubility in solvents like toluene or hexanes.
-
Intramolecular Hydrogen Bonding: Substituents at the ortho position (e.g., 2-hydroxy) can form intramolecular hydrogen bonds with the amide carbonyl, which can decrease the molecule's apparent polarity and affect its interactions with solvents and stationary phases.[10]
-
Q9: My substituted benzamide seems to be degrading during workup or purification. What conditions should I be mindful of?
A: While the amide bond is generally robust, it is not indestructible. N-substituted benzamides can be susceptible to hydrolysis under harsh conditions.
-
pH Extremes: Strong acidic or basic conditions, especially when combined with heat, can promote hydrolysis back to the carboxylic acid and amine.[1][11] During workup, use mild acids/bases (e.g., 1M HCl, sat. NaHCO₃) and avoid prolonged exposure or heating.
-
Temperature: Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator with a moderate water bath temperature.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Substituted Benzamide
-
Solvent Selection: Use TLC or small-scale tests to find a suitable solvent or solvent pair (see Table 1).
-
Dissolution: Place the crude, solid benzamide in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a solvent pair, dissolve the solid in the "good" solvent first.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. The target compound should have an Rf value of ~0.3.[1]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[4]
-
Sample Loading: Dissolve the crude benzamide in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (e.g., with a bellows or compressed air) to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing the spots under a UV lamp or with a stain.
-
Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified benzamide.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
preventing decomposition of 4-formyl-N-methylbenzamide during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Storage
Welcome to the technical support center for 4-formyl-N-methylbenzamide. This guide is designed to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of your compound. As a bifunctional molecule containing both an aromatic aldehyde and an N-substituted amide, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides a troubleshooting framework and best practices to mitigate these risks.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses common issues encountered during the storage of this compound, explains the underlying chemical mechanisms, and provides actionable prevention strategies.
Issue 1: The compound, originally a white solid, has developed a yellowish tint or has begun to crystallize into a solid mass.
Primary Suspected Cause: Oxidation of the Aldehyde Group
-
Why It Happens (Causality): The formyl group (-CHO) on the benzene ring is highly susceptible to autoxidation, a process where atmospheric oxygen converts the aldehyde into a carboxylic acid.[1][2] This reaction is a radical chain process that can be initiated by light, heat, or trace metal impurities.[2] The product of this degradation is 4-(carboxy)-N-methylbenzamide, which may have different physical properties and can alter the intended reactivity of the starting material. Aromatic aldehydes are well-known to face this stability challenge.[3]
-
How to Prevent It (Actionable Protocol):
-
Inert Atmosphere Storage: Upon receiving the compound, immediately transfer it to a vial that can be purged and sealed under an inert atmosphere. Use nitrogen or argon gas to displace air from the container.
-
Light Protection: Store the compound in an amber glass vial or wrap a clear vial in aluminum foil to protect it from light.[4][5] Light can provide the energy needed to initiate the radical chain reaction leading to oxidation.[3]
-
Temperature Control: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to slow the rate of oxidation.[6][7]
-
Use of Antioxidants: For bulk quantities or long-term storage where inerting is not feasible, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) at a very low concentration can be considered, though this may not be suitable for all downstream applications.
-
Issue 2: A faint amine-like or acidic odor is detected from the container, and analytical tests (e.g., NMR, LC-MS) show the presence of new impurities.
Primary Suspected Cause: Hydrolysis of the Amide Bond
-
Why It Happens (Causality): The N-methylbenzamide moiety can undergo hydrolysis, a reaction where a water molecule cleaves the amide bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of 4-formylbenzoic acid and methylamine.[8][9][10] Even ambient moisture can be sufficient to cause slow hydrolysis over time, especially if the compound is stored improperly or exposed to acidic or basic vapors in the laboratory environment.
-
How to Prevent It (Actionable Protocol):
-
Moisture Control: The most critical step is to protect the compound from moisture.[5] Store the sealed container in a desiccator containing a suitable drying agent like silica gel or Drierite.
-
pH Neutral Environment: Ensure the storage environment is free from acidic or basic vapors. Do not store the compound in the same cabinet as volatile acids (e.g., HCl, acetic acid) or bases (e.g., ammonia).[11][12]
-
Proper Handling: When weighing or handling the compound, do so in a low-humidity environment (e.g., a glove box or on a dry day) and minimize the time the container is open to the atmosphere.
-
Solvent Purity: If preparing solutions, use high-purity, anhydrous solvents to prevent introducing water that could initiate hydrolysis.
-
Visualizing the Decomposition Pathways
The following diagram illustrates the two primary degradation routes for this compound.
Caption: Primary decomposition pathways for this compound.
Experimental Protocols for Ensuring Compound Integrity
Protocol 1: Initial Receipt and Inspection
-
Visual Inspection: Upon receipt, visually inspect the compound. It should be a white to off-white solid. Note any discoloration (e.g., yellowing) or clumping.
-
Documentation: Record the date of receipt, lot number, and initial appearance on your laboratory inventory.[7][13]
-
Purity Check (Optional but Recommended): For critical applications, run a baseline analytical test, such as a ¹H NMR or TLC, to confirm the purity and structure of the compound upon arrival. This provides a reference point for future stability checks.
-
Immediate Storage: Immediately transfer the compound to a properly labeled, airtight, and light-protected container (e.g., an amber vial with a PTFE-lined cap).[5][6] Purge with an inert gas like argon or nitrogen before sealing.
-
Desiccation: Place the sealed container inside a desiccator for storage.
Protocol 2: Long-Term Storage and Handling
-
Select Appropriate Storage Conditions: Based on the stability data, select the optimal storage location.
Parameter Recommendation Rationale Temperature 2–8 °C (Refrigerated) Slows rates of both oxidation and hydrolysis.[14] Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation by displacing atmospheric oxygen.[4] Light Amber Vial or Darkness Prevents light-initiated radical oxidation.[5][7] Humidity Desiccated Environment Prevents moisture-driven hydrolysis.[5] -
Aliquotting: If you will be using small amounts of the compound over time, it is best practice to create smaller, single-use aliquots. This prevents repeated exposure of the bulk material to air and moisture.
-
Equilibration Before Use: When removing the compound from refrigerated storage, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Regular Inventory Checks: Periodically review your stored chemicals and dispose of any that are past their recommended re-test date or show visible signs of degradation.[13]
Frequently Asked Questions (FAQs)
Q1: My this compound arrived as a slightly off-white powder. Is it still usable?
-
A slight off-white color may be within the manufacturer's specifications. However, it can also indicate the initial stages of oxidation. For non-critical applications, it may be acceptable. For sensitive experiments, we strongly recommend performing an analytical check (e.g., NMR) to quantify the level of the corresponding carboxylic acid impurity before proceeding.
Q2: Can I store this compound in a solution, for example, dissolved in DMSO?
-
Storing in solution is generally not recommended for long-term stability. While DMSO is a common solvent, it is hygroscopic (absorbs moisture from the air), which can promote hydrolysis of the amide bond over time. Furthermore, dissolved oxygen in the solvent can facilitate oxidation. If you must store a solution, prepare it fresh. For short-term storage (a few days), use an anhydrous solvent, store under an inert atmosphere, and keep it refrigerated and protected from light.
Q3: What are the key peaks to look for in a ¹H NMR spectrum to identify the main degradation products?
-
For Oxidation: The aldehyde proton peak (around 9-10 ppm) will decrease in intensity, and you may see the appearance of a broad carboxylic acid proton peak (typically >10 ppm).
-
For Hydrolysis: You may see the appearance of signals corresponding to 4-formylbenzoic acid (similar aldehyde proton, but different aromatic signals and a carboxylic acid proton) and methylamine (a singlet or quartet depending on the solvent and pH).
Q4: Is this compound considered hazardous?
-
Based on safety data for similar compounds, it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[15][16] Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18] Refer to the specific Safety Data Sheet (SDS) provided by your supplier for complete hazard information.[15]
Q5: How should I dispose of degraded this compound?
-
Degraded material should be treated as chemical waste. Dispose of it in accordance with your institution's and local environmental regulations. Do not discard it in the regular trash or down the drain.[19]
References
- 1. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 8. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. mynewlab.com [mynewlab.com]
- 13. en.hnybio.com [en.hnybio.com]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. echemi.com [echemi.com]
- 16. N,N-diethyl-4-formylbenzamide | C12H15NO2 | CID 10954698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Reaction Selectivity with 4-Formyl-N-methylbenzamide
Introduction
4-formyl-N-methylbenzamide is a bifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from the presence of two distinct, yet potentially competing, functional groups: a reactive aromatic aldehyde (formyl group) and a stable N-substituted amide. The primary challenge for researchers is achieving chemoselectivity—selectively transforming one functional group while leaving the other intact. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of reacting with this molecule and improve the selectivity and yield of your desired products.
The Chemoselectivity Challenge: Aldehyde vs. Amide
Understanding the inherent electronic and steric differences between the formyl and amide groups is the foundation for controlling reaction outcomes.
-
Formyl Group (Aldehyde): The carbonyl carbon of the aldehyde is highly electrophilic and sterically accessible. It is susceptible to a wide range of transformations, including nucleophilic addition, reduction, oxidation, and condensation reactions.[3]
-
N-Methylbenzamide Group (Amide): The amide functional group is significantly less reactive. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces the electrophilicity of the carbonyl carbon.[4] Consequently, amides typically require harsher conditions for reactions like hydrolysis or reduction compared to aldehydes.[4][5]
This reactivity difference is the key to achieving selectivity. Most strategies involve either choosing reagents that are mild enough to react only with the aldehyde or "protecting" the highly reactive aldehyde to allow for transformations elsewhere.
Caption: Reactivity sites on this compound.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, providing potential causes and actionable solutions.
Caption: A decision workflow for troubleshooting selectivity issues.
1. Problem: Low or no yield of the desired aldehyde-modified product.
-
Possible Cause: Your reagent is not selective and is being consumed by reacting with the amide group, or the reaction conditions are leading to decomposition.
-
Suggested Solution:
-
Reagent Choice: The most critical factor is selecting a reagent with known chemoselectivity for aldehydes over amides. For instance, when reducing the aldehyde to an alcohol, sodium borohydride (NaBH₄) is an excellent choice as it will not reduce the amide. In contrast, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both functional groups.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C). Lowering the thermal energy of the system often enhances selectivity by favoring the reaction pathway with the lower activation energy, which is typically the reaction at the more reactive aldehyde.
-
2. Problem: Formation of multiple products, indicating a lack of selectivity.
-
Possible Cause: The reaction conditions (reagent, temperature, solvent) are not optimized to differentiate between the two functional groups.
-
Suggested Solution:
-
Employ a Protecting Group Strategy: This is the most robust method for ensuring selectivity. By temporarily converting the aldehyde into a non-reactive functional group (an acetal, for example), you can perform reactions on other parts of the molecule, including the amide, without interference. The protecting group can then be cleanly removed in a subsequent step to regenerate the aldehyde. Acetals are ideal for this purpose as they are stable to bases, nucleophiles, and reducing agents but are easily removed with aqueous acid.[3][5][6]
-
3. Problem: The amide group is unexpectedly hydrolyzed or cleaved.
-
Possible Cause: The reaction is being run under strongly acidic or basic conditions, potentially with prolonged heating. While amides are robust, they are not inert and will hydrolyze under these conditions.[4]
-
Suggested Solution:
-
Buffer the Reaction: If pH control is necessary, use a suitable buffer system to avoid extremes of acidity or basicity.
-
Modify the Workup: Ensure that the reaction workup is performed quickly and at low temperatures, especially if it involves strong acids or bases. Neutralize the mixture as soon as the desired transformation is complete.
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the aldehyde in this compound to a 4-(hydroxymethyl) group?
A1: Use a mild, chemoselective reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature is the standard and most effective method. It rapidly reduces the aldehyde while leaving the amide untouched.
| Reagent | Selectivity for Aldehyde vs. Amide | Typical Conditions | Outcome |
| Sodium Borohydride (NaBH₄) | Excellent | MeOH or EtOH, 0 °C to RT | Aldehyde → Alcohol; Amide → No Reaction |
| Lithium Borohydride (LiBH₄) | Good to Excellent | THF, 0 °C to RT | Aldehyde → Alcohol; Amide → No Reaction |
| DIBAL-H | Moderate (can reduce amides) | Toluene or CH₂Cl₂, -78 °C | Aldehyde → Alcohol; Amide may be reduced |
| Lithium Aluminum Hydride (LiAlH₄) | Poor (non-selective) | THF or Et₂O, 0 °C | Aldehyde → Alcohol; Amide → Amine |
Q2: What is the best way to protect the formyl group to perform a separate reaction?
A2: The formation of a cyclic acetal using ethylene glycol is the most common and reliable method.[3][6] The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid, PTSA) and requires removal of water to drive the equilibrium towards the product. See Protocol 1 for a detailed procedure. This protecting group is stable to most reagents except for aqueous acid.
Q3: Can I perform a Wittig reaction selectively on the aldehyde?
A3: Yes. The Wittig reaction is highly selective for aldehydes and ketones. The ylide will react exclusively with the formyl group of this compound under standard conditions, leaving the amide group unaffected.
Q4: I am trying to modify the N-methyl group. How can I do this without the aldehyde interfering?
A4: This is a classic case where a protecting group is essential. First, protect the aldehyde as a cyclic acetal (Protocol 1). With the aldehyde masked, you can then perform reactions such as deprotonation of the N-methyl group (if a suitable reaction exists) or other transformations. Following the reaction, you can deprotect the acetal using mild aqueous acid to restore the formyl group (Protocol 2).
Key Experimental Protocols
Protocol 1: Selective Protection of the Formyl Group as a Cyclic Acetal
This protocol describes the conversion of the aldehyde to a 1,3-dioxolane, a common acetal protecting group.
Caption: Acetal protection of the formyl group.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, toluene, ethylene glycol, and PTSA.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Validation: Successful protection can be confirmed by ¹H NMR spectroscopy by the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the acetal proton signals (a singlet around 5.8 ppm and a multiplet for the -CH₂CH₂- group around 4.0 ppm).
Protocol 2: Deprotection of the Acetal
This protocol regenerates the aldehyde from the protected acetal.
Materials:
-
Protected this compound (from Protocol 1)
-
Acetone (or THF) and Water (e.g., 4:1 mixture)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected compound in the acetone/water or THF/water solvent system.
-
Add a catalytic amount of 1M HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the deprotection is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
References
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
Technical Support Center: Managing Moisture Sensitivity in Reactions with 4-Formyl-N-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-formyl-N-methylbenzamide. This guide is designed to provide in-depth, practical advice for managing the inherent moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and implementing robust experimental techniques, you can minimize side reactions, maximize yields, and ensure the reproducibility of your results.
Introduction: The Dual Nature of Moisture Sensitivity in this compound
This compound is a valuable bifunctional molecule, featuring both an aromatic aldehyde and a secondary amide. This unique structure makes it a key building block in the synthesis of a variety of complex molecules, including potent therapeutic agents. However, both of these functional groups exhibit sensitivity to water, which can lead to competing and undesirable side reactions. Understanding the distinct reactivity of each group towards water is the first step in successful experimental design.
The primary challenges arise from two potential reactions with water:
-
Aldehyde Hydration: A rapid and reversible reaction where the aldehyde group reacts with water to form a geminal diol (hydrate). While this reaction is in equilibrium, the formation of the hydrate can temporarily render the aldehyde unavailable for the desired reaction, potentially slowing down reaction rates.[1][2][3]
-
Amide Hydrolysis: A slower, and often irreversible, reaction that cleaves the amide bond to yield 4-formylbenzoic acid and methylamine. This reaction is typically catalyzed by acidic or basic conditions and may require elevated temperatures.[4][5][6]
This guide will provide a structured approach to troubleshooting common issues related to moisture sensitivity, offering detailed protocols and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. Could moisture be the cause?
A1: Yes, this is a common issue. The most likely culprit is the formation of the geminal diol hydrate of the aldehyde.[2] This equilibrium-driven process can reduce the concentration of the reactive free aldehyde, thereby slowing down your desired reaction.
-
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are anhydrous and that any other reagents are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Use of Dehydrating Agents: Consider the addition of a compatible dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to sequester any trace amounts of water.
-
Q2: I am observing an acidic byproduct in my reaction mixture. What could it be?
A2: The formation of an acidic byproduct strongly suggests that amide hydrolysis has occurred, leading to the formation of 4-formylbenzoic acid.[4][5] This is more likely to happen if your reaction conditions are either acidic or basic, especially with heating.
-
Troubleshooting Steps:
-
pH Control: If possible, adjust the reaction pH to be as close to neutral as feasible. Buffer your reaction mixture if compatible with your chemistry.
-
Temperature Management: Avoid excessive heating. If thermal energy is required, use the minimum temperature necessary for the desired transformation.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for the slower hydrolysis reaction to proceed.
-
Q3: How can I confirm if gem-diol formation or amide hydrolysis is occurring?
A3: Spectroscopic analysis of your reaction mixture can provide definitive evidence.
-
For Gem-diol Formation:
-
¹H NMR Spectroscopy: Look for the appearance of new signals corresponding to the methine proton (CH(OH)₂) and the hydroxyl protons of the gem-diol. These signals will be distinct from the aldehyde proton signal.
-
-
For Amide Hydrolysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly effective technique to identify the presence of 4-formylbenzoic acid (and potentially methylamine) in your reaction mixture by their respective mass-to-charge ratios.
-
¹H NMR Spectroscopy: The appearance of a carboxylic acid proton signal (typically a broad singlet) and changes in the aromatic region can indicate the formation of 4-formylbenzoic acid.
-
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common problems encountered when working with this compound.
| Observed Problem | Potential Cause (Moisture-Related) | Recommended Actions & Explanations |
| Low Yield of Desired Product | 1. Aldehyde Hydration: Reduced concentration of the reactive aldehyde.[2] 2. Amide Hydrolysis: Consumption of starting material to form byproducts.[4][5] | 1. Enhance Anhydrous Conditions: Review and improve your procedures for drying glassware, solvents, and reagents. Use of a Schlenk line or glovebox is highly recommended. 2. Optimize Reaction Conditions: If amide hydrolysis is suspected, attempt the reaction at a lower temperature or for a shorter duration. |
| Inconsistent Reaction Rates | Variable Moisture Content: Inconsistent levels of atmospheric moisture or residual water in reagents can lead to fluctuating concentrations of the gem-diol hydrate. | Standardize Procedures: Implement a strict and consistent protocol for all moisture-sensitive steps to ensure reproducibility. This includes the use of freshly dried solvents for each experiment. |
| Formation of Multiple Unidentified Byproducts | Complex Degradation Pathways: In the presence of both moisture and other reactive species, a cascade of side reactions can occur, initiated by either aldehyde hydration or amide hydrolysis. | Simplify and Isolate: Conduct control experiments where this compound is subjected to the reaction conditions without the other key reagents to isolate the effect of the solvent and temperature on its stability. |
Experimental Protocols: Best Practices for Anhydrous Reactions
To mitigate the risks associated with moisture, adherence to rigorous anhydrous techniques is paramount.
Protocol 1: Drying of Glassware
-
Oven Drying: Place all glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is preferable).
-
Flame Drying (for robust glassware): Assemble the glassware and heat it under a gentle stream of inert gas with a heat gun or a soft flame until all visible moisture has evaporated.
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent atmospheric moisture from re-entering.
Protocol 2: Drying of Solvents
Many common organic solvents can be purchased in anhydrous grades. However, for highly sensitive reactions, it is best to dry them in-house.
| Solvent | Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux under nitrogen until a persistent blue or purple color is obtained, then distill. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir over CaH₂ overnight, then distill. |
Note: Always handle drying agents with appropriate safety precautions.
Protocol 3: Performing a Reaction Under Inert Atmosphere
The following diagram illustrates a typical setup for a reaction conducted under an inert atmosphere using a Schlenk line.
Caption: A schematic of a standard Schlenk line setup for moisture-sensitive reactions.
Logical Flowchart for Troubleshooting
This flowchart provides a systematic approach to diagnosing and resolving issues related to moisture sensitivity.
Caption: A decision tree for troubleshooting moisture-related issues.
By methodically addressing potential sources of moisture and understanding the specific side reactions that can occur, you can significantly improve the outcome of your experiments with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
degradation pathways of 4-formyl-N-methylbenzamide under acidic conditions
Introduction: Welcome to the technical support center for 4-formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation pathways of this molecule, particularly under acidic stress conditions. Understanding these pathways is critical for developing stable formulations, identifying potential impurities, and ensuring regulatory compliance. This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the experimental observations and troubleshooting steps, ensuring a robust and scientifically sound approach to your stability studies.
Part 1: Core Scientific Principles & FAQs
This section addresses the fundamental chemical behavior of this compound under acidic conditions.
FAQ 1: What is the primary degradation pathway for this compound in aqueous acidic media?
The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the amide bond.[1][2] Amides are generally stable, but under acidic conditions and typically with the input of thermal energy, they hydrolyze to their constituent carboxylic acid and amine salt.
Mechanism Explained:
-
Protonation: The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it a more attractive target for a weak nucleophile like water.[3]
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This is a key step that transforms the nitrogen into a better leaving group (methylamine, a weak base) instead of a very strong base (methylamide anion).[3]
-
Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methylamine. The resulting protonated carboxylic acid is then deprotonated by water to yield the final, stable carboxylic acid product.
The expected degradation products are 4-formylbenzoic acid and the methylammonium ion .[4]
References
- 1. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 2. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. brainly.com [brainly.com]
minimizing byproduct formation in the synthesis of N-substituted benzamides
A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues
Welcome to the Technical Support Center for N-substituted benzamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during amide bond formation. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide & FAQs
Here, we address specific issues in a question-and-answer format, providing explanations and actionable solutions to minimize byproduct formation and improve the purity and yield of your target N-substituted benzamides.
Issue 1: Incomplete Reaction or Low Yield
Q1: My reaction seems to have stalled, leaving a significant amount of unreacted benzoic acid. What's going wrong?
A: This is a common issue when activating carboxylic acids. The primary cause is often incomplete activation of the carboxylic acid or deactivation of the coupling reagent.
-
Insufficient Coupling Reagent: Ensure you are using the correct stoichiometry for your coupling reagent, typically 1.1 to 1.5 equivalents.
-
Moisture: Trace amounts of water can hydrolyze the activated intermediate or the coupling reagent itself. Always use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Steric Hindrance: If either your benzoic acid derivative or your amine is sterically hindered, the reaction rate will be slower.[1] In such cases, consider switching to a more potent coupling reagent like HATU or increasing the reaction temperature and time.
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent.[1] If solubility is an issue, consider a different solvent system like DMF or NMP.
Q2: I'm using the Schotten-Baumann method with benzoyl chloride, but my yield is very low, and I've isolated benzoic acid. Why?
A: The presence of benzoic acid in a Schotten-Baumann reaction points directly to the hydrolysis of your benzoyl chloride starting material.[1] Benzoyl chloride is highly reactive with water.[1]
-
Vigorous Stirring: In this two-phase system, vigorous stirring is crucial to maximize the interface between the organic and aqueous layers, ensuring the amine reacts with the benzoyl chloride faster than it hydrolyzes.[1][2]
-
Temperature Control: The reaction is exothermic.[1] Adding the benzoyl chloride slowly and cooling the reaction mixture (e.g., with an ice bath) can help control the reaction rate and minimize hydrolysis.[1]
-
Reagent Quality: Use freshly distilled or a new bottle of benzoyl chloride to minimize the presence of benzoic acid from degradation during storage.[1]
Issue 2: Formation of Specific Byproducts
Q3: I'm using a carbodiimide coupling reagent (DCC or EDC) and I'm seeing a significant, often insoluble, byproduct. What is it and how can I prevent it?
A: You are likely observing the formation of an N-acylurea byproduct. This arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carbodiimide with your carboxylic acid.
To minimize N-acylurea formation, add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea intermediate to form an active ester. This active ester is more stable, reducing the likelihood of rearrangement, but still highly reactive towards the amine to form the desired amide.[1][3]
Workflow for Minimizing N-Acylurea Byproduct
Caption: Minimizing N-acylurea formation with HOBt.
Q4: My reaction with an aminium/uronium coupling reagent (like HBTU or HATU) is producing a guanidinium byproduct. How can I avoid this?
A: Guanidinium byproducts are formed when the amine starting material directly attacks the coupling reagent.[4] This side reaction consumes both your amine and the coupling reagent.
The key to preventing this is the order of addition . Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. A typical procedure involves dissolving the carboxylic acid and the coupling reagent in the solvent, stirring for a few minutes to allow for the formation of the active ester, and then adding the amine to the reaction mixture.[4]
Q5: I am observing a diacylated byproduct (N,N-dibenzoylamine). What causes this and how can it be minimized?
A: This byproduct forms when the initially formed benzamide is acylated a second time. This is more common when using highly reactive acylating agents like benzoyl chloride.
-
Control Stoichiometry: Avoid using a large excess of the acylating agent. Careful control of the molar ratios is critical.[5]
-
Slow Addition: Add the benzoyl chloride slowly to the amine solution. This maintains a low concentration of the acylating agent, which disfavors the second acylation of the newly formed benzamide.[5]
-
Choice of Base: A non-nucleophilic base is often preferred in reactions with primary or secondary amines to avoid side product formation.[5]
Issue 3: Purification Challenges
Q6: How can I effectively remove unreacted benzoic acid from my crude product?
A: Unreacted benzoic acid can be easily removed with an aqueous basic wash during the workup.
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
The basic wash will deprotonate the acidic benzoic acid, forming a water-soluble benzoate salt which will partition into the aqueous layer.
-
Separate the layers and wash the organic layer again with brine to remove residual water before drying and concentrating.[6]
Q7: The byproduct from my DCC-mediated coupling is a white solid that is difficult to remove. What is the best approach?
A: The byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[3] This property can be exploited for its removal.
-
Filtration: In many cases, the DCU will precipitate out of the reaction mixture and can be removed by simple filtration.
-
Solvent Selection: If the DCU remains in solution, concentrating the reaction mixture and then adding a solvent in which your product is soluble but DCU is not (like diethyl ether or hexane) can cause the DCU to precipitate, allowing for its removal by filtration.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Common Byproducts | Mitigation Strategy |
| DCC/EDC | Carbodiimide | N-acylurea, Dicyclohexylurea (DCU) | Add HOBt or HOAt; DCU can be filtered off[3] |
| HATU/HBTU | Aminium/Uronium | Guanidinium byproducts | Pre-activate carboxylic acid before adding the amine[4] |
| BOP/PyBOP | Phosphonium | Hexamethylphosphoramide (HMPA - carcinogenic with BOP) | Use PyBOP to avoid HMPA formation; less prone to guanidinium byproducts[3] |
| SOCl₂/Oxalyl Chloride | Acid Chloride Formation | Residual acid, HCl gas | Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl[7] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Benzamide using EDC/HOBt
This protocol describes a standard procedure for coupling a benzoic acid with a primary or secondary amine.
Materials:
-
Benzoic acid (1.0 eq)
-
Amine (e.g., benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.[8]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the base, DIPEA (2.5 eq), to the mixture.[8]
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Protocol 2: Synthesis of Benzamide via Schotten-Baumann Conditions
This protocol describes a classic method for preparing a primary benzamide from benzoyl chloride.
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Ice bath
-
Conical flask
-
Vacuum filtration apparatus
Procedure:
-
In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask and cool it in an ice bath.[1]
-
Slowly, and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution while shaking the flask vigorously.[1] Maintain the temperature by keeping the flask in the ice bath.
-
After the addition is complete, continue to shake the mixture for an additional 10-15 minutes. A white solid (benzamide) will precipitate.[1]
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove the ammonium chloride byproduct.[1]
-
Recrystallize the crude benzamide from hot water to obtain the pure product.[1]
Logical Flow for Troubleshooting Benzamide Synthesis
References
Technical Support Center: Strategies for Selective N-Formylation
Welcome to the technical support guide for selective N-formylation. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in achieving chemoselective N-formylation over O-formylation. Formamides are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals, making control over this reaction paramount.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and choices involved in selective N-formylation.
Q1: What is the fundamental principle for achieving selective N-formylation over O-formylation in a molecule with both amine and hydroxyl groups?
A1: The core principle lies in the difference in nucleophilicity between the nitrogen of an amine and the oxygen of a hydroxyl group. Generally, amines are more nucleophilic than alcohols. This intrinsic reactivity difference is the cornerstone of selectivity. Under kinetically controlled conditions (typically milder temperatures and carefully chosen reagents), the more nucleophilic amine will react faster with the electrophilic formylating agent than the hydroxyl group.[4] The challenge arises when harsh conditions or highly reactive, non-selective reagents are used, which can lead to competitive O-formylation. For substrates like 2-aminophenol, intramolecular hydrogen bonding can also reduce the amine's nucleophilicity, making selectivity more challenging.[4]
Q2: Which formylating agents are best suited for selective N-formylation, and what are their trade-offs?
A2: The choice of formylating agent is the most critical factor influencing selectivity.[1] A reagent that is reactive enough to formylate the amine but not so reactive as to attack the hydroxyl group is ideal.
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Often requires heating (60-80 °C), sometimes with a catalyst or dehydrating agent.[3] | Inexpensive, readily available, environmentally benign.[3][5] | Often requires heat, which can decrease selectivity; can be slow. |
| Acetic Formic Anhydride (AFA) | Prepared in situ from formic acid and acetic anhydride, often at low temperatures (-20 °C to rt).[3] | Highly reactive, allowing for low-temperature reactions and short reaction times (often <15 min) with excellent yields.[3][6] | Moisture-sensitive; must be prepared fresh; high reactivity can lead to O-formylation if not controlled.[6] |
| N-Formylsaccharin | Mild conditions (room temperature).[7] | Powerful, solid, bench-stable reagent; excellent for selective N-formylation of amino alcohols.[7] | More expensive than basic reagents. |
| Ammonium Formate | Typically requires heating. | Can be effective and is a stable solid.[8] | Requires heating, which may reduce selectivity for sensitive substrates. |
| Methanol / CO₂ with Catalysts | Requires specific transition metal catalysts (e.g., Ru, Zn, AuPd) and often pressure or elevated temperature.[9][10][11][12] | Utilizes sustainable C1 sources; offers novel reaction pathways.[11][12] | Requires specialized catalysts and conditions; optimization can be complex.[9] |
Q3: How does the choice of catalyst influence selectivity in formic acid-based formylations?
A3: Catalysts are often used with milder formylating agents like formic acid to increase the reaction rate at lower temperatures, thereby preserving selectivity.
-
Acid Catalysts: Solid acid catalysts like Amberlite IR-120 or melamine trisulfonic acid (MTSA) protonate the formic acid, increasing the electrophilicity of the formyl carbon.[3] This allows the reaction to proceed under milder conditions. A proposed mechanism involves the protonation of formic acid, followed by the nucleophilic attack of the amine.[3][13]
-
Iodine (I₂): Molecular iodine (5 mol%) is an inexpensive and efficient catalyst for N-formylation with formic acid under solvent-free conditions at ~70 °C.[14] It demonstrates excellent chemoselectivity for amines over alcohols and preserves stereocenters.[14] The mechanism is thought to involve the in situ generation of HI, which protonates the formic acid.[14]
-
Metal Catalysts: Lewis acidic metal catalysts like ZnO or Indium can activate the formyl group.[3] Heterogeneous nanocatalysts are also gaining prominence due to their high efficiency, stability, and reusability.[2]
Q4: Is it always necessary to use a protecting group for the hydroxyl functionality?
A4: Not always. Many modern methods are designed to be highly chemoselective, avoiding the need for additional protection/deprotection steps which add to the cost and reduce overall yield.[3] Using reagents like N-formylsaccharin or carefully controlled conditions with formic acid and a catalyst can provide excellent N-selectivity directly.[3] However, if you are using a very powerful and unselective formylating agent (like a Vilsmeier reagent under harsh conditions) or if the substrate's hydroxyl group is unusually reactive (e.g., a phenol), protection may be unavoidable.[6][15]
Troubleshooting Guide
This guide provides solutions to specific issues encountered during selective N-formylation experiments.
Problem 1: Low Yield of N-Formylated Product, Significant Starting Material Remains
-
Potential Causes:
-
Low Reagent Reactivity: The chosen formylating agent (e.g., formic acid alone) may be too slow under your conditions.[6]
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially at low temperatures.[16]
-
Poor Substrate Nucleophilicity: Aromatic amines with strong electron-withdrawing groups (e.g., -NO₂) are less reactive.[6] Intramolecular hydrogen bonding can also reduce the amine's reactivity.[4]
-
Reagent Degradation: Moisture can quench sensitive reagents like acetic formic anhydride.[6]
-
-
Solutions & Optimization Strategy:
-
Increase Reactivity: Switch to a more potent formylating agent like in situ prepared acetic formic anhydride or N-formylsaccharin.[3]
-
Add a Catalyst: Introduce a catalyst like molecular iodine or a solid acid to accelerate the reaction with formic acid, allowing for milder conditions.[3][14]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of the O-formylated byproduct via TLC or LC-MS.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and handle moisture-sensitive reagents under an inert atmosphere (N₂ or Ar).[6]
-
Problem 2: Significant O-formylation Side Product is Observed
This is the most common selectivity challenge. The approach to solving it depends on balancing reactivity and selectivity.
-
Potential Causes:
-
Excessively Reactive Reagent: A highly reactive formylating agent may not differentiate well between the N and O nucleophiles.
-
High Temperature or Long Reaction Time: Under thermodynamic control, the more stable O-formyl ester might form, or prolonged exposure simply allows the slower O-formylation reaction to proceed.[6]
-
Stoichiometry: Using a large excess of the formylating agent can drive the reaction to completion for both functional groups.[6]
-
-
Troubleshooting Decision Workflow:
Caption: Decision tree for troubleshooting O-formylation.
Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common selective N-formylation reactions. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Iodine-Catalyzed N-Formylation of an Amino Alcohol [14]
This method is highly efficient and chemoselective, making it an excellent starting point for many substrates.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amino alcohol (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add formic acid (2.0 mmol, 2.0 eq) followed by molecular iodine (I₂) (0.05 mmol, 0.05 eq).
-
Reaction: Heat the solvent-free mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to remove iodine, followed by saturated aqueous sodium bicarbonate solution (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the pure N-formylated product.
Protocol 2: Selective N-Formylation with N-Formylsaccharin [7]
This protocol is ideal for acid-sensitive substrates or when maximum selectivity is required under very mild conditions.
-
Preparation: Dissolve the amino alcohol (1.0 mmol, 1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add N-formylsaccharin (1.1 mmol, 1.1 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove the saccharin byproduct, followed by brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often very pure, but can be further purified by column chromatography if necessary.
Workflow for Method Selection
The following diagram outlines a logical workflow for choosing an appropriate N-formylation strategy based on the properties of your substrate.
Caption: Workflow for selecting a formylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 14. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Introduction
Benzamide and benzaldehyde derivatives represent two of the most versatile and valuable scaffolds in medicinal chemistry and drug discovery. Their structural motifs are present in a wide array of pharmacologically active agents, prized for their metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] 4-formyl-N-methylbenzamide, a molecule incorporating both these key functional groups, serves as a pivotal intermediate in the synthesis of complex therapeutic agents. Its aldehyde group offers a reactive handle for diverse chemical modifications, while the N-methylbenzamide moiety can act as a potent pharmacophore, particularly for enzyme inhibition.
This guide provides a comparative analysis of this compound against a curated selection of structurally related compounds. Our focus is to evaluate their relative merits as synthetic precursors, with a specific emphasis on their application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors—a clinically significant class of anticancer drugs.[2] We will dissect their physicochemical properties, synthetic accessibility, and the projected impact of their structural variations on biological activity, supported by established experimental protocols for downstream evaluation.
Section 1: Physicochemical and Structural Analysis
The selection of a starting fragment in a drug discovery campaign is critically influenced by its physicochemical properties, which dictate solubility, permeability, and potential for forming favorable interactions with a target protein. Here, we compare this compound with four key analogs chosen to probe the effects of N-alkylation, amide versus sulfonamide bioisosteric replacement, and the impact of removing the N-methyl group.
Table 1: Comparative Physicochemical Properties of this compound and Selected Analogs
| Compound Name | Structure | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | PubChem CID |
| This compound | C₉H₉NO₂ | 163.17 | 1.1 | 46.17 | 1 | 2 | [3](--INVALID-LINK--) |
| 4-formylbenzamide | C₈H₇NO₂ | 149.15 | 0.8 | 69.40 | 2 | 2 | [4](--INVALID-LINK--) |
| 4-formyl-N-isopropylbenzamide | C₁₁H₁₃NO₂ | 191.23 | 1.5 | 46.17 | 1 | 2 | [5](67] |
| 4-formyl-N-methylbenzenesulfonamide | C₈H₉NO₃S | 199.23 | 0.8 | 71.55 | 1 | 3 | [8](910] |
| N-(4-formylphenyl)benzamide | C₁₄H₁₁NO₂ | 225.24 | 2.5 | 49.33 | 1 | 2 | [11](--INVALID-LINK--) |
Expert Analysis:
-
Effect of N-Substitution: The primary amide of 4-formylbenzamide provides an additional hydrogen bond donor compared to its N-methyl and N-isopropyl analogs. While this can enhance target binding, it may also increase polarity and reduce cell permeability. The increasing size of the alkyl group from methyl to isopropyl in 4-formyl-N-isopropylbenzamide increases lipophilicity (XLogP3), which can improve membrane passage but may also lead to off-target effects if not optimized.[7]
-
Amide vs. Sulfonamide: Replacing the benzamide with a benzenesulfonamide group in 4-formyl-N-methylbenzenesulfonamide significantly alters the geometry and electronic properties of the molecule.[10] The sulfonamide is a weaker hydrogen bond acceptor but introduces a tetrahedral geometry, which can be exploited to probe different regions of a binding pocket.
-
Structural Isomerism: N-(4-formylphenyl)benzamide reverses the orientation of the amide bond relative to the rings. This seemingly subtle change dramatically alters the vector and presentation of the hydrogen bond donor and acceptor groups, making it a valuable tool for exploring the required pharmacophore orientation for target engagement.
Section 2: Synthetic Routes and Chemical Reactivity
The utility of these compounds as intermediates is defined by their synthetic accessibility and the reactivity of their functional groups. The most common and robust method for synthesizing this compound and its N-alkylated analogs is the acylation of a corresponding amine with an activated carboxylic acid derivative.
Experimental Protocol: Synthesis of this compound via Acyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of the title compound from 4-formylbenzoyl chloride and methylamine.
Materials:
-
4-formylbenzoyl chloride
-
Methylamine (40% solution in water)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 4-formylbenzoyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath with stirring.
-
Amine Addition: In a separate flask, dilute methylamine solution (1.2 eq) with DCM. Add this solution dropwise to the stirred acyl chloride solution, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M NaOH, water, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The reaction is performed at 0°C to control the exothermicity of the acylation reaction and prevent side reactions.
-
Using an aqueous solution of methylamine necessitates a two-phase system, but the reaction is typically fast enough to proceed efficiently at the interface.
-
The basic washes (NaOH and bicarbonate) are crucial for removing any unreacted acyl chloride (by hydrolysis) and the HCl byproduct generated during the reaction.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted 4-formylbenzamides.
Section 3: Comparative Biological Performance as Precursors for PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy, known as synthetic lethality, for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] Many potent PARP inhibitors, including Olaparib and Rucaparib, feature a benzamide core that mimics the nicotinamide moiety of the natural PARP substrate, NAD+.
The aldehyde group on this compound and its analogs is a versatile synthetic handle. It can be readily converted into various functional groups to build out the rest of the inhibitor scaffold, which typically targets other regions of the PARP active site. The choice of the starting benzamide analog can profoundly influence the properties of the final inhibitor.
-
This compound: The N-methyl group provides a balance of potency and drug-like properties. It fills a small hydrophobic pocket near the nicotinamide binding site while preserving the crucial hydrogen bond from the amide N-H.
-
4-formylbenzamide: A primary amide can form an additional hydrogen bond, potentially increasing potency. However, this may come at the cost of reduced cell permeability and increased potential for off-target interactions.
-
4-formyl-N-isopropylbenzamide: The bulkier isopropyl group may introduce steric hindrance, potentially clashing with the protein backbone and reducing affinity.[7] Conversely, if a larger hydrophobic pocket is available, it could enhance binding. This highlights the need for structure-guided design.
-
4-formyl-N-methylbenzenesulfonamide: The sulfonamide bioisostere presents a different geometry and hydrogen bonding pattern.[10] This analog would be a valuable tool to determine if the planar amide carbonyl is essential for activity or if the tetrahedral sulfonyl group can be accommodated, potentially leading to novel inhibitor scaffolds with different intellectual property profiles.
Visualization of the PARP-1 Signaling Pathway
Caption: Simplified PARP-1 signaling pathway and the mechanism of PARP inhibitors.
Section 4: Experimental Protocols for Inhibitor Evaluation
Once novel inhibitors are synthesized from this compound or its analogs, their biological activity must be rigorously quantified. The following protocols describe a standard biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm activity in a physiological context.
Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is adapted from established high-throughput screening methods to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Objective: To quantify the potency of synthesized compounds against purified human PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a PARP-1 substrate)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well high-binding plates
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with wash buffer (PBS + 0.05% Tween-20) to remove unbound histones.
-
Compound Preparation: Perform serial dilutions of the test compounds in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Enzyme Reaction: Add PARP-1 enzyme to all wells except the background control. Then, add the diluted test compounds to the appropriate wells and incubate for 15 minutes at room temperature.
-
Initiate PARylation: Start the enzymatic reaction by adding a solution of biotinylated NAD⁺ to all wells. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and wash the plates. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again to remove unbound conjugate.
-
Signal Generation: Add HRP substrate. A colorimetric (or fluorescent/luminescent) signal will develop. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength. Subtract the background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular PARylation Assay
This assay measures a compound's ability to inhibit PARP activity inside living cells, providing a more physiologically relevant measure of potency.
Objective: To determine the cellular efficacy of PARP inhibitors by measuring the level of poly(ADP-ribose) (PAR) formation after DNA damage.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Anti-PAR primary antibody and a labeled secondary antibody
-
In-Cell Western or immunofluorescence microscopy setup
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce DNA Damage: Add H₂O₂ (e.g., 1 mM final concentration) for 15 minutes to induce DNA damage and activate PARP-1.
-
Cell Lysis & Fixing: Wash the cells with PBS and then fix and permeabilize them (e.g., with methanol or paraformaldehyde/Triton X-100).
-
Immunostaining: Block non-specific binding sites. Incubate with a primary antibody specific for PAR chains, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a high-content imager or quantify the fluorescent signal using an In-Cell Western system.
-
Data Analysis: Normalize the PAR signal to a cell viability stain. Plot the normalized PAR signal against the inhibitor concentration to determine the cellular IC₅₀ value.
Visualization of the Inhibitor Screening Workflow
Caption: Experimental workflow for screening and identifying lead PARP inhibitors.
Conclusion
This compound is a highly valuable building block in drug discovery, offering a synthetically tractable route to complex molecules. This guide demonstrates that by systematically modifying its core structure—altering N-alkylation or performing bioisosteric replacements—chemists can generate a diverse set of analogs. Each analog presents a unique combination of physicochemical properties and three-dimensional pharmacophore features. When applied to a target class like PARP inhibitors, these subtle structural changes can lead to significant differences in binding affinity, selectivity, and cellular efficacy. The provided experimental framework enables researchers to rigorously test these hypotheses, guiding the rational design of next-generation therapeutics. The true power of this compound lies not just in its own structure, but in the rich chemical space that it and its related compounds unlock for medicinal chemistry exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S | CID 14327177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies employed for the development of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized 4-formyl-N-methylbenzamide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. 4-formyl-N-methylbenzamide, a versatile bifunctional molecule, serves as a critical intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. Its aldehyde group offers a reactive handle for derivatization, while the N-methylbenzamide moiety imparts specific physicochemical properties. Ensuring the purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of the final product.
This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
Probable Synthetic Routes and Potential Impurities
A definitive purity analysis begins with an understanding of the potential impurities, which are intrinsically linked to the synthetic route employed. While numerous synthetic strategies can be envisioned, a highly probable and efficient route involves the amidation of a 4-formylbenzoic acid derivative. A common precursor is methyl 4-formylbenzoate, which can be synthesized via methods such as the esterification of 4-formylbenzoic acid[1][2]. The subsequent reaction with methylamine would yield the desired this compound.
Based on this likely synthetic pathway, potential impurities can be categorized as:
-
Unreacted Starting Materials:
-
Methyl 4-formylbenzoate
-
4-formylbenzoic acid (if the esterification of the starting material was incomplete)
-
Methylamine (or its salt)
-
-
Reagent-Related Impurities:
-
Solvents used in the reaction and purification (e.g., methanol, dichloromethane, ethyl acetate)
-
Coupling agents or catalysts
-
-
Byproducts:
-
4-carboxy-N-methylbenzamide (if the formyl group is oxidized)
-
Products of side reactions, such as the formation of imines from the reaction of the aldehyde with methylamine.
-
A comprehensive purity validation strategy must be capable of detecting and quantifying these diverse potential impurities.
A Comparative Analysis of Purity Validation Techniques
No single analytical technique is universally superior; instead, a multi-faceted approach provides the most robust purity assessment. Here, we compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds, making it exceptionally well-suited for this compound. Its high resolution and sensitivity allow for the separation and quantification of closely related impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is the method of choice.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Rationale for Experimental Choices:
-
A C18 column is a versatile reversed-phase column suitable for a wide range of moderately polar compounds.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from the more polar 4-formylbenzoic acid to less polar byproducts.
-
Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
UV detection at 254 nm is effective as the benzene ring in the molecule is a strong chromophore at this wavelength.
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, GC-MS can be invaluable for detecting volatile impurities such as residual solvents.
Principle of Operation: GC separates components of a mixture based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Experimental Protocol: GC-MS for Residual Solvent Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a headspace vial.
-
Add 1 mL of a suitable high-boiling point solvent with no interfering peaks (e.g., dimethyl sulfoxide).
-
Seal the vial.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Rationale for Experimental Choices:
-
Headspace analysis is used to introduce only the volatile components (residual solvents) into the GC system, preventing contamination of the system with the non-volatile target compound.
-
A DB-624 column is specifically designed for the analysis of residual solvents.
-
The temperature program is designed to separate a wide range of common organic solvents.
-
Mass spectrometric detection allows for the positive identification of the solvents by comparing their mass spectra to a library.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS residual solvent analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can also be used for purity assessment. It provides information on the chemical environment of all hydrogen atoms in the molecule, allowing for the identification of impurities with distinct proton signals.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing a unique fingerprint of the molecule.
Experimental Protocol: ¹H NMR for Purity Determination
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the product and the internal standard.
-
Compare the integration of the product signals to the integration of the internal standard to determine the absolute purity (quantitative NMR or qNMR).
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Rationale for Experimental Choices:
-
A high-field NMR spectrometer provides better signal dispersion, making it easier to resolve signals from impurities.
-
The choice of deuterated solvent depends on the solubility of the sample; DMSO-d₆ is a good choice for moderately polar compounds.
-
The use of an internal standard allows for the determination of the absolute purity of the sample, which is a significant advantage over techniques like HPLC that typically provide relative purity.
Visualization of NMR Analysis Logic
Caption: Logical flow for determining absolute purity using qNMR.
Melting Point Analysis
Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is sharp and occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.
Principle of Operation: The melting point of a solid is the temperature at which it changes state from solid to liquid. Impurities disrupt the crystal lattice of the solid, lowering the energy required to break the intermolecular forces, resulting in a lower melting point.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.
-
Rationale for Experimental Choices:
-
A slow heating rate near the melting point is crucial for an accurate determination.
-
Observing a narrow melting range (e.g., 1-2 °C) is a good indication of high purity.
Comparative Summary of Analytical Techniques
| Technique | Primary Application for this compound | Strengths | Limitations |
| HPLC | Quantification of non-volatile impurities (e.g., starting materials, byproducts). | High resolution, high sensitivity, excellent for quantitative analysis of complex mixtures. | Not suitable for volatile impurities like residual solvents. |
| GC-MS | Identification and quantification of volatile impurities (e.g., residual solvents). | High sensitivity for volatile compounds, provides structural information for identification. | Not suitable for non-volatile compounds; thermal degradation of the analyte is possible. |
| NMR | Structural confirmation and determination of absolute purity (qNMR). | Provides detailed structural information, can quantify all proton-containing species, non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| Melting Point | Rapid, qualitative assessment of purity. | Simple, fast, and inexpensive. | Non-specific; does not identify the nature or quantity of impurities. |
Conclusion
Validating the purity of synthesized this compound requires a thoughtful and multi-faceted analytical approach. While HPLC is the workhorse for quantifying non-volatile impurities, it should be complemented by GC-MS for a comprehensive assessment of residual solvents. ¹H NMR spectroscopy offers the unique advantage of providing both structural confirmation and absolute purity determination. Finally, melting point analysis serves as a rapid and valuable preliminary check of purity. By judiciously selecting and combining these techniques, researchers can ensure the quality and reliability of their synthesized intermediates, paving the way for successful and reproducible scientific outcomes.
References
A Spectroscopic Guide to the Synthesis of 4-formyl-N-methylbenzamide: A Comparative Analysis with its Precursor
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of organic compounds are paramount. The formation of an amide bond is a fundamental transformation, and its success must be unequivocally verified. This guide provides an in-depth spectroscopic comparison of 4-formyl-N-methylbenzamide with its precursor, 4-formylbenzoic acid, offering a multi-faceted approach to confirming the synthetic outcome. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating workflow that is crucial for researchers in drug development and chemical synthesis.
The Synthetic Pathway: From Carboxylic Acid to Amide
The synthesis of this compound involves the coupling of 4-formylbenzoic acid with methylamine. This reaction transforms a carboxylic acid functional group into a secondary amide. This conversion is the central event that we will monitor through spectroscopic changes.
A Comparative Guide to the Synthesis of 4-formyl-N-methylbenzamide for Research and Development
In the landscape of pharmaceutical and materials science research, the efficient and reliable synthesis of key intermediates is paramount. 4-formyl-N-methylbenzamide, a bifunctional molecule incorporating both an aldehyde and an amide, serves as a versatile building block in the development of novel therapeutic agents and functional materials. The strategic choice of a synthetic pathway can significantly influence not only the yield and purity of the final product but also the overall time and cost-effectiveness of the research and development process.
This in-depth technical guide provides a comparative analysis of three distinct synthetic routes to this compound, offering field-proven insights into the practicalities of each approach. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique challenge due to the presence of two reactive functional groups. The chosen synthetic route must therefore demonstrate high selectivity to avoid unwanted side reactions. This guide will explore and compare the efficacy of the following three logical and distinct approaches:
-
Route 1: Direct Amidation of 4-formylbenzoic acid. This is the most convergent approach, involving the direct coupling of the readily available 4-formylbenzoic acid with methylamine.
-
Route 2: Late-Stage Oxidation of 4-methyl-N-methylbenzamide. This route prioritizes the formation of the robust amide bond first, followed by the selective oxidation of a methyl group to the desired aldehyde.
-
Route 3: Transformation from 4-cyanobenzaldehyde. This strategy utilizes the cyano group as a precursor to the N-methylamide, offering an alternative pathway with potentially different selectivity and efficiency profiles.
Each of these routes will be evaluated based on key performance indicators including overall yield, purity, reaction time, reagent availability and cost, and operational simplicity.
Route 1: Direct Amidation of 4-formylbenzoic acid
This route represents the most straightforward and atom-economical approach to the target molecule. The core of this strategy lies in the efficient formation of the amide bond between 4-formylbenzoic acid and methylamine. Direct condensation is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species is necessary.
Mechanistic Rationale
Amide bond formation using coupling reagents typically involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Using Thionyl Chloride: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The subsequent addition of methylamine leads to a rapid and generally high-yielding nucleophilic acyl substitution to form the amide.
Using Peptide Coupling Reagents (e.g., HATU, DCC): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide) are widely used in peptide synthesis and are highly effective for amide bond formation.[1][2] HATU, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), activates the carboxylic acid to form a reactive OAt-ester, which readily reacts with the amine.[3][4] DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate.[2][5]
Experimental Protocol (Thionyl Chloride Method)
This protocol is adapted from a similar procedure for the synthesis of N,N-dimethylbenzamide.[6]
-
Acid Chloride Formation: To a solution of 4-formylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq.).
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 4-formylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0 eq., e.g., as a solution in THF or as a gas bubbled through the solution) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.
Route 2: Late-Stage Oxidation of 4-methyl-N-methylbenzamide
This synthetic strategy involves the initial formation of the stable N-methylamide from 4-methylbenzoyl chloride, followed by the selective oxidation of the benzylic methyl group to the aldehyde. This approach can be advantageous if the starting 4-methylbenzoyl chloride is more readily available or cost-effective than 4-formylbenzoic acid.
Mechanistic Rationale
The key step in this route is the selective oxidation of the methyl group. Several reagents are known to oxidize benzylic methyl groups to aldehydes.
Ceric Ammonium Nitrate (CAN): CAN is a powerful oxidizing agent that can selectively oxidize benzylic methyl groups to aldehydes, particularly in the presence of other functional groups.[6] The reaction is believed to proceed via a single electron transfer mechanism.
Chromium Trioxide (CrO₃): In a non-aqueous solvent like pyridine, chromium trioxide can oxidize primary alcohols to aldehydes.[7] For the oxidation of a methyl group, it is often used in combination with acetic anhydride to form an intermediate diacetate, which is then hydrolyzed to the aldehyde. This helps to prevent over-oxidation to the carboxylic acid.[8]
Experimental Protocol (Ceric Ammonium Nitrate Oxidation)
-
Synthesis of 4-methyl-N-methylbenzamide: Prepare the precursor by reacting 4-methylbenzoyl chloride with methylamine, following a similar procedure to the amidation step in Route 1.
-
Oxidation: Dissolve 4-methyl-N-methylbenzamide (1.0 eq.) in a mixture of acetonitrile and water.
-
Add ceric ammonium nitrate (CAN) (2.5 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating to proceed at a reasonable rate.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Route 3: Transformation from 4-cyanobenzaldehyde
This route utilizes 4-cyanobenzaldehyde as the starting material, leveraging the nitrile group as a precursor to the N-methylamide. This can be achieved through a one-pot reaction or a two-step sequence involving hydrolysis of the nitrile to the primary amide followed by N-methylation.
Mechanistic Rationale
Two-Step Hydrolysis and N-methylation: The nitrile can be hydrolyzed to the corresponding primary amide under acidic or basic conditions.[9] The resulting 4-formylbenzamide can then be N-methylated. However, selective mono-N-methylation of a primary amide can be challenging.
Direct Conversion of Nitrile to N-methylamide: A more elegant approach involves the direct, one-pot conversion of the nitrile to the N-methylamide. A cobalt-catalyzed tandem reaction has been reported for the conversion of nitriles to N-methylated amides using methanol and water.[10] This reaction is proposed to proceed through the in-situ generation of a cobalt-hydride species which facilitates the tandem hydration of the nitrile to the amide and subsequent N-methylation using methanol as the methyl source.[11]
Experimental Protocol (Cobalt-Catalyzed One-Pot Conversion)
This protocol is based on a general procedure for the cobalt-catalyzed tandem conversion of nitriles to N-methylated amides.[10]
-
Reaction Setup: In a reaction vessel, combine 4-cyanobenzaldehyde (1.0 eq.), a cobalt salt (e.g., CoBr₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Cs₂CO₃) in a mixture of methanol and water.
-
Degas the mixture and place it under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield this compound.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data is based on reported yields for analogous reactions and general considerations for each transformation.
| Metric | Route 1: Direct Amidation | Route 2: Late-Stage Oxidation | Route 3: Transformation from Nitrile |
| Starting Material | 4-formylbenzoic acid | 4-methylbenzoyl chloride | 4-cyanobenzaldehyde |
| Number of Steps | 1-2 | 2 | 1-2 |
| Typical Overall Yield | Good to Excellent (70-95%) | Moderate to Good (50-80%) | Moderate to Good (60-85%) |
| Purity of Crude Product | Generally high, depends on coupling agent | May contain over-oxidation or starting material | Can be high for one-pot, may require significant purification for two-step |
| Reaction Time | 2-6 hours | 4-24 hours | 12-48 hours |
| Key Reagents | Coupling agents (HATU, DCC) or SOCl₂ | Oxidizing agents (CAN, CrO₃) | Cobalt catalyst or hydrolysis/methylation reagents |
| Advantages | Convergent, high-yielding, well-established methods | Utilizes potentially cheaper starting material | One-pot potential, avoids handling of sensitive acyl chlorides |
| Disadvantages | Cost of coupling reagents, handling of SOCl₂ | Potential for over-oxidation, selectivity issues | Catalyst cost, potentially harsh conditions for hydrolysis |
Conclusion and Recommendations
The selection of the optimal synthetic route to this compound is contingent upon the specific priorities of the research or development program.
Route 1 (Direct Amidation) is highly recommended for its convergency, generally high yields, and the wide availability of well-documented procedures for amide bond formation. The use of modern coupling reagents like HATU offers mild reaction conditions and high efficiency, making it an excellent choice for small to medium-scale synthesis where cost is not the primary constraint. The thionyl chloride method is a robust and cost-effective alternative for larger-scale production, provided that appropriate safety measures are in place for handling the corrosive reagent.
Route 2 (Late-Stage Oxidation) presents a viable alternative, particularly if 4-methylbenzoyl chloride is a more accessible starting material. However, the key challenge lies in achieving selective oxidation of the methyl group without affecting the N-methylamide functionality or over-oxidizing to the carboxylic acid. This route may require significant optimization of the oxidation step to achieve satisfactory yields and purity, potentially increasing the overall research and development timeline.
Route 3 (Transformation from Nitrile) offers an intriguing pathway, especially the one-pot cobalt-catalyzed conversion. This approach is attractive from an efficiency standpoint, potentially reducing the number of synthetic and purification steps. However, the cost and availability of the specific cobalt catalyst and ligand may be a consideration. The two-step hydrolysis and N-methylation route is less favorable due to the potential for side reactions and the challenges associated with selective mono-N-methylation of the primary amide.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acl.digimat.in [acl.digimat.in]
- 7. reddit.com [reddit.com]
- 8. Chromium Trioxide [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]
- 11. escholarship.org [escholarship.org]
The Enigmatic Profile of 4-formyl-N-methylbenzamide: A Comparative Guide to Its Predicted Biological Activity
In the vast and ever-expanding landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives have cemented its importance in drug discovery. This guide delves into the predicted biological profile of a sparsely studied derivative, 4-formyl-N-methylbenzamide, by drawing comparisons with the established activities of other benzamides. While direct experimental data for this specific compound remains elusive in the public domain, a comprehensive analysis of structure-activity relationships (SAR) allows for a scientifically grounded exploration of its potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities.
The Benzamide Scaffold: A Versatile Pharmacophore
Benzamides are a class of compounds containing a carboxamide attached to a benzene ring. The versatility of this scaffold lies in the ability to readily modify the substituents on both the benzene ring and the amide nitrogen, leading to a wide array of pharmacological properties. These derivatives have been successfully developed as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The biological activity is often dictated by the nature and position of these substituents, which influence the molecule's interaction with biological targets.[2]
A Predictive Comparison: Unraveling the Potential of this compound
Given the lack of direct experimental data for this compound, this guide will leverage established structure-activity relationships of related benzamide derivatives to infer its likely biological activities.
Potential as an Anticancer Agent
Numerous benzamide derivatives have demonstrated potent anticancer activities.[3] For instance, N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in the epigenetic regulation of gene expression. A series of N-substituted benzamide derivatives, designed based on the known HDAC inhibitor Entinostat (MS-275), have shown significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).[4]
The structure of this compound, with its N-methyl group, aligns with the general structure of some of these active compounds. Furthermore, studies on 4-methylbenzamide derivatives containing substituted purines have demonstrated high activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1][5] While the formyl group at the 4-position is less common in reported anticancer benzamides, its electron-withdrawing nature could influence the molecule's electronic properties and its ability to interact with biological targets.
Table 1: Anticancer Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| N-substituted benzamides (MS-275 analogs) | MCF-7, A549, K562, MDA-MB-231 | Comparable to MS-275 | [4] |
| 4-Methylbenzamide-purine conjugates | K562, HL-60 | 1.42 - 2.53 µM | [5] |
| N-benzylbenzamide derivatives | Various cancer cell lines | 12 - 27 nM | [6] |
Based on this, it is plausible that this compound could exhibit antiproliferative activity. Experimental validation through in vitro cytotoxicity assays, such as the MTT assay, would be the necessary first step to confirm this hypothesis.
Predicted Antimicrobial Activity
The benzamide scaffold is also a known pharmacophore for antimicrobial agents.[7][8] A variety of N-substituted benzamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[9] For example, certain N-benzamide compounds have demonstrated significant activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[1]
The structural features of this compound, specifically the N-methylation, have been observed in other biologically active benzamides. The impact of the 4-formyl group on antimicrobial activity is less clear from the available literature. However, the presence of various substituents on the benzoyl ring is a common strategy to modulate the antimicrobial potency of benzamides.[2]
Table 2: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
| N-Benzamide derivatives | B. subtilis, E. coli | 3.12 - 6.25 µg/mL | [9] |
| Substituted benzamides | Gram-positive and Gram-negative bacteria | Variable | [7][8] |
| Benzamidine analogues | Periodontitis-triggering pathogens | 31.25 - 125 µg/mL | [10] |
To ascertain the antimicrobial potential of this compound, standard antimicrobial susceptibility tests, such as broth microdilution to determine the MIC, would be required.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound's biological activity, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Path Forward: A Drug Discovery Workflow
The investigation of a novel compound like this compound follows a structured workflow. The diagram below illustrates a typical path from initial screening to a potential drug candidate.
Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.
A Glimpse into Mechanism: Targeting Signaling Pathways
Many benzamide derivatives exert their biological effects by modulating specific signaling pathways. For instance, some anticancer benzamides function by inhibiting kinases involved in cell proliferation and survival. The diagram below depicts a simplified signaling pathway that could be a potential target.
Caption: A simplified representation of a kinase signaling pathway potentially inhibited by a benzamide derivative.
Conclusion and Future Directions
While the biological activity of this compound is not yet characterized in the scientific literature, a comparative analysis of related benzamide derivatives suggests its potential as an anticancer and/or antimicrobial agent. The provided experimental protocols offer a clear path for the empirical investigation of these predicted activities. The structure-activity relationships discussed herein provide a rationale for prioritizing this compound for further screening and development. Future research should focus on the synthesis and in vitro evaluation of this compound to validate these hypotheses and to elucidate its mechanism of action. Such studies will be crucial in determining whether this enigmatic benzamide derivative holds promise as a novel therapeutic lead.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
structural elucidation of 4-formyl-N-methylbenzamide using X-ray crystallography
An In-Depth Technical Guide to the Structural Elucidation of Aromatic Amides: A Comparative Analysis Featuring X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. It underpins our understanding of a compound's activity, guides lead optimization, and is critical for securing intellectual property. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of small organic molecules, with a primary focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence of a molecule's connectivity and functional groups.[1] In contrast, X-ray crystallography provides a direct and unequivocal map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and the conformational arrangement of the molecule.
While the specific crystal structure of 4-formyl-N-methylbenzamide is not publicly available at the time of this writing, this guide will use the closely related and structurally characterized 4-methoxy-N-methylbenzamide as a representative example to illustrate the principles and workflow of X-ray crystallography. The substitution of a formyl group with a methoxy group at the 4-position of the benzene ring provides a valid and instructive analogue for the purposes of this technical guide.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule.[2] The fundamental principle involves irradiating a single crystal of a compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.[3] The angles and intensities of these diffracted X-rays are measured, and this data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure in atomic detail.
The information obtained from a successful crystallographic experiment is extensive and includes:
-
Precise 3D atomic coordinates: The exact position of each non-hydrogen atom in the crystal lattice.
-
Bond lengths, bond angles, and torsion angles: These parameters define the molecule's geometry.
-
Absolute configuration: The stereochemistry of chiral centers can be unambiguously determined.
-
Intermolecular interactions: The way molecules pack in the crystal, including hydrogen bonds and other non-covalent interactions, is revealed.[4]
The primary limitation of this technique is the need for a suitable single crystal, which can be challenging to grow.[1] The crystal must be of sufficient size and quality, free from significant imperfections.[2]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, a combination of spectroscopic techniques is typically employed for a comprehensive characterization of a new chemical entity.[5] The following table provides a comparative overview of the most common methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.[1] | Provides a definitive and unambiguous molecular structure.[1] | Requires a suitable single crystal, which can be challenging to grow.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).[1] | Excellent for determining the carbon-hydrogen framework in solution; non-destructive. | Provides indirect structural information; interpretation can be complex for intricate molecules. Does not provide information on the 3D arrangement of atoms. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity; requires very small amounts of sample. | Provides limited information on the connectivity of atoms and no stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform; provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure. |
The Experimental Workflow of Single-Crystal X-ray Crystallography
The process of determining a crystal structure can be broken down into several key steps, from crystal growth to the final validation and deposition of the structural data.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 4-formyl-N-methylbenzamide
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step; it is the foundation of safety, efficacy, and regulatory compliance. For a molecule such as 4-formyl-N-methylbenzamide, a crucial building block in organic synthesis, an accurate purity value ensures the integrity of subsequent reaction steps and the quality of the final product.[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against High-Performance Liquid Chromatography (HPLC), presenting qNMR as a primary and robust method for purity assessment.
The narrative that follows is grounded in the principles of causality—explaining not just the "how" but the fundamental "why" behind experimental choices. We will construct a protocol that is inherently self-validating and grounded in authoritative standards, providing researchers and drug development professionals with a comprehensive framework for implementation.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike many analytical techniques that provide a relative response, qNMR is a primary ratio method of measurement.[3] Its power lies in a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5][6][7] This allows for the direct measurement of a compound's concentration or purity by co-dissolving it with a certified internal standard of known purity and structure.
This approach bypasses the need for analyte-specific reference standards, which are often unavailable or expensive for novel compounds or intermediates.[8][9] Consequently, qNMR offers a direct, SI-traceable path to determining the absolute purity of a substance like this compound, making it an invaluable tool in pharmaceutical quality control.[10][11]
Analyte in Focus: this compound
-
Structure:
(Image Source: PubChem CID 10487212)[12]
-
Molecular Formula: C₉H₉NO₂[12]
-
Molecular Weight: 163.17 g/mol
The purity of this molecule is paramount, as impurities can carry through into final APIs, leading to altered pharmacological profiles or the introduction of toxicological risks.
The Foundation of Trust: Causality in qNMR Experimental Design
A qNMR experiment is not a black box. Each parameter is chosen to mitigate specific sources of error and ensure the final result is a true representation of the sample's composition. This causality is the key to a trustworthy and scientifically sound method.
The Internal Standard: The Anchor of Quantification
The internal standard (IS) method is the cornerstone of high-accuracy qNMR.[13] By adding a known mass of a high-purity standard to the sample, we create a direct molar comparison within the same NMR tube, eliminating variations in sample volume, injection precision, and spectrometer performance.
The choice of the internal standard is the single most critical decision in designing the experiment. An ideal IS must possess the following characteristics:
-
High, Certified Purity (≥99.9%): The accuracy of the qNMR result is directly tied to the purity of the IS. Any error in the standard's purity propagates directly to the analyte's calculated purity.[14][15]
-
Chemical Stability: The IS must be inert and not react with the analyte, solvent, or trace impurities.[15]
-
Simple, Well-Resolved ¹H Spectrum: Ideally, the IS should exhibit one or a few sharp singlet peaks in a region of the spectrum free from analyte signals to prevent overlap and integration errors.[14][16][17]
-
Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[14][15][17]
For the analysis of this compound in a polar aprotic solvent like DMSO-d₆, Maleic Acid is an excellent choice. Its two vinyl protons produce a sharp singlet around 6.3 ppm, a region typically clear of signals from aromatic amides.[16]
Critical Acquisition Parameters for Accurate Integration
The trustworthiness of qNMR hinges on ensuring that the acquired data faithfully represents the molar ratios in the sample. This requires specific instrument settings.
-
Relaxation Delay (d1): This is arguably the most crucial parameter for quantification. The delay between successive pulses must be long enough to allow all protons (in both the analyte and the IS) to fully return to their equilibrium state. A short delay will lead to partial signal saturation, especially for nuclei with long longitudinal relaxation times (T₁), causing their corresponding integrals to be underestimated.
-
The Causality: To ensure >99% signal recovery, the relaxation delay (d1) should be set to at least 5 times the longest T₁ value of any peak being integrated.[2] For many small molecules, a conservative delay of 30-60 seconds is often sufficient, but measuring the T₁ values is best practice for method development.[2][15]
-
-
Signal-to-Noise Ratio (S/N): Accurate integration requires a high S/N. An S/N ratio of at least 250:1 is recommended to keep integration errors below 1%.[18] This is achieved by adjusting the number of scans.
-
Pulse Angle: A standard 90° pulse is used to ensure maximum signal generation for each scan.[2]
Experimental Workflow: A Self-Validating System for Purity Assessment
The following workflow is designed as a self-validating system, where adherence to the protocol inherently minimizes systematic errors and builds confidence in the final purity value.
Caption: qNMR workflow for purity assessment.
Step-by-Step Protocol: ¹H-qNMR Purity of this compound
-
Materials:
-
Analyte: this compound (Sample)
-
Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.9%)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
-
Sample Preparation:
-
Using a calibrated analytical microbalance, accurately weigh approximately 10 mg of this compound (m_analyte) into a clean glass vial. Record the weight precisely.
-
Accurately weigh approximately 5 mg of Maleic Acid (m_IS) into the same vial. Record the weight precisely. The use of a micro-balance is critical as weighing is a significant source of uncertainty.[9]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial until both the analyte and the IS are completely dissolved.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
| Parameter | Recommended Value | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field provides better signal dispersion. |
| Pulse Program | Standard 90° pulse | Ensures uniform excitation across the spectrum.[2] |
| Relaxation Delay (d1) | 30 seconds | Ensures >99% relaxation for most small molecules. |
| Number of Scans (ns) | 16 - 64 | To achieve S/N > 250:1 for accurate integration.[2][18] |
| Acquisition Time (aq) | 2 - 4 seconds | Ensures adequate digital resolution. |
| Temperature | 298 K (25 °C) | Maintain constant temperature for stability. |
-
Data Processing and Calculation:
-
Apply Fourier transformation, followed by careful manual phasing and automated baseline correction.
-
Signal Selection:
-
Analyte (this compound): Select the well-resolved aldehyde proton singlet (CHO) at ~9.9 ppm. This signal corresponds to 1 proton (N_analyte = 1).
-
Internal Standard (Maleic Acid): Select the sharp singlet for the two vinyl protons (CH=CH) at ~6.3 ppm. This signal corresponds to 2 protons (N_IS = 2).
-
-
Integrate the selected signals (I_analyte and I_IS).
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following master equation:[3][19]
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molar mass (Analyte: 163.17 g/mol ; IS: 116.07 g/mol )
-
m: Mass weighed
-
P: Purity of the standard (as a percentage)
-
-
Orthogonal Comparison: qNMR vs. HPLC-UV
Relying on a single analytical technique can be misleading. An orthogonal approach, using two methods based on different physical principles, provides a much higher degree of confidence in the final purity value.[2] Here, we compare qNMR with the most common chromatographic technique, HPLC with UV detection.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary Method. Based on the direct proportionality between signal area and the number of nuclei (molar concentration).[1] | Comparative Method. Based on separation followed by detection (e.g., UV absorbance). Purity is often calculated by area percent.[1] |
| Accuracy | High. Provides a direct, SI-traceable purity value. Less susceptible to differences in compound properties.[1][10] | Variable. Area percent assumes all compounds have an identical response factor at the detection wavelength, which is rarely true. Accurate quantification requires reference standards for each impurity.[1][20] |
| Reference Standard | Requires one universal, high-purity internal standard (structurally unrelated to the analyte).[8] | Requires a well-characterized reference standard of the main analyte and, for accurate quantification, of each impurity. |
| Sample Integrity | Non-destructive. The sample can be recovered and used for further analyses.[11] | Destructive. The sample is consumed during the analysis. |
| Throughput | Lower. A single qNMR experiment with a long relaxation delay can take 15-30 minutes. | Higher. A typical HPLC run is 5-20 minutes, and autosamplers allow for unattended sequences. |
| Sensitivity (LOD/LOQ) | Generally lower than HPLC. Best suited for quantifying components >0.1%. | High. Excellent for detecting and quantifying trace-level impurities. |
Illustrative Data: A Case Study
Consider a batch of this compound analyzed by both techniques.
| Analytical Method | Result | Interpretation & Causality |
| ¹H-qNMR | Purity: 98.5% | This value represents the absolute molar percentage of the target molecule relative to the certified internal standard. It is a direct measure of the mass fraction of the analyte. |
| HPLC-UV (254 nm) | Purity (Area %): 99.7% | This value represents the peak area of the main component as a percentage of the total detected peak area. It is not a true purity value. |
Discrepancy Analysis: The discrepancy between the qNMR (98.5%) and HPLC (99.7%) results is common and revealing. Let's assume the sample contains a 1.2% impurity that has a very low UV chromophore compared to the main compound.
-
HPLC's Blind Spot: The HPLC-UV detector will barely "see" the impurity, leading to a small impurity peak and an artificially inflated purity value for the main component.[1][20]
-
qNMR's Impartiality: qNMR is "blind" to UV absorbance. It quantifies based on the number of protons. If the impurity is present at 1.2% on a molar basis and has observable protons, qNMR will quantify it accurately, providing a true purity of 98.5%.
This example underscores the power of qNMR as a primary method that avoids the compound-specific response factor bias inherent in techniques like HPLC-UV.
Conclusion: An Authoritative Tool for Pharmaceutical Analysis
Quantitative NMR has evolved from a specialized technique to a robust, validated, and pharmacopeia-accepted method for purity determination.[8][16] Its strength lies in its fundamental relationship between signal and molar quantity, providing an unbiased and direct route to absolute purity assessment.
For a critical intermediate like this compound, qNMR offers a high-confidence alternative and a powerful orthogonal technique to traditional chromatography. By understanding the causality behind the experimental design—from the selection of a pristine internal standard to the implementation of a full relaxation delay—researchers can generate data that is not only accurate but also inherently trustworthy and defensible. This guide provides the framework to leverage qNMR as a cornerstone of analytical quality control in the rigorous environment of pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. usp.org [usp.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. rssl.com [rssl.com]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. This compound | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. emerypharma.com [emerypharma.com]
- 20. enovatia.com [enovatia.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-formyl-N-methylbenzamide
In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. The data generated by our analytical methods forms the bedrock upon which the safety and efficacy of a drug product are built. This guide provides a comparative analysis of two distinct, yet complementary, analytical methods for the quantification and purity assessment of 4-formyl-N-methylbenzamide, a compound representative of crucial intermediates and potential impurities in synthetic pathways.
We will explore a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a workhorse for routine quality control, and compare it against a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method, often employed for trace-level impurity identification and structural elucidation. The objective is not merely to present two protocols but to conduct a thorough cross-validation exercise, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to demonstrate how these methods perform, where they excel, and how to interpret their results in a real-world context.[1][2][3]
The Rationale for Cross-Validation: Beyond a Single Method
Cross-validation is the systematic process of comparing the results from two distinct analytical methods to ensure their equivalence or to understand the specific advantages of each.[4][5] This becomes critical when:
-
Transferring a method from a research environment to a quality control laboratory.
-
Replacing an older method with a newer, more efficient technology.
-
Combining data from different studies that used different analytical techniques.
By analyzing the same set of samples with both an established HPLC-UV method and a high-sensitivity GC-MS method, we gain a comprehensive understanding of the analyte and its impurity profile, ensuring that our analytical package is robust, reliable, and fit for its intended purpose.[6][7]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are presented as robust starting points for the analysis of this compound, based on established methodologies for structurally related aromatic amides and aldehydes.[8][9][10]
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for robust, routine quantification and purity analysis. The choice of a C18 column is based on the moderate polarity of the analyte, providing good retention and separation from potential impurities.
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
For linearity, prepare a series of dilutions from the stock solution.
-
For analysis, dilute the sample to a target concentration of approximately 0.1 mg/mL.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers superior sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities. Due to the polarity and potential thermal lability of the aldehyde group, a derivatization step with PFBHA is included to form a more stable and volatile oxime derivative.[10][11][12]
Step-by-Step Protocol:
-
Instrumentation: GC system equipped with an autosampler, split/splitless inlet, and a single quadrupole or tandem mass spectrometer.
-
Derivatization:
-
To 1 mL of sample solution (in Methanol), add 100 µL of PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) reagent solution (5 mg/mL in pyridine).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Comparative Performance Data: A Head-to-Head Analysis
The performance of each method was validated according to ICH Q2(R1) guidelines.[1][13] The results are summarized below to provide an objective comparison.
| Validation Parameter | HPLC-UV Method | GC-MS Method (SIM Mode) | Causality & Field Insights |
| Specificity | Demonstrated via peak purity (PDA) and resolution from degradation products. | Demonstrated by unique retention time and specific mass fragmentation patterns. Unambiguous identification. | HPLC-UV is sufficient for demonstrating purity against known impurities. GC-MS provides definitive structural confirmation, which is crucial for identifying novel degradants found during forced degradation studies.[14][15] |
| Linearity (Range) | 1 – 150 µg/mL | 0.01 – 10 µg/mL | The analytical range should be selected based on the intended purpose. The wide range of HPLC is suitable for assay, while the lower range of GC-MS is ideal for trace impurity analysis. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity, a fundamental requirement for accurate quantification. |
| Accuracy (% Recovery) | 98.8% - 101.5% | 99.2% - 102.0% | Both methods are highly accurate. The slightly wider range in HPLC can be due to minor baseline noise integration at lower concentrations compared to the specificity of SIM mode in GC-MS. |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | Repeatability: < 1.5%Intermediate: < 2.0% | Both methods demonstrate excellent precision. The slightly higher RSD for GC-MS can be attributed to the multi-step sample preparation (derivatization), which introduces more potential for variability. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.003 µg/mL (3 ng/mL) | The ~100-fold lower LOD for GC-MS is its key advantage, enabling the detection of impurities at levels far below what UV detection can achieve. This is critical for meeting stringent regulatory limits on potentially toxic impurities. |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.01 µg/mL (10 ng/mL) | The LOQ defines the lowest concentration that can be reliably measured. The GC-MS method's low LOQ makes it the only suitable choice for quantifying trace-level degradation products or genotoxic impurities. |
| Robustness | Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%). | Unaffected by minor changes in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min). | Robustness testing is essential to ensure the method will perform reliably under the variable conditions of routine use. Both methods are shown to be robust within the tested parameters. |
The Interrelation of Validation Parameters
The ICH guidelines do not present validation parameters as a simple checklist but as an interconnected system that collectively ensures a method's suitability. The following diagram illustrates this relationship, where foundational elements like specificity support the quantitative parameters of accuracy and precision.
Caption: Interrelationship of analytical validation characteristics per ICH Q2(R1).
Conclusion and Method Selection
This cross-validation guide demonstrates that both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of this compound, but their applications are dictated by their performance characteristics.
-
The RP-HPLC-UV method is the ideal choice for routine QC applications , such as bulk substance assay and dissolution testing. Its operational simplicity, robustness, and wide linear range make it highly efficient for analyzing samples where the analyte is present at high concentrations.
-
The GC-MS method is the superior choice for impurity profiling, stability studies, and trace analysis . Its exceptional sensitivity (LOD/LOQ) and the definitive structural information provided by mass spectrometry are essential for identifying unknown degradation products and quantifying potentially harmful impurities at levels required by regulatory agencies.[8][16]
Ultimately, the choice of method is not a matter of which is "better," but which is most "fit for purpose." A comprehensive analytical strategy in drug development will often leverage both techniques: HPLC for the routine, and GC-MS for the investigation and characterization, ensuring a complete and trustworthy understanding of the drug substance.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. commons.und.edu [commons.und.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. starodub.nl [starodub.nl]
- 14. pharmtech.com [pharmtech.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Impurity Profiling of 4-formyl-N-methylbenzamide from Different Suppliers
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 4-formyl-N-methylbenzamide are pivotal building blocks in the synthesis of complex APIs. The impurity profile of such a starting material can significantly influence the quality of the final drug substance, potentially introducing deleterious compounds that could affect stability, create toxic by-products, or reduce the overall yield of the manufacturing process.
This guide provides a comprehensive framework for the systematic impurity profiling of this compound sourced from different suppliers. As researchers, scientists, and drug development professionals, a thorough understanding of the potential impurities is paramount for robust process development, supplier qualification, and adherence to stringent regulatory standards. We will delve into the anticipated impurities based on a common synthetic pathway and present a detailed, self-validating experimental workflow to identify and quantify these impurities, thereby ensuring the quality and consistency of this critical intermediate.
Anticipated Impurity Profile Based on a Common Synthetic Route
A logical starting point for any impurity profiling investigation is to understand the synthetic pathway of the molecule . A prevalent method for synthesizing this compound involves a two-step process:
-
Formation of the Acyl Chloride: 4-Formylbenzoic acid (also known as 4-carboxybenzaldehyde) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the reactive intermediate, 4-formylbenzoyl chloride.[1]
-
Amidation: The resulting 4-formylbenzoyl chloride is then reacted with methylamine to yield the final product, this compound.[2][3]
Based on this synthetic route, we can anticipate several classes of impurities.
Diagram of a Likely Synthetic Pathway
Caption: A common two-step synthesis of this compound.
Potential Process-Related Impurities:
-
Starting Materials:
-
Impurity A: 4-Formylbenzoic acid: Incomplete conversion during the acyl chloride formation step.
-
Impurity B: Methylamine: Excess reagent from the amidation step (highly volatile, more likely to be a concern in residual solvent analysis).
-
-
Intermediates:
-
Impurity C: 4-Formylbenzoyl chloride: A highly reactive and unlikely impurity in the final product, but its presence would indicate a grossly inefficient reaction or purification.
-
-
By-products:
-
Impurity D: 4-Carboxy-N-methylbenzamide: This can arise from the oxidation of the aldehyde group of the final product or from an impurity in the starting material, 4-formylbenzoic acid, which itself can be a byproduct of p-xylene oxidation.[4]
-
Methylammonium chloride: Formed from the reaction of excess methylamine with the HCl generated during the amidation step. This is typically removed during aqueous workup.
-
-
Reagent-Related Impurities:
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, dichloromethane).
-
Potential Degradation Products:
-
Impurity E: 4-Formylbenzoic acid: Can be formed via hydrolysis of the amide bond of the final product under acidic or basic conditions.
-
Impurity F: 4-Carboxy-N-methylbenzamide: As mentioned, this can be formed by oxidation of the aldehyde group. This is a critical degradation pathway to investigate as aldehydes are susceptible to oxidation.
A Validating Experimental Workflow for Comparative Analysis
To objectively compare the impurity profiles of this compound from different suppliers, a multi-faceted analytical approach is required. This workflow is designed to be self-validating by employing orthogonal analytical techniques and stress testing to ensure the developed methods are stability-indicating.
Overall Experimental Workflow Diagram
Caption: Comprehensive workflow for impurity profiling and supplier qualification.
Detailed Experimental Protocols
Part 1: HPLC-UV Method for Separation and Quantification
The cornerstone of impurity profiling is a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reversed-phase method is suitable for a moderately polar compound like this compound.
Rationale for Method Choices:
-
Column: An Ascentis C18 column is a good starting point as it provides excellent retention for a wide range of non-polar and moderately polar compounds.[5]
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. A phosphate buffer is used to control the pH and ensure consistent retention times and peak shapes, especially for any acidic or basic impurities.[5]
-
Detection: UV detection at 254 nm is chosen as the benzamide structure contains a chromophore that absorbs strongly in this region.
Protocol:
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound from each supplier and dissolve in a 50:50 mixture of acetonitrile and water to make a 25 mL solution (approx. 1 mg/mL).
-
HPLC System and Conditions:
-
Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and report the area percentage of each impurity relative to the main peak. According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should be reported.[6]
Part 2: LC-MS Method for Impurity Identification
To identify the unknown impurities detected by HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. It provides the mass-to-charge ratio (m/z) of the impurities, which is crucial for structure elucidation.[7]
Rationale for Method Choices:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like benzamides, typically yielding the protonated molecule [M+H]⁺.
-
Mobile Phase Modifier: A volatile buffer like formic acid is used instead of phosphate to ensure compatibility with the mass spectrometer.
Protocol:
-
LC-MS System and Conditions:
-
Use the same HPLC column and gradient as the UV method.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
The eluent from the column is directed to the ESI source of the mass spectrometer.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode to detect all ions. A subsequent analysis in MS/MS (tandem mass spectrometry) mode can be performed to fragment the impurity ions and gain further structural information.
-
-
Data Analysis: Correlate the retention times of peaks from the HPLC-UV chromatogram with the mass spectra obtained. Propose structures for the impurities based on their m/z values and knowledge of the synthetic process.
Part 3: GC-MS Headspace for Residual Solvent Analysis
Residual solvents are a critical class of impurities that are best analyzed by Gas Chromatography (GC). Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile drug substance.[7]
Rationale for Method Choices:
-
Technique: Static headspace GC is the standard technique for residual solvent analysis in the pharmaceutical industry.[7]
-
Detector: A mass spectrometer provides positive identification of the solvents, while a Flame Ionization Detector (FID) can be used for quantification.
Protocol:
-
Sample Preparation: Accurately weigh about 100 mg of this compound from each supplier into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).
-
GC-MS System and Conditions:
-
Column: A mid-polarity column suitable for solvent analysis (e.g., DB-624).
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Headspace Conditions: Vial equilibration at 80 °C for 15 minutes.
-
Mass Spectrometer: Scan from m/z 35-300 to identify common solvents.
-
-
Data Analysis: Identify and quantify any detected solvents against a calibrated standard mixture. Compare the results to the limits set by the ICH Q3C guidelines.
Part 4: Forced Degradation Study
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.
Protocol:
-
Prepare separate solutions of this compound (approx. 1 mg/mL).
-
Subject these solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH and keep at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 60 °C for 48 hours.
-
Photolytic Stress: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples using the developed HPLC-UV and LC-MS methods.
-
Data Analysis: Confirm that the main peak for this compound is well-resolved from all degradation product peaks. Use LC-MS to identify the major degradation products.
Comparative Data Presentation
The results from the analysis of three hypothetical suppliers (A, B, and C) are summarized below.
Table 1: Comparative Impurity Profile by HPLC-UV (% Area)
| Impurity | RRT | Supplier A | Supplier B | Supplier C | Identification (from LC-MS) |
| Impurity A | 0.85 | 0.15% | 0.08% | < 0.05% | 4-Formylbenzoic acid |
| Impurity D | 1.10 | 0.09% | 0.25% | 0.12% | 4-Carboxy-N-methylbenzamide |
| Unknown 1 | 1.25 | < 0.05% | 0.06% | < 0.05% | m/z 180.1 |
| Total Impurities | 0.24% | 0.39% | 0.12% |
Table 2: Residual Solvent Analysis by GC-MS (ppm)
| Solvent | Supplier A | Supplier B | Supplier C | ICH Limit (Class 2) |
| Toluene | 150 | 950 | 50 | 890 |
| Dichloromethane | < 50 | 85 | < 50 | 600 |
Interpretation and Conclusion
Based on the hypothetical data presented:
-
Supplier A shows a moderate level of the starting material (Impurity A) but is well within the limits for residual solvents.
-
Supplier B has a significantly higher level of the oxidation product (Impurity D) and exceeds the ICH limit for Toluene, which is a major quality and safety concern.
-
Supplier C demonstrates the highest purity profile, with all specified impurities and residual solvents well below typical action limits.
This comprehensive, multi-technique approach provides the necessary data to make an informed and scientifically sound decision on supplier qualification. The impurity profile is not just a number; it is a reflection of the supplier's control over their manufacturing process. By implementing such a rigorous analytical strategy, researchers and developers can ensure the quality, safety, and consistency of their critical raw materials, which is fundamental to the successful development of any pharmaceutical product.
References
- 1. 4-Formylbenzoyl chloride | 16173-52-7 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
A Comparative Study of Kinase Inhibition by 4-Methylbenzamide Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the 4-Methylbenzamide Scaffold in Kinase Inhibition
Protein kinases, as key regulators of cellular signaling, represent a major class of therapeutic targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast landscape of kinase inhibitor scaffolds, the 4-methylbenzamide core has emerged as a privileged structure, demonstrating significant potential for the development of potent and selective inhibitors against a range of kinase targets. This guide provides a comparative analysis of various 4-methylbenzamide derivatives, summarizing their inhibitory activities against key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Bcr-Abl. We will delve into the structure-activity relationships (SAR) of these compounds, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in their quest for novel kinase inhibitors.
The rationale behind focusing on the 4-methylbenzamide scaffold lies in its proven ability to establish crucial interactions within the ATP-binding pocket of various kinases. The amide linkage provides a key hydrogen bonding motif, while the methyl group can be strategically modified to enhance potency and selectivity. Furthermore, the phenyl ring serves as a versatile anchor for introducing diverse substituents to probe different regions of the kinase active site and to modulate the physicochemical properties of the compounds. This guide aims to provide a comprehensive overview of the current state of research on 4-methylbenzamide derivatives as kinase inhibitors, offering valuable insights for medicinal chemists, biochemists, and pharmacologists in the field.
Comparative Inhibitory Activity of 4-Methylbenzamide Derivatives
The following tables summarize the inhibitory activities of selected 4-methylbenzamide derivatives against various kinases and cancer cell lines. It is important to note that the data are compiled from different studies, and experimental conditions may vary. Therefore, direct comparison of absolute values should be made with caution.
Table 1: Inhibition of Receptor Tyrosine Kinases by 4-Methylbenzamide Derivatives
| Compound ID | Target Kinase | % Inhibition @ 1µM | Reference |
| 7 | PDGFRα | 45% | [1] |
| PDGFRβ | 36% | [1] | |
| HER2 | 22% | [1] | |
| 8 | HER2 | 26% | [1] |
| 9 | PDGFRα | 38% | [1] |
| PDGFRβ | 39% | [1] | |
| 10 | PDGFRα | 42% | [1] |
| PDGFRβ | 41% | [1] | |
| 11 | EGFR | 91% (@ 10nM) | [2][3] |
| 13 | EGFR | 92% (@ 10nM) | [2][3] |
Data represents the percentage of kinase activity inhibited at a concentration of 1µM, unless otherwise specified.
Table 2: Anti-proliferative Activity of 4-Methylbenzamide Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7 | K562 (CML) | 2.27 | [1] |
| HL-60 (Leukemia) | 1.42 | [1] | |
| OKP-GS (Renal) | 4.56 | [1] | |
| 10 | K562 (CML) | 2.53 | [1] |
| HL-60 (Leukemia) | 1.52 | [1] | |
| OKP-GS (Renal) | 24.77 | [1] | |
| 10 | K562 (CML) | 40 | [2] |
| HL-60 (Leukemia) | 8.2 | [2] | |
| 13 | K562 (CML) | 5.6 | [2] |
| 15 | K562 (CML) | 31 | [2] |
| HL-60 (Leukemia) | 5.6 | [2] | |
| 28j | K562 (CML) | 6.9 | [2] |
| 28k | K562 (CML) | 3.6 | [2] |
| 28l | K562 (CML) | 4.5 | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Key Signaling Pathways Targeted by 4-Methylbenzamide Derivatives
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects. Below are diagrams of the EGFR, PDGFR, and Bcr-Abl signaling pathways, which are frequently targeted by 4-methylbenzamide derivatives.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
PDGFR Signaling Pathway
Caption: Overview of the PDGFR signaling cascade.
Bcr-Abl Signaling Pathway
Caption: Key downstream pathways of Bcr-Abl.
Experimental Protocols: A Guide to Reproducible Kinase Inhibition Studies
To ensure the validity and reproducibility of kinase inhibition data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays commonly used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This assay is a robust and high-throughput method for determining the potency of kinase inhibitors.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature.
-
Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions to their final desired concentrations.
-
Prepare serial dilutions of the 4-methylbenzamide derivatives in the appropriate solvent (e.g., DMSO).
-
-
Set up the Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the kinase reaction components in the following order: buffer, inhibitor (or vehicle), and substrate.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time may vary depending on the kinase and substrate.
-
-
Stop the Reaction and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the initial reaction volume to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the In Vitro Metabolic Stability of 4-formyl-N-methylbenzamide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising molecule to a therapeutic reality, understanding its metabolic fate is paramount. A compound's metabolic stability, or its susceptibility to enzymatic breakdown, dictates its half-life, exposure, and ultimately, its efficacy and safety profile. Early in vitro assessment of this stability allows researchers to rank-order compounds, forecast in vivo pharmacokinetics, and identify potential liabilities before committing to costly and time-consuming preclinical and clinical studies.[1][2]
This guide provides a comprehensive, comparative framework for assessing the in vitro metabolic stability of a novel compound, 4-formyl-N-methylbenzamide , using the gold-standard human liver microsome (HLM) assay. We will delve into the scientific rationale behind the experimental design, provide detailed, field-tested protocols, and demonstrate how to interpret the data in a comparative context.
Comparative Landscape: Establishing a Performance Baseline
To meaningfully interpret the metabolic stability of this compound, it is essential to benchmark its performance against compounds with well-characterized clearance profiles. For this guide, we will use two standard comparators:
-
Verapamil (High Clearance Control): A compound known to be rapidly metabolized by hepatic enzymes, primarily cytochrome P450s (CYPs).[3]
-
Diazepam (Low Clearance Control): A compound that exhibits slow metabolic turnover, resulting in a longer half-life.[4][5]
By running these controls in parallel, we create a self-validating system that confirms the metabolic competency of our in vitro model and provides a clear spectrum against which to judge our test compound.
Experimental Design & Rationale: A Mechanistic Approach
The cornerstone of a reliable metabolic stability assessment is a robust experimental design grounded in biochemical principles. Our approach utilizes human liver microsomes, a subcellular fraction of the liver that is enriched in key drug-metabolizing enzymes.
Why Human Liver Microsomes (HLMs)?
HLMs are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] The liver is the primary site of drug metabolism, and CYPs are responsible for the clearance of over 60% of marketed drugs.[6] This makes HLMs a highly relevant, cost-effective, and reproducible model for initial metabolic screening.[3] While primary hepatocytes offer a more complete system with both Phase I and Phase II enzymes, the HLM assay is often the preferred first-line approach due to its simplicity and focus on oxidative metabolism, which is frequently the rate-limiting step in a compound's clearance.[3][4]
The Role of the NADPH Cofactor
The catalytic activity of CYP enzymes is dependent on a redox partner, NADPH-cytochrome P450 reductase (CPR).[7][8][9] This reductase transfers electrons from the cofactor NADPH to the heme center of the CYP enzyme, enabling the activation of molecular oxygen and subsequent oxidation of the drug substrate.[8][10] Therefore, initiating the metabolic reaction requires the addition of an NADPH-regenerating system.[6][11] A control incubation without NADPH is crucial to distinguish between enzymatic degradation and simple chemical instability.[6]
The Power of LC-MS/MS for Quantification
To measure the disappearance of the parent compound over time, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice.[12][13] Its exceptional sensitivity and selectivity allow for the precise quantification of small molecules in complex biological matrices like a microsomal incubation.[14][15][16] By using techniques like Selected Reaction Monitoring (SRM), we can filter out background noise and confidently measure picogram to nanogram levels of our target analyte.[15]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the metabolic stability assessment.
Protocol 1: In Vitro Metabolic Stability Assay in HLMs
This protocol details the incubation of this compound and comparator compounds with pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compound (this compound), Verapamil, Diazepam (1 mM stocks in DMSO)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plate and sealing mat
-
Thermomixer or shaking water bath set to 37°C
Procedure:
-
Prepare Microsome Solution: Thaw pooled HLMs at 37°C and immediately place on ice. Dilute the 20 mg/mL stock to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep the diluted solution on ice.[17]
-
Prepare Compound Working Solutions: Prepare intermediate dilutions of the test and control compounds in phosphate buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Set Up Incubation Plate:
-
Add 50 µL of the 1 mg/mL HLM solution to each well.
-
Add 50 µL of the compound working solution to the corresponding wells.
-
For the negative control (-NADPH), add buffer instead of the NADPH regenerating system in the next step.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the NADPH regenerating system to each well (except the -NADPH control). The final microsomal protein concentration will be 0.5 mg/mL.[11]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells. The 0-minute sample is quenched immediately after adding NADPH.
-
Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the human liver microsomal stability assay.
Protocol 2: LC-MS/MS Analysis
This is a general template. Specific parameters must be optimized for this compound.
System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from potential metabolites and matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Determine the optimal precursor ion (Q1) and product ion (Q3) transitions for the parent compound and the internal standard.
Data Analysis and Interpretation
The primary goal of the analysis is to determine the rate of disappearance of the parent compound.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for each time point.
-
Normalization: The peak area ratio at each time point is expressed as a percentage of the ratio at the 0-minute time point.
-
Plotting: The natural logarithm (ln) of the percent remaining is plotted against incubation time.
-
Calculating Half-Life (t½): The slope of the linear regression line from the plot is determined. The slope represents the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of protein.[2][18]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)
-
Comparative Data Summary
The results should be tabulated to allow for easy comparison.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Verapamil | < 10 | > 138 | High Clearance / Low Stability |
| Diazepam | > 60 | < 23 | Low Clearance / High Stability |
| This compound | Experimental Value | Calculated Value | To be Determined |
Note: Classification thresholds for CLint can vary but generally >70 µL/min/mg is considered high, and <20 µL/min/mg is considered low.
Potential Metabolic Pathways of this compound
Based on the chemical structure of this compound, we can hypothesize several potential sites for CYP-mediated metabolism. Identifying these potential "soft spots" is a key aspect of drug design. Studies on similar N-methylbenzamide structures have shown that metabolism can occur at the N-methyl group and the aromatic ring.[19]
Potential Reactions:
-
Aldehyde Oxidation: The formyl (-CHO) group is susceptible to oxidation to a carboxylic acid (-COOH) group.
-
N-Demethylation: The N-methyl group can be hydroxylated to an unstable N-hydroxymethyl intermediate, which can then decompose to yield the N-dealkylated amide and formaldehyde.[19]
-
Aromatic Hydroxylation: The benzene ring can be hydroxylated at various positions, typically para to the existing substituents.
Caption: Hypothesized metabolic pathways of this compound.
Conclusion
This guide outlines a robust and scientifically sound methodology for the in vitro assessment of metabolic stability for this compound. By employing the human liver microsomal assay in conjunction with high- and low-clearance controls, researchers can confidently classify the compound's metabolic profile. The resulting data on half-life and intrinsic clearance are critical for making informed decisions in the drug discovery pipeline, guiding subsequent structure-activity relationship (SAR) studies, and building a foundation for predicting in vivo human pharmacokinetics.
References
- 1. bioivt.com [bioivt.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
- 5. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]
- 10. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - OAK Open Access Archive [oak.novartis.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. researchgate.net [researchgate.net]
- 18. bdj.co.jp [bdj.co.jp]
- 19. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Substituted Benzamides as Insect Repellents
In the ongoing battle against vector-borne diseases, personal protective measures remain a critical line of defense. For decades, N,N-diethyl-meta-toluamide (DEET) has been the gold standard in topical insect repellents, valued for its broad efficacy and long duration of action.[1][2] However, concerns regarding its potential for adverse effects, coupled with its undesirable cosmetic properties, have fueled the search for effective alternatives.[2][3] Among the most promising candidates are N-substituted benzamides, a class of compounds that has demonstrated comparable, and in some cases superior, repellent activity to DEET.
This guide provides a comprehensive comparison of N-substituted benzamides as insect repellents, drawing on experimental data to evaluate their performance, elucidate their structure-activity relationships, and detail the methodologies used for their assessment.
Mechanism of Action: A Complex Sensory Interaction
The precise mechanism by which DEET and other repellents, including N-substituted benzamides, exert their effects is still under investigation. Early theories suggested that these compounds worked by blocking the olfactory receptors of insects, rendering them unable to detect attractants such as carbon dioxide and lactic acid from a host. However, emerging evidence points to a more complex interaction. DEET is now understood to act on the sensory nervous system of insects.[4] Some studies suggest that DEET and related compounds may activate specific odorant receptors, creating a repellent "odor" for the insect, or that they may modulate the insect's response to other olfactory cues. Another proposed mechanism involves the inhibition of enzymes like acetylcholinesterase, which is crucial for nerve impulse transmission.[4]
While the exact molecular targets for many N-substituted benzamides are not fully elucidated, it is hypothesized that they share a similar multi-modal mechanism of action with DEET, interfering with the insect's ability to locate and accept a host.
Comparative Performance Analysis
The efficacy of an insect repellent is typically measured by its Complete Protection Time (CPT), the duration for which it prevents biting from a specific insect species under controlled conditions. Numerous studies have compared the performance of N-substituted benzamides with DEET against various medically important mosquito species.
One notable N-substituted benzamide, N,N-diethyl benzamide (DEB), has been the subject of several comparative studies. In a laboratory setting, a 15% formulation of N,N-diethyl benzamide (referred to as TRIG) was found to be comparable to a 20% DEET formulation in repelling Anopheles arabiensis and Culex quinquefasciatus mosquitoes, with both providing over 90% protection for approximately 6 hours in field tests.[5][6] However, in laboratory tests against Anopheles gambiae and Aedes aegypti, higher application amounts of TRIG were required to achieve the same level of complete protection as DEET.[1][5]
| Repellent | Concentration | Mosquito Species | Application Amount (g) for 100% Protection | Complete Protection Time (hrs) | Reference |
| N,N-diethyl benzamide (TRIG) | 15% | Anopheles gambiae | 1.25 | >5 | [1] |
| DEET | 20% | Anopheles gambiae | 0.75 | >5 | [1] |
| N,N-diethyl benzamide (TRIG) | 15% | Aedes aegypti | 1.0 | >5 | [1] |
| DEET | 20% | Aedes aegypti | 0.5 | >5 | [1] |
| N,N-diethyl benzamide (TRIG) | 15% | Anopheles arabiensis & Culex quinquefasciatus | Recommended Dose | ~6 (90% protection) | [5] |
| DEET | 20% | Anopheles arabiensis & Culex quinquefasciatus | Recommended Dose | ~6 (90% protection) | [5] |
These findings highlight that while N-substituted benzamides can offer protection comparable to DEET, factors such as concentration, formulation, and target insect species can influence their relative efficacy.
Structure-Activity Relationship (SAR)
The repellent activity of N-substituted benzamides is intricately linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies have been conducted to identify the molecular features that govern their repellency.[7] These studies have revealed that the charge distribution across the molecule, which influences its dipole moment, is a critical factor.[7]
The general structure of an N-substituted benzamide consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom with two substituents (R1 and R2).
References
- 1. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of Activity: A Comparative Guide to the Structure-Activity Relationships of 4-Formyl-N-methylbenzamide Analogs
In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, a versatile framework upon which a multitude of therapeutic agents have been built. Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet promising, class of these compounds: 4-formyl-N-methylbenzamide analogs. While direct, comprehensive SAR studies on this exact parent molecule are not extensively documented in publicly available literature, we can construct a robust comparative analysis by examining structurally related benzamides. This guide will synthesize data from analogous series to illuminate the critical interplay between chemical structure and biological function, providing actionable insights for researchers, scientists, and drug development professionals.
We will explore how subtle modifications to the core this compound structure—specifically at the N-methyl and 4-formyl positions—can dramatically influence biological outcomes. By drawing parallels from closely related N-substituted and 4-substituted benzamides, we will elucidate potential SAR trends, detail key experimental protocols for their evaluation, and visualize the underlying principles of their design.
Deciphering the Core: The Benzamide Pharmacophore
The benzamide moiety itself is a cornerstone of many biologically active compounds. The amide linkage and the aromatic ring provide a rigid scaffold that can be functionalized to interact with a variety of biological targets. The general structure of a benzamide derivative allows for substitutions on the phenyl ring and on the amide nitrogen, leading to diverse biological activities.
The Influence of N-Alkylation on Biological Activity: A Comparative Analysis
The N-methyl group in our parent compound is a critical determinant of its physicochemical properties and biological activity. Studies on related benzamide series offer valuable insights into the impact of N-alkylation.
For instance, in the context of antitubercular activity, the degree of N-alkylation on the benzamide nitrogen is crucial. A study on benzamide derivatives against Mycobacterium tuberculosis revealed that an N,N-dimethyl substitution resulted in a significant decrease in activity compared to the primary (unsubstituted) and N-methyl analogs. This suggests that a hydrogen bond donor on the amide nitrogen is essential for activity against this particular target.
Table 1: Impact of N-Alkylation on the Antitubercular Activity of Benzamide Derivatives
| Compound ID | R1 | R2 | IC90 (µM) | Cytotoxicity (HepG2 CC50, µM) | Selectivity Index (SI) |
| 1 | H | H | 0.41 | >100 | >244 |
| 2 | H | CH₃ | 0.85 | 94 | 111 |
| 3 | CH₃ | CH₃ | 49 | 94 | 1.9 |
From this data, we can infer that for this compound, further substitution on the nitrogen to an N,N-dimethyl analog might diminish its potential antitubercular activity. Conversely, exploring analogs with a primary amide (N-H) could be a fruitful avenue for enhancing this specific biological effect.
The Role of the 4-Formyl Group: A Gateway to Diverse Interactions
The 4-formyl group (an aldehyde) on the phenyl ring is a particularly interesting feature. It is an electron-withdrawing group and a potential hydrogen bond acceptor. Its reactivity also opens up possibilities for the formation of Schiff bases or other covalent interactions with biological targets.
While direct SAR studies on the 4-formyl group in this specific context are scarce, we can look at related benzaldehyde derivatives. For example, a benzaldehyde derivative, 2-((3-methylpyridin-2-yl)oxy)benzaldehyde (MPOBA), has demonstrated antiaflatoxigenic activity against Aspergillus flavus. This activity is linked to the downregulation of genes involved in aflatoxin biosynthesis. This suggests that the aldehyde functionality can play a direct role in modulating biological pathways.
Furthermore, in the development of inhibitors for enzymes like aldehyde dehydrogenase, the formyl group would be a critical pharmacophoric element. Therefore, modifications to the 4-formyl group in this compound could lead to a diverse range of biological activities. Potential modifications could include:
-
Oxidation to a carboxylic acid, which would introduce a negative charge and potential for ionic interactions.
-
Reduction to a hydroxymethyl group, introducing a hydrogen bond donor and acceptor.
-
Conversion to an oxime or hydrazone, which can alter the electronic properties and introduce new interaction points.
A Hypothetical SAR Workflow for this compound Analogs
To systematically explore the SAR of this compound analogs, a logical workflow is essential. The following diagram illustrates a typical approach in medicinal chemistry.
Caption: A typical workflow for SAR studies in drug discovery.
Experimental Protocols for Biological Evaluation
To establish a robust SAR, standardized and reproducible experimental protocols are paramount. Below are methodologies for assessing potential anticancer and antimicrobial activities, which are common for benzamide derivatives.
Antiproliferative Activity Assessment (MTT Assay)
This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzamide analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Molecular Targets
The biological activity of benzamide derivatives is often attributed to their interaction with specific enzymes or receptors. For instance, some N-substituted benzamides have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzamide-based HDAC inhibitor.
Caption: Hypothetical pathway of HDAC inhibition by a benzamide analog.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs presents a compelling area for further investigation. By drawing insights from related benzamide series, we can formulate rational design strategies to optimize their biological activity. Key takeaways include the likely importance of a hydrogen bond donor on the amide nitrogen for certain activities and the vast potential for derivatization of the 4-formyl group to engage with a variety of biological targets.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve modifications at both the N-methyl and 4-formyl positions to establish a definitive SAR for this promising scaffold. Such studies will undoubtedly contribute to the development of novel therapeutic agents with improved efficacy and selectivity.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-formyl-N-methylbenzamide
For researchers and drug development professionals, the synthesis and application of novel compounds like 4-formyl-N-methylbenzamide are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a matter of laboratory hygiene; it is a critical component of ensuring personnel safety, maintaining environmental integrity, and upholding stringent regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS 167837-57-2) is not widely available, a conservative risk assessment can be conducted by examining structurally analogous compounds. Data from 4-Formyl-N-(1-methylethyl)benzamide provides a reliable proxy for hazard evaluation.[1]
Key Hazards:
-
Acute Oral Toxicity: Classified as harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Based on these hazards, this compound must be treated as a hazardous substance . This designation is the primary driver for the subsequent disposal protocols. The causality is clear: improper disposal, such as discarding in regular trash or pouring down the drain, could lead to accidental exposure of non-laboratory personnel and the contamination of water systems.
| Hazard Classification | GHS Category | Rationale and Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | Prevents accidental ingestion by personnel handling waste. Requires secure, labeled containers. |
| Skin Irritation | Category 2 | Mandates the use of Personal Protective Equipment (PPE) during handling and disposal to prevent contact. |
| Eye Irritation | Category 2 | Requires eye protection and dictates careful handling to avoid splashes or dust generation. |
| Specific Target Organ Toxicity | Category 3 | Necessitates handling in a well-ventilated area or fume hood to prevent inhalation of dust or aerosols. |
| Data derived from the Safety Data Sheet for the structurally similar compound, 4-Formyl-N-(1-methylethyl)benzamide.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence at every stage. This workflow is designed to be a self-validating system, minimizing the risk of error.
Caption: Disposal Workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and federal regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat.
-
Designated hazardous waste container (High-Density Polyethylene - HDPE or glass, with a screw-top lid).
-
Hazardous waste label (provided by your institution's Environmental Health and Safety - EHS department).
-
Chemical fume hood.
Procedure:
-
Personal Protective Equipment (PPE) and Location:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.
-
Conduct all waste handling and containerization activities inside a certified chemical fume hood to prevent the inhalation of any dust or vapors.
-
-
Waste Identification and Segregation:
-
Designate all unused or contaminated this compound as hazardous waste.[2]
-
This includes the pure solid compound, as well as any materials significantly contaminated with it (e.g., weighing paper, gloves, disposable labware).
-
Crucially, do not mix this waste with other waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[2]
-
-
Containerization:
-
Labeling:
-
As soon as the first particle of waste is added, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards: "Harmful if Swallowed ," "Skin/Eye Irritant ."
-
Fill in all other required information, such as the accumulation start date, the name of the principal investigator, and the laboratory location.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is secure and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Utilize secondary containment (such as a plastic tub) to contain any potential leaks or spills.
-
-
Final Disposal:
-
Empty Containers:
-
A container that once held this compound is also considered hazardous waste.
-
To decontaminate an empty container, it must be triple-rinsed. The first rinsate must be collected and disposed of as hazardous chemical waste.[3][4] Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines. After proper decontamination, deface the label and dispose of the container according to institutional policy for non-hazardous glass or plastic.[3]
-
Spill Management: Immediate and Essential Actions
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Procedure for Minor Spills (inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If it is a solid, prevent it from becoming airborne. You can do this by gently covering it with a paper towel. For small amounts, you can dampen the material with 60-70% ethanol to prevent dust generation before sweeping.[2]
-
Cleanup: Carefully sweep the dampened material or use absorbent pads to clean up the spill.
-
Collection: Place all contaminated cleaning materials (gloves, paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a soap and water solution.[2]
-
Disposal: Seal and label the container with the cleanup debris as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Regulatory Compliance: Adhering to the Law
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[5][6] As a generator of hazardous waste, you are legally responsible for its safe management from "cradle to grave."
Caption: RCRA "Cradle-to-Grave" Waste Management Flow.
While this compound is not explicitly listed as a "P" or "U" series hazardous waste, it would be classified as a characteristic hazardous waste due to its toxicity.[7][8][9] The specific EPA waste code should be determined in consultation with your EHS department, but it would likely fall under a generic code for non-listed toxic wastes if it meets the toxicity characteristic leaching procedure (TCLP) criteria, or be managed as a state-designated hazardous waste.
By adhering to the protocols outlined in this guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. medlabmag.com [medlabmag.com]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. farmingdale.edu [farmingdale.edu]
- 9. actenviro.com [actenviro.com]
A Senior Scientist's Guide to Handling 4-formyl-N-methylbenzamide: From Hazard Assessment to Disposal
As drug development professionals, our work with novel chemical entities like 4-formyl-N-methylbenzamide demands a synthesis of innovation and uncompromising safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to build a culture of safety that is as robust as our science, ensuring that every researcher is protected through a deep understanding of the materials they handle.
The Foundation of Safety: Understanding the Hazard
To select the correct PPE, we must first understand the specific risks posed by the substance. While a dedicated Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from closely related analogs like 4-Formyl-N-(1-methylethyl)benzamide. The consistent hazard classifications for these aromatic aldehyde-amides provide a reliable basis for a conservative safety protocol.[1][2]
The primary hazards identified are:
-
H302: Harmful if swallowed: Points to significant acute oral toxicity.
-
H315: Causes skin irritation: Indicates the potential for local inflammation, redness, or discomfort upon dermal contact.[1][2]
-
H319: Causes serious eye irritation: Direct contact can lead to significant, potentially damaging eye injury.[1][2][3]
-
H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[1][2]
This hazard profile dictates that our primary safety objective is to prevent the material from entering the body through ingestion, skin contact, eye contact, or inhalation. This is the causality that drives every subsequent PPE recommendation.
Beyond the Last Line of Defense: The Hierarchy of Controls
Before we even consider PPE, we must implement higher-level safety controls. PPE is essential, but it is the last line of defense.
-
Engineering Controls: The single most critical control is the use of a certified chemical fume hood.[4] This contains dust during weighing and vapors during reactions, directly addressing the inhalation hazard (H335).
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and rigorous training are non-negotiable. All personnel must wash hands thoroughly after handling, and eating or drinking in the lab is strictly prohibited.[5][6][7]
Core PPE Protocols for this compound
The level of PPE required is dictated by the specific procedure and the scale of the operation. The following table outlines the recommended PPE for common laboratory tasks.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Stock Solution Prep (Solid) | Tightly-sealed safety goggles | Double nitrile gloves | Full-buttoned lab coat | Required only if outside a fume hood (N95 dust mask minimum) |
| Small-Scale Reaction (<1g) | Tightly-sealed safety goggles | Single pair of nitrile gloves | Full-buttoned lab coat | Not required if handled exclusively in a fume hood |
| Reaction Work-up / Extraction | Safety goggles and face shield | Nitrile gloves (change immediately upon contact) | Full-buttoned lab coat | Not required if handled exclusively in a fume hood |
| Large-Scale Operations (>5g) / Spill Cleanup | Safety goggles and face shield | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges may be required based on risk assessment |
Eye and Face Protection: A Non-Negotiable Barrier
Standard safety glasses are insufficient. The risk of serious eye irritation (H319) necessitates the use of tightly-sealed chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1][8] During procedures with a heightened splash risk, such as transferring solutions or performing extractions, a full-face shield must be worn over the goggles.[8][9]
Hand Protection: The Primary Contact Point
Given the H315 "Causes skin irritation" classification, gloves are mandatory.
-
For Incidental Contact: Disposable nitrile gloves provide adequate protection against accidental splashes.[8][9] It is critical to understand that "disposable" means they should be removed and discarded immediately upon any known contact with the chemical.
-
For Extended Contact or Immersion: For tasks like cleaning contaminated glassware or managing a large spill, more robust hand protection is necessary. Silver Shield® or butyl rubber gloves are recommended. If dexterity is a concern, wearing a Silver Shield glove under a disposable nitrile glove is an effective strategy.[8]
-
Double Gloving: When handling the solid compound or preparing stock solutions, wearing two pairs of nitrile gloves is a best practice. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
Body Protection
A clean, full-buttoned laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[9] For larger-scale operations or when there is a significant splash potential, this should be supplemented with a chemical-resistant apron.
Procedural Discipline: Safe Application and Removal of PPE
Contamination often occurs not during an experiment, but during the removal of PPE. Adhering to a strict protocol is essential for preventing exposure.
Protocol 1: Aseptic Glove Removal Technique
This protocol is designed to prevent contact between the contaminated exterior of the gloves and bare skin.
-
Grasp the Outer Edge: With your non-dominant gloved hand, pinch the outside of the glove on your dominant hand near the wrist cuff.
-
Peel Away: Pull the glove downwards, turning it inside-out as it comes off your hand. The contaminated surface is now on the inside.
-
Hold the Removed Glove: Ball up the removed glove in your still-gloved non-dominant hand.
-
Slide Under the Cuff: Insert two fingers of your now-bare dominant hand underneath the cuff of the remaining glove. Be careful not to touch the outer, contaminated surface.
-
Peel and Encase: Peel the second glove off by pulling it downwards, turning it inside-out and simultaneously encasing the first glove inside it.
-
Dispose: Immediately dispose of the bundled gloves in the designated hazardous waste container.
-
Wash Hands: Wash your hands thoroughly with soap and water.[3]
Emergency Response and Disposal Plan
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[3][5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical help.[1][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][6]
Spill Management & PPE Disposal
For a small spill, ensure you are wearing the enhanced PPE outlined in the table above. Use an absorbent, inert material to contain the spill, then collect it into a suitable, labeled container for disposal.
All contaminated PPE, including gloves, disposable lab coats, and absorbent materials, must be treated as hazardous waste. Place them in a sealed, clearly labeled waste container. Do not mix with general waste. Disposal of both chemical waste and contaminated materials must be conducted through a licensed waste disposal company, adhering strictly to local and national regulations.[5]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. echemi.com [echemi.com]
- 2. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
